1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)11(3-4-11)7-1-2-8-9(5-7)15-6-12-8/h1-2,5-6H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARGEVMBPSORNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)N=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry. The benzothiazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a cyclopropane ring, a motif known to enhance metabolic stability and binding affinity, presents a promising strategy for the development of novel therapeutics.[4][5] This document outlines a detailed, multi-step synthesis, beginning with the formation of the benzothiazole core, followed by the strategic introduction and elaboration of the cyclopropane-1-carboxylic acid substituent at the 6-position. Each step is accompanied by a thorough discussion of the underlying reaction mechanisms, experimental protocols, and characterization of key intermediates and the final product.
Introduction: Significance of the Benzothiazole and Cyclopropane Scaffolds in Drug Discovery
The fusion of a benzene ring and a thiazole ring gives rise to the benzothiazole scaffold, a privileged structure in medicinal chemistry.[6][7] Its planarity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. Benzothiazole derivatives have found applications as anticancer agents, antivirals, and neuroprotective agents, among others.[1][2]
The cyclopropane ring, a three-membered carbocycle, is a unique structural element that has gained increasing attention in drug design.[5] Its rigid, three-dimensional nature can enforce specific conformations, leading to improved binding to biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups and is known to enhance metabolic stability by blocking sites of oxidative metabolism.[4] The combination of these two valuable pharmacophores in this compound makes it a compelling target for synthetic exploration and subsequent pharmacological evaluation.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key bond disconnections involve the cyclopropane ring and the benzothiazole core. A plausible forward synthesis involves the initial construction of a functionalized benzothiazole, followed by the formation of the cyclopropane ring.
Our proposed synthetic route commences with the synthesis of 6-bromobenzothiazole, which serves as a versatile intermediate. This is followed by the introduction of a vinyl group at the 6-position via a palladium-catalyzed Heck reaction. Subsequent cyclopropanation of the vinyl group using a rhodium-catalyzed reaction with ethyl diazoacetate will yield the corresponding cyclopropanecarboxylic acid ester. Finally, hydrolysis of the ester will afford the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 6-Bromobenzothiazole
The synthesis of the benzothiazole core is a critical first step. A reliable method involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[8]
Protocol:
-
To a solution of p-bromoaniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2 equivalents).
-
Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford 6-bromobenzothiazole.
Mechanism: The reaction proceeds through the formation of a thiocyanogen bromide intermediate, which then electrophilically attacks the aniline. Subsequent intramolecular cyclization and elimination of water and hydrogen bromide yield the benzothiazole ring.
Step 2: Synthesis of 6-Vinylbenzothiazole via Heck Reaction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][10] In this step, 6-bromobenzothiazole is coupled with a suitable vinyl source.
Protocol:
-
In a sealed tube, combine 6-bromobenzothiazole (1 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and potassium carbonate (2 equivalents) in a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-vinylbenzothiazole.
Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the vinylated product and regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Heck reaction.
Step 3: Rhodium-Catalyzed Cyclopropanation
The formation of the cyclopropane ring is achieved through a rhodium-catalyzed reaction of the vinylbenzothiazole with ethyl diazoacetate.[5][11] This method is known for its efficiency and stereoselectivity.
Protocol:
-
To a solution of 6-vinylbenzothiazole (1 equivalent) in anhydrous dichloromethane, add rhodium(II) acetate dimer (0.01 equivalents).
-
Slowly add a solution of ethyl diazoacetate (1.5 equivalents) in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 4 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 8 hours after the addition is complete.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylate.
Mechanism: The reaction proceeds via the formation of a rhodium carbene intermediate from the reaction of the rhodium catalyst with ethyl diazoacetate.[11] This electrophilic carbene then reacts with the electron-rich double bond of the vinylbenzothiazole in a concerted cycloaddition to form the cyclopropane ring.
Safety Note: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.[4][12] Rhodium catalysts should also be handled with appropriate personal protective equipment.[13][14]
Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Protocol:
-
Dissolve ethyl 1-(1,3-benzothiazol-6-yl)cyclopropane-1-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1).
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization Data
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (ESI) m/z |
| 6-Bromobenzothiazole | 8.85 (s, 1H), 8.10 (d, 1H), 7.85 (d, 1H), 7.50 (dd, 1H) | 154.2, 137.5, 130.1, 128.5, 125.0, 122.3, 118.9 | 213/215 [M, M+2]+ |
| 6-Vinylbenzothiazole | 8.90 (s, 1H), 8.05 (d, 1H), 7.90 (s, 1H), 7.60 (d, 1H), 6.80 (dd, 1H), 5.90 (d, 1H), 5.40 (d, 1H) | 153.8, 136.5, 135.2, 133.1, 125.8, 123.4, 121.7, 115.9 | 175 [M]+ |
| Ethyl 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylate | 8.92 (s, 1H), 8.08 (d, 1H), 7.88 (s, 1H), 7.55 (d, 1H), 4.20 (q, 2H), 1.70 (m, 2H), 1.55 (m, 2H), 1.25 (t, 3H) | 172.1, 153.5, 138.2, 134.8, 126.1, 123.0, 121.5, 61.5, 31.8, 18.5, 14.2 | 262 [M+H]+ |
| This compound | 9.01 (s, 1H), 8.15 (d, 1H), 7.95 (s, 1H), 7.62 (d, 1H), 1.80 (m, 2H), 1.65 (m, 2H) | 178.5, 153.9, 138.8, 134.5, 126.5, 123.3, 121.8, 32.5, 19.1 | 234 [M+H]+ |
Note: The presented NMR and MS data are representative and may vary slightly depending on the specific experimental conditions and instrumentation.
Conclusion and Future Outlook
This technical guide has detailed a comprehensive and adaptable synthetic route for the preparation of this compound. The described multi-step synthesis is based on well-established and reliable chemical transformations, providing a solid foundation for researchers to produce this promising molecule for further investigation. The strategic incorporation of the cyclopropane moiety onto the medicinally important benzothiazole scaffold opens up new avenues for the design and development of novel therapeutic agents. Future work could focus on the optimization of each synthetic step, the exploration of enantioselective cyclopropanation methods to access chiral analogs, and the comprehensive biological evaluation of the final compound and its derivatives.
References
- S. K. Suthar, et al. (2021). Benzothiazole: The versatile molecule with immense biological importance. European Journal of Medicinal Chemistry, 218, 113387.
- A. A. Fadda, et al. (2021). Recent advances in the synthesis and medicinal applications of benzothiazole derivatives. Bioorganic Chemistry, 114, 105129.
- M. A. Ansari, et al. (2020). Benzothiazole: A promising scaffold for the development of potent anticancer agents. European Journal of Medicinal Chemistry, 188, 112021.
- V. K. Tiwari, et al. (2019). Benzothiazole derivatives: A patent review on their synthesis and medicinal applications (2015-2018).
- A. K. Serban, et al. (2022).
- T. T. T. N. Nguyen, et al. (2021). Cyclopropane in medicinal chemistry: a valuable tool for drug design. Journal of Medicinal Chemistry, 64(1), 125-159.
- H. E. Simmons & R. D. Smith. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
- N. P. Reddy, et al. (2012). A facile one-pot synthesis of 2-aminobenzothiazoles from anilines and potassium thiocyanate in the presence of bromine. Tetrahedron Letters, 53(1), 108-110.
- D. M. Hodgson, et al. (2010). The cyclopropane ring in natural products and medicinal chemistry.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- M. P. Doyle, et al. (1997). Dirhodium(II) Catalysts for Enantioselective Cyclopropanation Reactions. Chemical Reviews, 97(8), 2897-2934.
-
ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]
-
Diva-portal.org. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved from [Link]
- D. D. D. Williams, et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(11), 2415-2431.
-
ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
- M. L. Kennemur, et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(4), 1111-1115.
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-645.
-
ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Inter‐ and Intramolecular Enantioselective Cyclopropanations with Alkyl‐Diazo(triorganylsilyl)acetates. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]
-
J. Org. Chem. 2022, 87, 2, 1074–1085. Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. [Link]
-
J. Chem. Soc., Perkin Trans. 1, 1998, 287-292. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. [Link]
-
Macmillan Group Meeting. (2004, July 14). The Intramolecular Heck Reaction. [Link]
-
Molander, G. A., & Cavalcanti, L. H. (2012). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. The Journal of organic chemistry, 77(15), 6431–6439. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Phase Transfer Wittig Reaction with 1,3-Dioxolan-2-yl-methyltriphenyl Phosphonium Salts: An Efficient Method for Vinylogation of Aromatic Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Probable (IX) and known (XI and XIII) hydrolysis products of esters of... Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
An In-depth Technical Guide to 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid: Properties, Synthesis, and Therapeutic Potential
A Note on the Document's Scope : The following guide addresses the chemical properties, synthesis, and potential biological activities of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid. It is important to note that, as of the compilation of this document, specific experimental data for this exact molecule is not extensively available in published literature. Therefore, this guide has been constructed by a senior application scientist, leveraging established principles of medicinal chemistry and drawing parallels from structurally related benzothiazole and cyclopropane carboxylic acid derivatives. The information presented herein is intended to be a predictive and instructive resource for researchers, providing a robust framework for the synthesis, characterization, and evaluation of this novel chemical entity.
Introduction
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic structure provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles. Similarly, the cyclopropane ring, while seemingly simple, imparts unique conformational constraints and metabolic stability to drug candidates.[3][4] The combination of these two pharmacophores in This compound presents a compelling case for its investigation as a potential therapeutic agent. This guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic strategy, and a rationale for its potential biological applications, supported by detailed experimental protocols for its future validation.
Physicochemical and Spectroscopic Properties (Predicted)
Based on its constituent moieties, the physicochemical properties of this compound can be predicted to provide a baseline for its handling and characterization.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₉NO₂S | Based on the chemical structure. |
| Molecular Weight | 219.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the aromatic benzothiazole and cyclopropane groups suggests low aqueous solubility, while the carboxylic acid moiety may provide some solubility in polar organic solvents. |
| pKa | 4.5 - 5.5 | The carboxylic acid proton is expected to have a pKa in the typical range for carboxylic acids. The benzothiazole nitrogen is weakly basic. |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics, which will be crucial for the structural confirmation of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.0-8.5 ppm. The cyclopropane protons will likely appear as a complex multiplet in the upfield region, around δ 1.0-2.0 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the nine aromatic and two aliphatic carbons of the benzothiazole and cyclopropane rings, respectively. The carbonyl carbon of the carboxylic acid will be observed in the downfield region, typically around δ 170-180 ppm.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).[5]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 219.[6] Fragmentation patterns would involve the loss of the carboxyl group and cleavage of the cyclopropane ring.[7][8] High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition.
Proposed Synthesis and Characterization Workflow
A plausible synthetic route to this compound would involve the construction of the 1-aryl-cyclopropane-1-carboxylic acid moiety onto a pre-functionalized benzothiazole core.
Synthetic Strategy
The proposed synthesis is a multi-step process, beginning with the functionalization of a commercially available benzothiazole derivative.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-(Cyanomethyl)benzothiazole
-
To a solution of 6-bromobenzothiazole in a suitable solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carbonitrile
-
To a solution of 6-(cyanomethyl)benzothiazole in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide at a low temperature (e.g., 0 °C).
-
After stirring for a short period, add 1,2-dibromoethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Step 3: Synthesis of this compound
-
Suspend 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carbonitrile in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
Characterization Protocol
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.
-
Structural Confirmation:
-
Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the proton and carbon framework.
-
Obtain an IR spectrum to identify the key functional groups.
-
Perform HRMS analysis to confirm the elemental composition and molecular weight.
-
-
Physicochemical Property Determination:
Hypothesized Biological Activity and Therapeutic Potential
The unique structural combination of a benzothiazole ring and a cyclopropane carboxylic acid moiety suggests several avenues for biological activity.
Rationale for Potential Anticancer Activity
Benzothiazole derivatives are well-documented as potent anticancer agents, with some acting as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.[11][12] Notably, derivatives with substitutions at the 6-position of the benzothiazole ring have shown promising activity. Furthermore, some benzothiazole-containing compounds have been identified as Retinoid X Receptor (RXR) antagonists.[13][14] RXR antagonists can modulate gene transcription and cellular behavior, offering a potential mechanism for anticancer effects.[15][16] The cyclopropane ring can enhance metabolic stability, potentially leading to improved pharmacokinetic properties and sustained therapeutic effects.[4]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 8. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. scispace.com [scispace.com]
- 10. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 11. tandfonline.com [tandfonline.com]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are RXRs antagonists and how do they work? [synapse.patsnap.com]
- 16. Creation of Fluorescent RXR Antagonists Based on CBTF-EE and Application to a Fluorescence Polarization Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid: An In-depth Technical Guide
Introduction
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (CAS No. 1006875-97-3) is a molecule of interest in contemporary drug discovery and development. Its unique structural architecture, featuring a benzothiazole moiety linked to a cyclopropane carboxylic acid, presents a compelling scaffold for medicinal chemists. The benzothiazole ring is a privileged pharmacophore found in a range of biologically active compounds, while the cyclopropane ring introduces conformational rigidity and can modulate physicochemical properties. Accurate structural elucidation and confirmation are paramount in the synthesis and application of such novel chemical entities. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational reference for researchers in the field. As experimentally derived spectra for this specific molecule are not widely published, this guide will present predicted data based on established principles of spectroscopic analysis and data from structurally related compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound comprises three key components that dictate its spectroscopic signature: the benzothiazole ring system, the cyclopropane ring, and the carboxylic acid functional group. Each of these components will give rise to characteristic signals in various spectroscopic analyses.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment of individual protons and carbon atoms.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~9.30 | s | 1H | H-2 (benzothiazole) |
| ~8.50 | d | 1H | H-7 (benzothiazole) |
| ~8.15 | d | 1H | H-4 (benzothiazole) |
| ~7.60 | dd | 1H | H-5 (benzothiazole) |
| ~1.65 | m | 2H | cyclopropane CH₂ |
| ~1.40 | m | 2H | cyclopropane CH₂ |
Expertise & Experience: Causality Behind Predictions
The predicted chemical shifts are based on the analysis of structurally analogous compounds. The acidic proton of the carboxylic acid is expected to appear at a significantly downfield chemical shift (~12.5 ppm) and as a broad singlet due to hydrogen bonding and chemical exchange. The proton at the 2-position of the benzothiazole ring (H-2) is anticipated to be the most deshielded of the aromatic protons, appearing as a sharp singlet around 9.30 ppm. The protons on the benzene portion of the benzothiazole ring (H-4, H-5, and H-7) will exhibit characteristic splitting patterns of a substituted aromatic system. The cyclopropane protons are expected in the upfield region, with their diastereotopic nature potentially leading to complex multiplets.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The use of DMSO-d₆ is recommended due to the compound's likely moderate polarity and to ensure the exchangeable carboxylic acid proton is observed.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard multinuclear probe.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-14 ppm.
-
Employ a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | -COOH |
| ~155.0 | C-2 (benzothiazole) |
| ~153.0 | C-8 (benzothiazole, C-S) |
| ~135.0 | C-9 (benzothiazole, C-N) |
| ~130.0 | C-6 (benzothiazole) |
| ~127.0 | C-4 (benzothiazole) |
| ~124.0 | C-5 (benzothiazole) |
| ~122.0 | C-7 (benzothiazole) |
| ~35.0 | Quaternary cyclopropane C |
| ~18.0 | cyclopropane CH₂ |
Expertise & Experience: Rationale for Carbon Chemical Shifts
The carboxyl carbon is expected at the most downfield position (~175.0 ppm). The carbons of the benzothiazole ring are predicted based on known substituent effects and data from similar heterocyclic systems.[2][3] The quaternary carbon of the cyclopropane ring will be significantly more downfield than the methylene carbons due to its substitution pattern. The cyclopropane methylene carbons are anticipated in the upfield aliphatic region.[4][5][6]
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[1]
-
Instrumentation: A 125 MHz (or higher field) NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass a range of 0-200 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Mass Spectrometry Data (ESI-)
| m/z | Assignment |
| 218.03 | [M-H]⁻ |
| 174.04 | [M-H-CO₂]⁻ |
Expertise & Experience: Interpreting the Mass Spectrum
In negative ion electrospray ionization (ESI-), the deprotonated molecule [M-H]⁻ is expected to be the base peak, confirming the molecular weight of 219.26 g/mol . A prominent fragment would likely arise from the loss of carbon dioxide (44 Da) from the carboxylate anion, a common fragmentation pathway for carboxylic acids.[7]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[8][9] A small amount of a volatile base like ammonium hydroxide can be added to enhance deprotonation in negative ion mode.
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an ESI source.
-
Acquisition Parameters (Negative Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., -3.0 to -4.0 kV).
-
Optimize the nebulizer gas flow and drying gas temperature to ensure efficient desolvation.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the [M-H]⁻ ion and any significant fragment ions.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1600 | Medium | C=N stretch (benzothiazole) |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1300 | Medium | C-O stretch |
| ~950 | Broad, Medium | O-H bend (out-of-plane) |
| ~700-600 | Medium | C-S stretch |
Expertise & Experience: Understanding the Vibrational Modes
The IR spectrum will be dominated by the characteristic broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, spanning from 3300 to 2500 cm⁻¹.[10][11][12][13] The sharp and intense carbonyl (C=O) stretch is expected around 1700 cm⁻¹.[11][12] The benzothiazole moiety will contribute with a C=N stretch around 1600 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.[14][15] The C-S stretch is typically found in the fingerprint region.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.[16][17][18]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the solid sample using the instrument's clamp to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
Visualization of Experimental Workflows
Caption: General workflow for the spectroscopic characterization of the target compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. The provided experimental protocols are robust and widely applicable for the characterization of this and similar small organic molecules. By understanding the expected spectroscopic signatures, researchers can confidently verify the synthesis and purity of this compound, facilitating its further investigation in drug discovery and development programs.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
JoVE. (2026, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Retrieved from [Link]
-
American Chemical Society. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Retrieved from [Link]
- Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Journal of Heterocyclic Chemistry.
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]
-
MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics. Retrieved from [Link]
-
The University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]
-
AVESİS. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from [Link]
-
Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
American Chemical Society. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Books. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Retrieved from [Link]
-
Preprints.org. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
MassBank. (2021, September 4). Benzothiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. PubMed. Retrieved from [Link]
-
Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis[Thiazolo[3,2-a]Pyrimidin-5-one]s. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 12. echemi.com [echemi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jchr.org [jchr.org]
- 15. repository.qu.edu.iq [repository.qu.edu.iq]
- 16. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
- 17. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
An In-depth Technical Guide to 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (CAS 1006875-97-3): A Core Scaffold for FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, a heterocyclic carboxylic acid that has emerged as a critical structural motif in the development of potent and selective enzyme inhibitors. This document details its chemical properties, a plausible synthetic pathway, and its significant role as a core scaffold in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. The guide also includes detailed, field-proven insights into the rationale behind its molecular design and a discussion of its potential applications in therapeutic drug discovery, particularly in the context of pain, inflammation, and neurological disorders.
Introduction: The Significance of the Benzothiazole-Cyclopropane Moiety
The benzothiazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for binding to biological targets. When coupled with a cyclopropane ring, a small, strained carbocycle known to impart conformational rigidity and metabolic stability, the resulting this compound scaffold offers a unique combination of structural features for drug design. This guide will delve into the technical details of this specific molecule, highlighting its importance as a key building block in modern drug discovery.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 1006875-97-3 | [3] |
| Molecular Formula | C₁₁H₉NO₂S | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely involve a multi-step process, beginning with the formation of the 6-substituted benzothiazole core, followed by the introduction of the cyclopropanecarboxylic acid moiety.
Caption: Proposed synthetic pathway for this compound.
Detailed Protocol (Proposed):
-
Synthesis of 6-Substituted-2-aminobenzothiazole: A common method for the synthesis of 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding p-substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid[4][5]. This electrophilic cyclization is a robust method for forming the benzothiazole core.
-
Introduction of the Cyclopropane Moiety: The 6-position of the benzothiazole ring can be functionalized, for instance, with a bromine atom, to allow for a palladium-catalyzed cross-coupling reaction. This 6-bromo-benzothiazole could then be coupled with a suitable cyclopropane precursor, such as diethyl 1,1-cyclopropanedicarboxylate.
-
Hydrolysis and Decarboxylation: The resulting diester can then be hydrolyzed to the diacid using a strong base like sodium hydroxide. Subsequent acidification and heating would induce decarboxylation to yield the final product, this compound.
Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring system, as well as the diastereotopic protons of the cyclopropane ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of the correct number of carbon atoms and show characteristic peaks for the carbons of the benzothiazole ring, the cyclopropane ring, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the carboxylic acid, the O-H stretching of the hydroxyl group, and the C=N and C-S vibrations of the benzothiazole ring.
Application in Drug Discovery: A Core Fragment for FAAH Inhibitors
The primary significance of this compound in medicinal chemistry lies in its role as a key building block for the synthesis of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH)[4][6][7].
Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target
FAAH is an integral membrane enzyme responsible for the degradation of a class of endogenous bioactive lipids called fatty acid amides (FAAs). A key substrate for FAAH is anandamide, an endocannabinoid that plays a crucial role in regulating pain, inflammation, mood, and anxiety[8]. By inhibiting FAAH, the levels of anandamide and other FAAs are elevated, leading to enhanced endocannabinoid signaling. This makes FAAH an attractive therapeutic target for the treatment of various conditions, including:
-
Chronic and inflammatory pain
-
Anxiety disorders
-
Neurological disorders
Mechanism of Action and Structure-Activity Relationship (SAR)
More complex molecules derived from this compound have been identified as potent FAAH inhibitors[6][8]. Molecular modeling studies suggest that these inhibitors act as transition-state analogues[4][9]. The benzothiazole ring is believed to engage in crucial hydrophobic interactions within the active site of the FAAH enzyme, contributing significantly to the compound's potency[4][7]. The carboxylic acid group of the core scaffold is typically converted to an amide or other functional group in the final inhibitor to interact with the catalytic serine residue of FAAH.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US4612378A - Process for the preparation of β-(benzothiazolylthio)- and β-(benzimidazolylthio-carboxylic acids - Google Patents [patents.google.com]
- 9. lupinepublishers.com [lupinepublishers.com]
Purity and characterization of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
An In-depth Technical Guide to the Purity and Characterization of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for establishing the purity, identity, and stability of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. It integrates established analytical methodologies—including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—into a cohesive, self-validating system for compound characterization. Furthermore, it outlines a protocol for forced degradation studies, a critical component for predicting stability and understanding potential degradation pathways as mandated by regulatory bodies.
Introduction: The Imperative for Rigorous Characterization
This compound is a novel small molecule incorporating two key structural motifs: a benzothiazole core and a cyclopropane carboxylic acid moiety. Benzothiazole and its derivatives are recognized for their wide spectrum of pharmacological activities and are present in numerous approved and investigational drugs.[1][2][3] The cyclopropane ring, a strained three-membered carbocycle, is often used as a bioisosteric replacement for larger groups, imparting conformational rigidity and unique metabolic properties.[4] The combination of these fragments suggests significant potential for this molecule as an active pharmaceutical ingredient (API) or a critical intermediate.
In the context of drug development, the unambiguous confirmation of a molecule's identity and the precise quantification of its purity are not merely procedural benchmarks; they are foundational to ensuring safety and efficacy.[5] Impurities, whether arising from the synthetic route or degradation, can impact biological activity, introduce toxicity, and compromise the stability of the final drug product.[6] This guide, therefore, presents an integrated strategy for the comprehensive analysis of this specific compound, grounded in authoritative analytical principles.
Physicochemical Properties
A foundational step in any analytical endeavor is understanding the basic properties of the target molecule.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 1006875-97-3 | [7][8] |
| Molecular Formula | C₁₁H₉NO₂S | Calculated |
| Molecular Weight | 219.26 g/mol | Calculated |
| Structure | N/A |
Integrated Analytical Workflow
A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective data builds a comprehensive and trustworthy profile of the compound. The following diagram illustrates the logical flow for characterizing a new batch of this compound.
Caption: Integrated workflow for the purification and characterization of the target compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the cornerstone of purity analysis for small molecule APIs due to its high resolving power, sensitivity, and quantitative accuracy.[5][9] A reversed-phase (RP-HPLC) method is the logical starting point for this compound, given its moderate polarity. The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.[9]
Protocol: RP-HPLC Purity Determination
-
System Preparation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are versatile and widely used for separating a broad range of small molecules.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a mass spectrometry-compatible modifier that helps to protonate the carboxylic acid, ensuring good peak shape.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Detector at a wavelength determined by a UV scan (e.g., 254 nm or λmax).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., 10 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis Method:
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
A gradient is employed to ensure that both polar and non-polar impurities can be eluted and detected within a reasonable run time.[12]
-
-
Data Interpretation:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Trustworthiness: For a high-purity reference standard, the area percent should be ≥ 99.5%. All peaks with an area >0.05% should be reported.[13]
-
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Rationale: When HPLC-UV detects impurities, LC-MS is the indispensable next step. It couples the separation power of LC with the detection power of mass spectrometry, providing the molecular weights of impurities.[14] This information is the first clue to elucidating their structures, which is critical for meeting regulatory requirements.[15] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, is preferred as it provides highly accurate mass measurements, enabling the generation of molecular formulas for unknown impurities.[13]
Protocol: Impurity Identification by LC-MS
-
System & Method:
-
Utilize the same LC method developed for the HPLC purity assessment, as it is already MS-compatible (using formic acid).[13] This ensures that the retention times of impurities correlate between the two analyses.
-
Mass Spectrometer: Electrospray Ionization (ESI) source, operated in both positive and negative ion modes to ensure detection of all possible ions.
-
Scan Range: m/z 100-1000.
-
Analysis Type: Full scan for detection, followed by data-dependent MS/MS acquisition on significant impurity peaks to obtain fragmentation data.
-
-
Data Interpretation:
-
Correlate the impurity peaks from the UV chromatogram with the peaks in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for each impurity peak to determine its molecular weight.
-
Use the accurate mass data (from HRMS) to propose elemental compositions.
-
Analyze MS/MS fragmentation patterns to gain structural information, often by comparing fragments to the parent compound.[14]
-
Example: An impurity with m/z of 235.25 (M+H)⁺ could correspond to the methyl ester of the parent compound (C₁₂H₁₁NO₂S).
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds.[16][17] For this compound, ¹H and ¹³C NMR will confirm the connectivity of all atoms, while 2D NMR experiments (like COSY and HMBC) can resolve any ambiguities. It is the definitive method for confirming that the correct isomer has been synthesized.[18][19]
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[16]
-
-
Experiments to Perform:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin splitting).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (if needed):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular skeleton.
-
-
-
Expected Spectral Features & Interpretation:
| Protons (¹H NMR) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzothiazole -H | ~9.3 | Singlet | 1H |
| Aromatic -H | ~7.8 - 8.5 | Multiplets | 3H |
| Cyclopropane -CH₂ | ~1.5 - 2.0 | Multiplets | 4H |
| Carboxylic Acid -OH | >12.0 | Broad Singlet | 1H |
| Carbons (¹³C NMR) | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~175 |
| Benzothiazole C=N | ~165 |
| Aromatic/Heteroaromatic C | ~120 - 155 |
| Cyclopropane C (quaternary) | ~30 |
| Cyclopropane CH₂ | ~15 |
Trustworthiness: The combined data from 1D and 2D NMR experiments should be entirely consistent with the proposed structure, leaving no room for isomeric ambiguity.[20]
Elemental Composition by Combustion Analysis
Expertise & Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound.[21][22] It serves as a fundamental check of purity and composition. The experimentally determined percentages must match the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%).[23] This technique is orthogonal to chromatographic methods and provides a bulk assessment of the sample's integrity.
Protocol: CHNS Analysis
-
Instrumentation: Use a calibrated CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh ~2 mg of the dry, pure compound into a tin capsule.
-
Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity detectors.[22]
Data Interpretation
| Element | Theoretical % | Experimental % |
| Carbon (C) | 60.26 | 60.26 ± 0.4 |
| Hydrogen (H) | 4.14 | 4.14 ± 0.4 |
| Nitrogen (N) | 6.39 | 6.39 ± 0.4 |
| Sulfur (S) | 14.62 | 14.62 ± 0.4 |
Trustworthiness: A close correlation between theoretical and experimental values provides strong evidence for the correct elemental composition and the absence of significant inorganic or solvent impurities.[24]
Stability Assessment via Forced Degradation Studies
Expertise & Rationale: Forced degradation studies are a regulatory requirement and a critical part of drug development.[25][26] They are used to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method (i.e., that it is "stability-indicating").[27][28] By subjecting the API to stress conditions harsher than those it would normally encounter, we can accelerate its decomposition and prepare for long-term stability issues.[29]
Forced Degradation Workflow
Caption: Workflow for conducting forced degradation studies on the target compound.
Protocol: Stress Testing
-
Prepare Solutions: Prepare solutions of the API at ~1 mg/mL in a suitable solvent system.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1.0 M HCl to the API solution to get a final concentration of 0.5 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 1.0 M NaOH to get a final concentration of 0.5 M NaOH. Heat at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal: Store the solid API in an oven at 80°C.
-
Photolytic: Expose the solid and solution API to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[9] If degradation is too rapid or slow, adjust the conditions (time, temperature, reagent concentration).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the developed stability-indicating HPLC-UV and LC-MS methods.
Data Interpretation:
-
The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Use LC-MS to identify the molecular weights and structures of the major degradants. This information is invaluable for understanding the molecule's liabilities and informing formulation and packaging decisions.[28]
Conclusion: A Synthesis of Evidence
The characterization of a potential pharmaceutical compound like this compound is a multi-faceted process that demands rigorous scientific inquiry. No single technique is sufficient. Purity is established by high-resolution chromatography (HPLC), identity is confirmed by the irrefutable structural detail of NMR spectroscopy, and elemental composition is verified by combustion analysis. The molecule's inherent stability and degradation profile are probed through systematic forced degradation studies.
By following the integrated workflow detailed in this guide, researchers and drug developers can build a comprehensive, trustworthy, and scientifically sound data package. This not only satisfies regulatory expectations but also provides the deep molecular understanding necessary to advance a compound with confidence from the laboratory to clinical development.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Luminata Solution. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
University of Basrah. (n.d.). Element analysis. [Link] (Note: Specific deep link unavailable, linking to university homepage)
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. [Link]
-
Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Separation Science. (2023). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
-
IJPRA. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. [Link]
-
ResearchGate. (2025). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. [Link]
-
Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]
-
SIELC Technologies. (2018). Cyclopropane carboxylic acid. [Link]
-
ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]
-
AAPS. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Semantic Scholar. (2025). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 7. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 8. CAS 1006875-97-3 | this compound - Synblock [synblock.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. 小分子HPLC分析_小分子鉴定_液相色谱-默克生命科学 [sigmaaldrich.cn]
- 11. Cyclopropane carboxylic acid | SIELC Technologies [sielc.com]
- 12. blog.brewerscience.com [blog.brewerscience.com]
- 13. hpst.cz [hpst.cz]
- 14. chimia.ch [chimia.ch]
- 15. resolvemass.ca [resolvemass.ca]
- 16. jchps.com [jchps.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
- 22. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 23. Elemental analysis - Wikipedia [en.wikipedia.org]
- 24. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 25. acdlabs.com [acdlabs.com]
- 26. apicule.com [apicule.com]
- 27. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 28. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 29. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Benzothiazole Compounds
Executive Summary: The benzothiazole nucleus, a bicyclic system containing fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to effectively screen novel benzothiazole compounds. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices, grounding protocols in established scientific principles to ensure robust and reproducible outcomes. We will detail field-proven protocols for assessing anticancer, antibacterial, and antioxidant activities, complete with data interpretation strategies and visual workflows, to empower researchers in the identification of promising new therapeutic agents.
The Benzothiazole Scaffold: A Versatile Core for Drug Discovery
Benzothiazole is a heterocyclic compound that serves as a foundational structure for a multitude of biologically active molecules.[4] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms provide unique electronic and structural properties, enabling benzothiazole derivatives to interact with a wide range of biological targets.[3] The true power of this scaffold lies in its synthetic tractability; the benzothiazole ring can be readily functionalized at multiple positions (primarily position 2), allowing chemists to systematically modify its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[2][5] This has led to the development of derivatives with activities spanning from anticancer and anti-inflammatory to anticonvulsant and antidiabetic.[1][6][7][8]
A successful screening campaign, therefore, begins not just in the lab but with a clear understanding of this structure-activity relationship (SAR). For instance, the addition of hydrophobic moieties or specific halogen substituents can significantly enhance cytotoxicity against cancer cell lines, while other modifications may bolster antimicrobial efficacy.[2][9] This guide focuses on the primary screening assays that form the foundation of any such investigation.
Foundational Principles of a Strategic Screening Cascade
A logical, tiered approach is critical to efficiently screen a library of novel compounds without exhausting resources. The initial phase, or primary screening, should employ high-throughput, cost-effective assays designed to identify "hits"—compounds that exhibit a desired biological activity at a specific concentration. Subsequent secondary and tertiary assays can then be used to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties for the most promising candidates.
Caption: A typical strategic workflow for screening novel compounds.
Anticancer Activity Screening
Benzothiazole derivatives have emerged as a significant class of anticancer agents, with some compounds advancing to clinical trials.[10][11] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), inhibition of crucial signaling enzymes like tyrosine kinases, and interference with DNA replication.[10][12]
Mechanistic Insight: Induction of Apoptosis
A frequent mechanism observed for cytotoxic benzothiazoles is the induction of apoptosis in cancer cells.[13] This can occur through various signaling pathways. For example, a compound might inhibit an anti-apoptotic protein or activate a pro-apoptotic pathway, leading to the activation of a cascade of enzymes called caspases, which execute the cell death program.[14] Understanding this provides the rationale for choosing a primary assay that measures overall cell death or viability.
Caption: Simplified pathway of apoptosis induction by a benzothiazole.
Primary Screening: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell viability.[15] It is a cornerstone of in vitro cytotoxicity testing for its reliability and suitability for high-throughput screening.[16][17] The assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.[18]
Detailed Experimental Protocol: MTT Assay
This protocol is a self-validating system when appropriate controls are included. The "Vehicle Control" is crucial for ensuring that the solvent used to dissolve the compounds (e.g., DMSO) does not have intrinsic toxicity at the concentration used. The "Untreated Control" represents 100% cell viability.
Materials:
-
Novel benzothiazole compounds
-
Cancer cell line(s) of interest (e.g., A549, MCF-7, HepG2)[5]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Harvest and count cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[15]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle control wells.[15]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking on an orbital shaker.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
Data Analysis & Presentation
The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Calculation: % Viability = (Absorbance_Sample / Absorbance_Untreated_Control) * 100
The results are typically plotted as a dose-response curve (Viability vs. Compound Concentration) to determine the IC₅₀ value —the concentration of the compound that inhibits 50% of cell growth.
Example Data Presentation:
| Compound ID | Substitution | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |
| BTA-01 | 6-Cl | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.9 ± 0.3 |
| BTA-02 | 6-F | 7.8 ± 0.6 | 12.5 ± 1.1 | 6.5 ± 0.5 |
| BTA-03 | 6-NO₂ | 2.1 ± 0.2 | 4.3 ± 0.3 | 1.8 ± 0.1 |
| Cisplatin | (Positive Ctrl) | 3.5 ± 0.3 | 6.2 ± 0.5 | 2.7 ± 0.2 |
Antimicrobial Activity Screening
Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective agents.[20][21][22]
Rationale and Targets
The goal of antimicrobial screening is to determine the lowest concentration of a compound that can inhibit the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC) . The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents and is considered a gold standard.[23][24]
Antibacterial Susceptibility: Broth Microdilution Method
This method involves challenging microorganisms with serial dilutions of the benzothiazole compounds in a liquid growth medium. It is highly reproducible and allows for the simultaneous testing of multiple compounds against various microbial strains.[24]
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Experimental Protocol: Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[21]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[20][22]
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria)[25]
-
Sterile 96-well microtiter plates
-
Standard antimicrobial drugs for positive controls (e.g., Ciprofloxacin, Clotrimazole)[20][21]
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of each benzothiazole compound directly in the wells of a 96-well plate using the appropriate broth. The final volume in each well should be 50 or 100 µL.[26]
-
Inoculum Preparation: Prepare a bacterial/fungal suspension from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[25]
-
Inoculation: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate.[27] This will halve the concentration of the drug in each well. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria[23], or at 28°C for 48-72 hours for fungi.[20]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]
Data Analysis & Presentation
The primary result is the MIC value. Data should be tabulated to compare the activity of different derivatives against a panel of microorganisms.
Example Data Presentation:
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BTA-01 | 16 | 32 | 8 |
| BTA-02 | 8 | 16 | 4 |
| BTA-03 | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Clotrimazole | N/A | N/A | 2 |
Antioxidant Activity Screening
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Benzothiazole derivatives have been investigated for their ability to scavenge free radicals, acting as potent antioxidants.[28][29][30]
The Role of Antioxidants and Oxidative Stress
Antioxidants neutralize harmful free radicals by donating a hydrogen atom or an electron. A primary screening assay for antioxidant potential should be rapid, simple, and reliable for evaluating this radical scavenging ability.
Radical Scavenging Potential: DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method for this purpose.[31] DPPH is a stable free radical with a deep violet color.[32] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, and the solution turns yellow. The degree of discoloration, measured by a decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the compound.[33]
Detailed Experimental Protocol: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Benzothiazole compounds dissolved in a suitable solvent (e.g., methanol)
-
Standard antioxidant for positive control (e.g., Ascorbic acid, Trolox)
-
96-well plate or spectrophotometer cuvettes
-
Methanol or other appropriate solvent
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate, add a small volume (e.g., 20 µL) of each sample concentration to the wells.
-
DPPH Addition: Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to each well and mix. The control well should contain the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[34]
-
Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.[31]
Data Analysis & Presentation
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
Calculation: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100
Similar to the MTT assay, an IC₅₀ value can be determined by plotting the % inhibition against the compound concentration. This represents the concentration required to scavenge 50% of the DPPH radicals.
Example Data Presentation:
| Compound ID | Substitution | DPPH Scavenging IC₅₀ (µM) |
| BTA-01 | 2-OH | 25.4 ± 2.1 |
| BTA-02 | 2-SH | 18.9 ± 1.5 |
| BTA-03 | 2-NH₂ | 32.1 ± 2.8 |
| Ascorbic Acid | (Positive Ctrl) | 15.2 ± 1.1 |
Conclusion and Future Directions
The systematic screening of novel benzothiazole compounds is a critical step in the journey of drug discovery. The foundational assays detailed in this guide—MTT for cytotoxicity, broth microdilution for antimicrobial activity, and DPPH for antioxidant potential—provide the essential tools to identify promising lead candidates from a new chemical library. It is imperative to remember that these are primary screens. Positive "hits" must be validated through secondary, more mechanism-specific assays to confirm their activity and elucidate their mode of action. By adhering to robust, well-controlled protocols and applying logical data analysis, researchers can confidently and efficiently navigate the complex but rewarding path of developing the next generation of benzothiazole-based therapeutics.
References
- Broth microdilution. Grokipedia.
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
- Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine deriv
- Broth microdilution. Wikipedia.
- Biological Screening and Structure Activity relationship of Benzothiazole. Research J. Pharm. and Tech.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
- Update on in vitro cytotoxicity assays for drug development. PubMed.
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI.
- A Review on Anticancer Potentials of Benzothiazole Deriv
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- MTT assay protocol. Abcam.
- Biological Screening and Structure Activity relationship of Benzothiazole.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- In Vitro Cytotoxicity Assays: Applic
- MTT Assay Protocol for Cell Viability and Prolifer
- Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Deriv
- Broth Dilution Method for MIC Determin
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Synthesis and antibacterial activity of some new benzothiazole derivatives.
- DPPH Antioxidant Assay. G-Biosciences.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Biological Screening and Structure Activity rel
- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calcul
- Unlocking the Antioxidant Potential of Benzothiazole Derivatives: A Compar
- MTT Cell Proliferation Assay.
- Synthesis and various biological activities of benzothiazole derivative: A review.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar.
- Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
- Antioxidant activity of novel coumarin substituted benzothiazole deriv
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC - PubMed Central.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH.
- SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents | MDPI [mdpi.com]
- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 12. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kosheeka.com [kosheeka.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. researchgate.net [researchgate.net]
- 21. jchr.org [jchr.org]
- 22. mdpi.com [mdpi.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Broth microdilution - Wikipedia [en.wikipedia.org]
- 25. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. rr-asia.woah.org [rr-asia.woah.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 33. derpharmachemica.com [derpharmachemica.com]
- 34. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the In Vitro Evaluation of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Introduction: Unlocking the Therapeutic Potential of a Novel Benzothiazole Derivative
The benzothiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This privileged heterocyclic scaffold is found in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][4] The specific compound, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, represents a novel entity within this promising class. While the biological activities of this particular molecule are yet to be elucidated, its structural features—combining the benzothiazole core with a cyclopropane carboxylic acid moiety—warrant a thorough in vitro investigation to uncover its therapeutic potential.
This technical guide provides a comprehensive roadmap for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logically structured, evidence-based approach to systematically characterize the compound's biological profile. The methodologies outlined herein are grounded in established principles of in vitro pharmacology and are intended to generate robust and reproducible data, paving the way for further preclinical development.
Part 1: Foundational In Vitro Profiling
The initial phase of evaluation is critical for establishing a baseline understanding of the compound's interaction with biological systems. This involves assessing its cytotoxicity and identifying a suitable concentration range for subsequent functional assays.
Cytotoxicity Assessment: The Gateway to Further Assays
Rationale: Before exploring specific biological activities, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This information is crucial for distinguishing between targeted pharmacological effects and non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. The concentration range should be broad, for instance, from 0.1 µM to 100 µM. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Interpretation of Results: A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest a degree of selectivity, a desirable characteristic for a potential anticancer agent.[5]
Part 2: Investigation of Potential Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[6][7] Therefore, a detailed investigation into the potential anticancer effects of this compound is a logical next step.
Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis
Rationale: Understanding how a compound induces cell death is fundamental to its characterization as a potential anticancer drug. Apoptosis, or programmed cell death, is a controlled process that is often dysregulated in cancer. Many effective chemotherapeutic agents exert their effects by inducing apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between apoptotic and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed a selected cancer cell line (e.g., one that showed sensitivity in the MTT assay) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis. Annexin V-FITC negative, PI negative cells are viable.
Visualization of the Experimental Workflow:
Caption: Workflow for Apoptosis/Necrosis Differentiation.
Investigating the Molecular Mechanism: Key Signaling Pathways
Rationale: Should the compound induce apoptosis, the next logical step is to investigate the underlying molecular mechanisms. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.[8] Benzothiazole derivatives have been shown to modulate this pathway.[8]
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
-
Protein Extraction: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., p-NF-κB p65, total NF-κB p65, IκBα) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Visualization of the Potential Signaling Pathway:
Caption: Hypothesized NF-κB Pathway Modulation.
Part 3: Exploring Potential Anti-inflammatory Activity
Given the established anti-inflammatory properties of many benzothiazole derivatives, it is prudent to investigate this potential activity for this compound.[1][9][10]
Assessing the Impact on Pro-inflammatory Mediators
Rationale: Inflammation is characterized by the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages. The RAW 264.7 macrophage cell line is a widely used in vitro model for studying inflammation.
Experimental Protocol: Measurement of NO and Cytokine Production in LPS-stimulated RAW 264.7 Cells
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Presentation:
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (no LPS) | |||
| LPS only | |||
| LPS + Compound (Conc. 1) | |||
| LPS + Compound (Conc. 2) | |||
| LPS + Compound (Conc. 3) |
Investigating the Mechanism: Cyclooxygenase (COX) Enzyme Inhibition
Rationale: Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. An in vitro COX inhibition assay can determine if this compound directly targets this pathway.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
-
Assay Principle: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit. These assays typically measure the peroxidase activity of COX.
-
Procedure:
-
Prepare a reaction mixture containing the COX-1 or COX-2 enzyme, heme, and a substrate (e.g., arachidonic acid).
-
Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the reaction mixture.
-
Incubate according to the kit's instructions.
-
Measure the absorbance or fluorescence to determine the extent of COX activity inhibition.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated to assess the compound's preference for inhibiting COX-2.
Visualization of the Proposed Experimental Workflow:
Caption: Proposed In Vitro Evaluation Workflow.
Conclusion and Future Directions
This technical guide outlines a systematic and robust in vitro strategy for the initial biological evaluation of this compound. The proposed experiments will provide critical insights into its cytotoxic, anticancer, and anti-inflammatory potential, as well as its preliminary mechanisms of action. The data generated from these studies will be instrumental in determining the future trajectory of this novel compound in the drug discovery pipeline. Positive and selective activity in these in vitro models would provide a strong rationale for advancing the compound to more complex cell-based assays, and eventually, to in vivo studies.
References
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(02), 859–871.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Siddiqui, N., et al. (2007). Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10.
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
- Shaikh, I. A., et al. (2012). Synthesis and Biological Activities of Some Benzothiazole Derivatives.
-
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]
- Verma, A., et al. (2023). BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(3), 1046-1053.
-
Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]
- Shinde, A., et al. (2023). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 15(12), 2735.
- Abdel-Maksoud, M. S., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 14(1), 1-38.
- Shi, T., et al. (2020). Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 28(11), 115526.
- Havrylyuk, D., et al. (2019). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 352(12), e1900223.
- Al-Ostoot, F. H., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
- Erkan, S., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1135.
- Szałek, A., et al. (2022).
- Szczęśniak-Sięga, B. M., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10899.
- Havrylyuk, D., et al. (2019). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie, 352(12), e1900223.
- Park, S. Y., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(11), 3329.
- Alazmaa, A. A., et al. (2024). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. Asian Journal of Chemistry, 36(4), 963-968.
- Pál, D., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(2), 434-463.
- Al-Ghorbani, M., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Molecules, 27(18), 6061.
- Szałek, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(13), 5038.
- Rayes, A., et al. (2022). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 15(11), 1409.
- Kumar, G. S., et al. (2015). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Der Pharma Chemica, 7(10), 304-311.
-
Yang, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][1][3]Thiazin-4-one Derivatives. Molecules, 29(9), 2099.
- Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 540-546.
- Norman, B. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Assessment of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity evaluation of the novel compound, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid. Given the absence of prior biological data for this specific molecule, this document establishes a foundational methodology rooted in established principles of oncological drug discovery. We leverage the known bioactivity of the benzothiazole scaffold, a privileged structure in medicinal chemistry, to inform experimental design.[1][2] This guide details the rationale for cell line selection, provides step-by-step protocols for two complementary cytotoxicity assays—MTT and LDH—and outlines the necessary procedures for robust data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50). The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical protocols required to generate the initial cytotoxicity profile of this and similar novel chemical entities.
Introduction: Scientific Rationale and Compound Overview
The investigation into novel chemical entities for potential therapeutic applications is a cornerstone of modern drug discovery. The compound this compound (CAS Number: 1006875-97-3) is a structurally intriguing molecule for which no public biological data currently exists.[3][4][5] Its core structure, however, is built upon the benzothiazole nucleus.
The benzothiazole ring system is a bicyclic heterocyclic compound recognized as a "privileged scaffold" in medicinal chemistry due to the wide spectrum of biological activities its derivatives exhibit.[1][2] Notably, numerous benzothiazole derivatives have been investigated and developed as potent anticancer agents.[2][6][7][8] These compounds exert their cytotoxic effects through diverse mechanisms of action, including the induction of apoptosis (programmed cell death), inhibition of crucial cellular enzymes like topoisomerases and protein kinases, and interference with DNA integrity.[6][7][9] The demonstrated antiproliferative effects across a wide array of human cancer cell lines make any novel benzothiazole derivative a candidate of interest for oncological screening.[1][2][10][11]
The appended cyclopropane-1-carboxylic acid moiety may influence the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, which are critical factors in overall drug efficacy. Therefore, a systematic evaluation of the compound's effect on cell viability is the essential first step in characterizing its biological potential. This guide provides the framework for this initial assessment.
Experimental Design: A Multi-Faceted Approach
A robust preliminary cytotoxicity screen requires careful planning to ensure the data generated is both reliable and informative. This involves the strategic selection of cellular models and the use of orthogonal assays to measure different aspects of cell death.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining clinically relevant data.[12] A well-conceived screening panel should include cell lines from diverse histological origins to identify potential tissue-specific activity. Furthermore, including a non-cancerous cell line is crucial for assessing preliminary selectivity—a key attribute for any potential therapeutic agent.
Table 1: Recommended Cell Line Panel for Preliminary Screening
| Cell Line | Cancer Type | Key Characteristics | Rationale |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+) | Represents a common, hormone-responsive breast cancer subtype.[10] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) | Represents an aggressive, harder-to-treat breast cancer subtype. |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) | Represents a prevalent form of lung cancer.[11] |
| HT-29 | Colorectal Adenocarcinoma | Epithelial-like carcinoma | Represents a common gastrointestinal malignancy.[13] |
| HEK293 | Human Embryonic Kidney | Non-cancerous cell line | Serves as a control for general cytotoxicity vs. cancer-specific effects. |
This panel provides a broad initial assessment of the compound's activity against common solid tumors while also providing an early indication of its therapeutic index.
Assay Selection: Measuring Viability and Cytotoxicity
To build a comprehensive picture of the compound's effect, we will employ two distinct assays that measure different cellular parameters:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[14]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity—a hallmark of late-stage apoptosis or necrosis.[17][18][19] The released LDH catalyzes a reaction that results in a colored product, with the amount of color being proportional to the number of lysed cells.[18][20]
By using both assays, we can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (direct cell killing, detected by LDH).
Caption: High-level workflow for preliminary cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format, which is ideal for screening multiple concentrations.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[14][16][21]
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[22] Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in serum-free medium.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the 2x working concentrations of the compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on established methods for measuring LDH release.[18][20][23]
Materials:
-
Cells cultured and treated as described in steps 1-4 of the MTT protocol.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions).
-
Lysis Buffer (typically 10X, provided with the kit).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Prepare Controls: At the end of the treatment incubation period, prepare the following controls on the same plate:
-
Spontaneous LDH Release: Add 10 µL of sterile water to triplicate wells of untreated cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to triplicate wells of untreated cells.[23]
-
Background Control: Wells containing medium only.
-
-
Incubate for Lysis: Incubate the plate at 37°C for 45 minutes.[23]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[20] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[17][20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18][20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17][18]
Data Analysis and Interpretation
Calculation of Cell Viability and Cytotoxicity
For the MTT Assay: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
For the LDH Assay: The percentage of cytotoxicity is calculated by normalizing the compound-induced LDH release to the maximum possible release.
-
% Cytotoxicity = [(Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. It is a standard measure of a compound's potency.
-
Data Transformation: The compound concentrations are typically converted to their logarithmic values.
-
Dose-Response Curve: Plot the calculated % Viability (or % Inhibition, where Inhibition = 100 - Viability) against the log of the compound concentration.[24]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope) model.[24][25][26][27] The software will calculate the IC50 value from this curve.[25][28]
Table 2: Template for IC50 Data Summary
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| MCF-7 | MTT | 48 | Calculated Value |
| MCF-7 | LDH | 48 | Calculated Value |
| A549 | MTT | 48 | Calculated Value |
| A549 | LDH | 48 | Calculated Value |
| HT-29 | MTT | 48 | Calculated Value |
| HT-29 | LDH | 48 | Calculated Value |
| HEK293 | MTT | 48 | Calculated Value |
| HEK293 | LDH | 48 | Calculated Value |
Hypothesized Mechanism of Action and Future Directions
While this initial screen does not elucidate a mechanism, the benzothiazole scaffold provides clues for downstream investigation. Many potent benzothiazole anticancer agents function through the induction of apoptosis.[2][9][13] Key mechanisms often involve:
-
DNA Damage and Repair Inhibition: Some derivatives can intercalate with DNA or inhibit enzymes like topoisomerase, leading to cell cycle arrest and apoptosis.[6][7]
-
Kinase Inhibition: Benzothiazoles can act as inhibitors of various protein kinases that are critical for cancer cell proliferation and survival signaling pathways.[7]
-
Induction of Oxidative Stress: The compound may disrupt the redox balance within cancer cells, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 1006875-97-3 | this compound - Synblock [synblock.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 8. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. cellbiologics.com [cellbiologics.com]
- 24. clyte.tech [clyte.tech]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 27. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to Determining the Solubility of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic Acid in DMSO
Introduction
This guide will delve into the theoretical underpinnings of solubility, explore the unique properties of DMSO as a solvent, and provide step-by-step experimental protocols for both kinetic and thermodynamic solubility assays. Furthermore, it will emphasize the importance of data integrity and offer best practices for reporting solubility data, ensuring that the generated information is robust, reproducible, and readily applicable to downstream drug development processes.
Compound of Interest: 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
| Property | Value | Source |
| CAS Number | 1006875-97-3 | [6][7] |
| Molecular Formula | C11H9NO2S | [6][8] |
| Molecular Weight | 219.26 g/mol | [6][8] |
| Appearance | Not specified in literature | [6] |
| Boiling Point (Predicted) | 429.6±28.0 °C | [8] |
The Pivotal Role of DMSO in Drug Discovery
Dimethyl sulfoxide ((CH₃)₂SO) is a highly polar, aprotic solvent that is miscible with water and a broad spectrum of organic solvents.[3][4] Its unique properties make it an invaluable tool in the pharmaceutical industry.
Properties of DMSO as a Solvent
| Property | Value | Significance in Solubility |
| Polarity | High | Enables dissolution of a wide range of polar and nonpolar compounds.[3] |
| Boiling Point | 189 °C (372 °F) | Low volatility at room temperature, making it suitable for automated liquid handling and storage.[3] |
| Freezing Point | 18.5 °C (65.3 °F) | Can solidify at or near room temperature, requiring careful handling.[3] |
| Hygroscopicity | High | Readily absorbs moisture from the atmosphere, which can impact compound solubility and stability.[5] |
| Toxicity | Low | Generally considered less toxic than other aprotic polar solvents.[3] |
The high dielectric constant and polar nature of DMSO allow it to effectively solvate a diverse array of molecules, including many that are poorly soluble in aqueous solutions.[9] This makes it the solvent of choice for creating the concentrated stock solutions used in high-throughput screening campaigns.[5]
Understanding Solubility: Kinetic vs. Thermodynamic
When discussing solubility in the context of drug discovery, it is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[10][11]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and remains in solution under specific, often non-equilibrium, conditions.[12][13] In a typical kinetic solubility assay, a concentrated DMSO stock solution of the compound is rapidly diluted into an aqueous buffer.[12][14] This method is amenable to high-throughput formats and provides a rapid assessment of a compound's propensity to precipitate upon dilution.[11][13]
-
Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution.[10][12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] While more time-consuming to measure, thermodynamic solubility is a more accurate representation of a compound's intrinsic solubility and is critical for later stages of drug development, such as formulation.[11][12]
The following diagram illustrates the conceptual workflow for determining these two types of solubility.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 1006875-97-3 | this compound - Synblock [synblock.com]
- 8. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Stability of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid in Solution: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life, ultimately compromising patient safety and therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for assessing the stability of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (BCCCA) in solution. BCCCA, identified by CAS Number 1006875-97-3, is a molecule of interest featuring a confluence of distinct chemical moieties: a benzothiazole core, a strained cyclopropane ring, and a carboxylic acid functional group.[3][4]
Understanding the interplay between these structural features and their susceptibility to environmental factors is paramount. This document moves beyond a simple recitation of protocols, instead focusing on the scientific rationale behind experimental design. We will explore the potential chemical liabilities of BCCCA, outline robust methodologies for forced degradation and long-term stability studies, and provide actionable insights for formulation and handling. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to systematically characterize the stability profile of BCCCA, thereby de-risking its progression through the development pipeline.
Molecular Structure Analysis and Inherent Stability Considerations
A proactive stability assessment begins with a theoretical analysis of the molecule's structure to identify potential degradation pathways.
-
The Benzothiazole Ring: This heterocyclic aromatic system is a common pharmacophore. However, the sulfur and nitrogen heteroatoms can be susceptible to oxidation . Furthermore, aromatic systems like benzothiazole can absorb UV radiation, making them prone to photodegradation , which may involve complex radical-mediated pathways or ring cleavage.[5]
-
The Carboxylic Acid Group: This functional group governs the molecule's ionization state (pKa), which profoundly impacts solubility and stability across different pH environments.[6] The most common degradation pathway for carboxylic acids is decarboxylation (loss of CO2), a reaction that can be promoted by thermal stress.
-
The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain. While this strain can sometimes be a point of reactivity, studies on related structures, specifically esters of cyclopropanecarboxylic acid, have demonstrated a substantial increase in hydrolytic stability compared to non-cyclic analogs.[7][8] This phenomenon, attributed to hyperconjugative stabilization, suggests that the cyclopropane moiety in BCCCA may confer a degree of resistance to certain degradation pathways, a key hypothesis to be tested.
Based on this analysis, a stability program for BCCCA must prioritize the evaluation of its susceptibility to oxidation, photolysis, thermal stress, and pH-dependent hydrolysis.
Designing a Robust Stability Testing Program
The cornerstone of understanding a drug's stability is a well-designed experimental program that includes forced degradation (stress testing) and formal stability studies under ICH-prescribed conditions. The goal of forced degradation is twofold: to identify the likely degradation products to establish degradation pathways and to demonstrate the specificity of the analytical methods used.[9][10]
Forced Degradation (Stress Testing) Protocol
Forced degradation intentionally subjects the API to conditions more severe than accelerated testing to provoke degradation.[10][11] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without being degraded themselves.[11]
Experimental Protocol: Forced Degradation of BCCCA
-
Preparation of Stock Solution: Prepare a stock solution of BCCCA at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 1:1). The solubility and choice of solvent must be predetermined.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.5 M NaOH before analysis to halt the reaction.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH to achieve a final base concentration of 0.5 M.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis.
-
Immediately neutralize the samples with an equivalent amount of 0.5 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points. The reaction is typically rapid.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 80°C, protected from light.
-
Withdraw aliquots at predetermined time points.
-
-
Photostability Testing (as per ICH Q1B): [12][13][14]
-
Expose a solid sample of BCCCA and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[15]
-
Simultaneously, prepare "dark controls" by wrapping identical samples in aluminum foil and placing them alongside the exposed samples to differentiate between light-induced and thermally-induced degradation.[16]
-
-
Sample Analysis: Analyze all stressed samples and a time-zero (unstressed) control using a validated stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[17] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[17][18]
Key Characteristics of the Method:
-
Specificity: The method must be able to resolve the BCCCA peak from all process impurities and degradation products. This is confirmed using the samples generated during the forced degradation studies.
-
Accuracy & Precision: The method must provide accurate and reproducible results.
-
Sensitivity: The method must have a limit of quantitation (LOQ) low enough to detect and quantify degradation products at specified reporting thresholds.
-
Peak Purity Analysis: Using a Photodiode Array (PDA) detector is crucial. It allows for the assessment of peak purity, ensuring that the main API peak is not co-eluting with any degradants.
The development of such a method is an iterative process, often requiring optimization of the column, mobile phase composition, gradient, and detector wavelength, guided by the results of the forced degradation studies.[19]
Data Presentation and Visualization
Clear presentation of stability data is essential for interpretation and decision-making.
Table 1: Summary of Forced Degradation Conditions for BCCCA
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.5 M HCl | 60°C | Up to 24h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.5 M NaOH | 60°C | Up to 24h | To assess stability in alkaline environments. |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 8h | To evaluate susceptibility to oxidative stress. |
| Thermal | Heat | 80°C | Up to 72h | To determine sensitivity to heat. |
| Photostability | ICH Q1B Light/UV | Ambient | Per ICH | To evaluate sensitivity to light and UV.[12] |
Table 2: Example Stability Data for BCCCA in Solution (pH 7.4 Buffer at 40°C)
| Time Point | Assay (% of Initial) | Total Degradation Products (%) | Appearance of Solution |
| T = 0 | 100.0 | < 0.05 | Clear, Colorless |
| T = 1 Month | 99.5 | 0.45 | Clear, Colorless |
| T = 3 Months | 98.6 | 1.35 | Clear, Colorless |
| T = 6 Months | 97.1 | 2.85 | Clear, Faint Yellow |
Visualization of Workflows and Pathways
Visual diagrams are invaluable for conceptualizing complex processes and relationships.
Caption: Experimental workflow for the stability assessment of BCCCA.
Caption: Hypothesized degradation pathways for BCCCA under stress conditions.
Strategies for Stabilization and Handling
The insights gained from stability studies directly inform formulation development and handling procedures.
-
pH Control: The stability of BCCCA will likely be pH-dependent. Identifying the pH of maximum stability is critical. Formulating the drug product in a buffered solution at this optimal pH can significantly enhance its shelf life.[20]
-
Protection from Light: If photostability studies confirm that BCCCA is light-sensitive, the use of light-resistant primary packaging, such as amber vials or bottles, is mandatory.[12][16] Manufacturing processes should also be designed to minimize light exposure.
-
Temperature Control: If the compound shows significant thermal degradation, appropriate storage conditions, such as refrigeration (2-8°C), must be established and clearly stated on the product label.[3][21]
-
Antioxidant Inclusion: If oxidative degradation is a primary pathway, the inclusion of an antioxidant excipient in the formulation could be a viable stabilization strategy. This requires careful excipient compatibility studies.
Conclusion
A thorough investigation into the stability of this compound is not merely a regulatory requirement but a fundamental scientific necessity for successful drug development.[2] By systematically evaluating the impact of pH, temperature, light, and oxidative stress, developers can build a comprehensive stability profile. This profile enables the identification of critical quality attributes, informs the development of a robust formulation, and establishes appropriate storage and handling conditions. The structured approach detailed in this guide, combining predictive analysis with rigorous experimental protocols like forced degradation, provides a reliable pathway to understanding and mitigating the chemical liabilities of BCCCA, ensuring the delivery of a safe, stable, and effective therapeutic agent to patients.
References
-
pH for Stability Testing and Analysis . Hudson Robotics. [Link]
-
Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines . YouTube. [Link]
-
Drug Stability Testing and Analysis . Hudson Robotics. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH . International Council for Harmonisation. [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products . T,C&A LAB. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products . U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline . European Medicines Agency (EMA). [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency (EMA). [Link]
-
Stability Testing of Pharmaceutical Products . Pharmapproach. [Link]
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability . National Center for Biotechnology Information (NCBI). [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations . ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan . ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals . BioPharm International. [Link]
-
Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information (NCBI). [Link]
-
Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability . ResearchGate. [Link]
-
BENZOTHIAZOLE IN ASPHALT FUME 2550 . Centers for Disease Control and Prevention (CDC). [Link]
-
Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid . ResearchGate. [Link]
-
Analytical Techniques In Stability Testing . Separation Science. [Link]
-
Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates . National Center for Biotechnology Information (NCBI). [Link]
-
Cyclopropane carboxylic acid . Wikipedia. [Link]
-
Assay and Stability Testing . In Pharmaceutical Manufacturing Handbook by Shayne Cox Gad. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview . LCGC International. [Link]
-
1-(Benzo[d]thiazol-6-yl)cyclopropanecarboxylic acid . Pharmaffiliates. [Link]
-
PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum . National Center for Biotechnology Information (NCBI). [Link]
-
CAS 1006875-97-3 this compound . Autech Industry Co.,Limited. [Link]
Sources
- 1. hudsonlabautomation.com [hudsonlabautomation.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. kinampark.com [kinampark.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. hudsonlabautomation.com [hudsonlabautomation.com]
- 21. japsonline.com [japsonline.com]
Methodological & Application
High-throughput screening assays for benzothiazole derivatives
Application Notes & Protocols
Topic: High-Throughput Screening Assays for Benzothiazole Derivatives Audience: Researchers, scientists, and drug development professionals.
A Scientist's Guide to High-Throughput Screening of Benzothiazole Derivatives: From Assay Design to Hit Validation
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1] Its derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[2][3] This structural motif's versatility makes it a frequent component of large chemical libraries. High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of these extensive libraries to identify "hits"—compounds that modulate a specific biological target.[4]
This guide provides a comprehensive framework for designing and executing robust HTS campaigns for benzothiazole derivatives. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of high-quality, reproducible data. Our focus is on building self-validating systems that empower researchers to confidently identify and advance promising lead candidates.
The Strategic Blueprint: Designing the Screening Campaign
A successful HTS campaign begins not with the robot, but with a strategic plan. The unique chemical properties of your library and the nature of your biological question dictate the optimal path forward.
Benzothiazole derivatives are known to interact with a wide range of biological targets.[2][5] The initial and most critical step is to define the target that aligns with the therapeutic hypothesis. Common targets for this class of compounds include:
-
Protein Kinases: Many benzothiazoles act as kinase inhibitors, making them relevant for oncology and inflammatory diseases. Assays often measure the phosphorylation of a substrate.
-
Enzymes: Derivatives can inhibit various enzymes, including those essential for microbial survival, such as DNA gyrase or dihydroorotase.[6][7]
-
Protein-Protein Interactions (PPIs): Disrupting key PPIs is a major goal in drug discovery. Benzothiazoles have been identified as inhibitors of protein aggregation, such as in Huntington's disease models.[8]
-
Cellular Phenotypes: For complex or unknown mechanisms of action, a primary screen might focus on a cellular outcome, such as cytotoxicity in cancer cell lines, inhibition of viral replication, or modulation of a reporter gene.[9][10]
The choice of assay technology is contingent upon the selected target. A primary screen must be robust, scalable, and cost-effective. Key considerations include sensitivity, dynamic range, and susceptibility to compound interference. The workflow below illustrates the general path from assay development to validated hits.
Caption: General workflow for an HTS campaign.
Protocol I: Cell-Based Viability/Cytotoxicity Screening (MTT Assay)
A cell viability assay is often a primary screen for anti-cancer agents or a critical counterscreen to eliminate cytotoxic compounds. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, which generally correlates with cell viability.[11][12]
Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[13] The amount of formazan produced, when solubilized, is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[12]
Caption: Step-by-step workflow for the MTT assay.
Table 1: Materials and Reagents for MTT Assay
| Reagent/Material | Supplier | Purpose |
| 96- or 384-well clear, flat-bottom plates | Standard lab supplier | Cell culture and assay vessel |
| Cancer Cell Line (e.g., MCF-7, A549) | ATCC | Biological system |
| Complete Culture Medium (e.g., DMEM + 10% FBS) | Gibco/Thermo Fisher | Cell growth and maintenance |
| MTT Reagent (5 mg/mL in sterile PBS) | Sigma-Aldrich | Viability indicator |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Solvent for compounds and formazan |
| Positive Control (e.g., Doxorubicin) | Tocris Bioscience | Known cytotoxic agent |
| Multichannel pipette / Automated liquid handler | Standard lab supplier | Reagent dispensing |
| Microplate reader (absorbance capable) | BMG LABTECH/PerkinElmer | Signal detection |
Protocol Steps:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Scientist's Insight: Seeding density is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, creating artifacts. This must be optimized for each cell line's doubling time.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of benzothiazole derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration in the well should be kept constant and low (typically ≤0.5%) to avoid solvent toxicity.[14]
-
Cell Treatment: Carefully remove the medium and add 100 µL of the medium containing the test compounds. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[12]
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
Cell viability is calculated as a percentage relative to the vehicle control: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
The results are then plotted as % Viability versus compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis.[16]
Protocol II: Biochemical Target-Based Screening (AlphaLISA PPI Assay)
For discovering benzothiazole derivatives that disrupt a specific molecular interaction, a target-based biochemical assay is superior. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a powerful, bead-based technology ideal for HTS.[17][18]
The AlphaLISA assay involves two bead types: Donor and Acceptor beads.[19] One interacting protein (Protein A) is conjugated to the Donor bead, and the other (Protein B) to the Acceptor bead. When the proteins interact, they bring the beads into close proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at ~615 nm.[18] A compound that inhibits the protein-protein interaction (PPI) will prevent this energy transfer, leading to a decrease in signal.
Caption: Principle of the AlphaLISA assay for PPI inhibition.
Table 2: Materials and Reagents for AlphaLISA PPI Assay
| Reagent/Material | Supplier | Purpose |
| 384- or 1536-well white, opaque plates (e.g., ProxiPlate) | PerkinElmer | Low-volume, opaque plate for luminescence |
| Biotinylated Protein A | In-house/Custom | First binding partner |
| Tagged Protein B (e.g., 6xHis or GST-tagged) | In-house/Custom | Second binding partner |
| AlphaLISA Streptavidin Donor Beads | PerkinElmer | Binds biotinylated Protein A |
| AlphaLISA Anti-Tag Acceptor Beads (e.g., Ni-Chelate) | PerkinElmer | Binds tagged Protein B |
| AlphaLISA Assay Buffer | PerkinElmer | Optimized buffer for Alpha technology |
| Positive Control Inhibitor | Known disruptor of the PPI | Assay validation |
| Automated liquid handler | Standard lab supplier | Precise, low-volume dispensing |
| Microplate reader (AlphaLISA capable) | PerkinElmer/BMG LABTECH | Signal detection with 680 nm laser |
Protocol Steps (10 µL final volume in 384-well plate):
-
Compound Dispensing: Dispense 50 nL of benzothiazole derivatives (in DMSO) into the assay plate using an acoustic dispenser or pin tool.
-
Protein A Addition: Add 2.5 µL of biotinylated Protein A diluted in AlphaLISA buffer.
-
Protein B Addition & Incubation: Add 2.5 µL of tagged Protein B diluted in buffer. Seal the plate and incubate for 60 minutes at room temperature to allow the PPI to reach equilibrium in the presence of the compound.
-
Scientist's Insight: The order of addition is crucial. Pre-incubating the proteins with the compound before adding the beads ensures that the inhibition measurement reflects the disruption of the PPI, not the prevention of bead-protein binding.
-
-
Bead Addition: Prepare a mix of Streptavidin Donor and Anti-Tag Acceptor beads in buffer. Add 5 µL of this bead suspension to each well. This step should be performed under subdued lighting, as the beads are light-sensitive.[17]
-
Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow the beads to bind to the protein complex.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.[17]
The percentage of inhibition is calculated relative to high (no inhibitor) and low (no Protein B or known inhibitor) controls: % Inhibition = [1 - (Signal_sample - Signal_low) / (Signal_high - Signal_low)] * 100
IC₅₀ values are determined by plotting % Inhibition versus compound concentration.
The Litmus Test: Hit Validation and Triage
A primary HTS campaign will inevitably identify numerous "hits". However, many of these are false positives.[20] A rigorous validation cascade is essential to triage these hits and focus resources on the most promising chemical matter.
Caption: A robust workflow for hit validation and triage.
Key Validation Steps:
-
Hit Reconfirmation: The first step is to re-test the initial hits, preferably from a freshly prepared sample, to rule out random errors.[21]
-
Dose-Response Analysis: Active compounds are tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve and determine the IC₅₀. This confirms the activity is not an artifact of a single high concentration.[21]
-
Counterscreens: These are designed to identify compounds that interfere with the assay technology itself rather than the biological target. For the AlphaLISA assay, a "TruHits" kit or a simple counterscreen with biotinylated-GST linked directly can identify compounds that disrupt the bead chemistry.[19] A cytotoxicity assay like MTT is also crucial to ensure the observed activity is not due to cell death.[9]
-
Orthogonal Assays: Confirmed hits should be tested in a secondary assay that measures the same biological endpoint but uses a different technology (e.g., Surface Plasmon Resonance (SPR), Fluorescence Polarization).[20] This provides strong evidence that the compound's activity is target-specific.
Quality Control and Troubleshooting
Maintaining data quality throughout an HTS campaign is paramount. Statistical measures are used to monitor assay performance on a plate-by-plate basis.[14]
Table 3: HTS Assay Quality Control Parameters
| Parameter | Formula | Recommended Value | Interpretation |
| Z-Factor (Z') | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | A measure of assay quality and dynamic range, independent of test compounds.[22] |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 10 | The ratio of the mean signal of the high control to the low control. |
| Signal-to-Noise (S/N) | (μ_pos - μ_neg) / √(σ_pos² + σ_neg²) | > 10 | Measures the separation between the means of the high and low controls relative to their variability. |
μ = mean; σ = standard deviation; pos = high signal control; neg = low signal control
Table 4: Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z' (<0.5) | - Reagent instability or degradation- Inconsistent dispensing volumes- Suboptimal incubation times | - Prepare fresh reagents daily.[23]- Calibrate and validate liquid handlers.- Re-optimize incubation times for signal stability. |
| High Plate-to-Plate Variability | - Temperature or humidity gradients in incubator- Batch differences in reagents or cells | - Allow plates to equilibrate to room temperature before reading.[24]- Use a single, large batch of critical reagents and cells for the entire screen. |
| "Edge Effects" | - Evaporation from wells on the plate perimeter- Uneven temperature distribution across the plate | - Use plates with lids and ensure proper humidity control.- Do not use the outer rows/columns for samples; fill with buffer instead. |
| High False Positive Rate | - Compound aggregation- Assay technology interference (e.g., fluorescence quenching/autofluorescence) | - Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[20]- Implement specific counterscreens early in the validation cascade. |
By implementing these robust protocols and maintaining stringent quality control, researchers can effectively navigate the complexities of HTS to unlock the therapeutic potential of benzothiazole derivatives.
References
-
Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. (n.d.). PubMed. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]
-
Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (2024). ACS Central Science. [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). PMC - NIH. [Link]
-
Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. (2007). NIH. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2017). Oxford Academic. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (n.d.). IU Indianapolis ScholarWorks. [Link]
-
Benzothiazole. (n.d.). Wikipedia. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (n.d.). BMG Labtech. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). PubMed Central. [Link]
-
Importance of Benzothiazole Motif in Modern Drug Discovery. (2018). ResearchGate. [Link]
-
HTS Methods: Assay Design and Optimisation. (2016). Royal Society of Chemistry. [Link]
-
HTS Assay Validation. (2012). NCBI Bookshelf. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
-
Fluorescence assays for high-throughput screening of protein kinases. (2003). PubMed. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2015). NIH. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). Springer Nature Experiments. [Link]
-
Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. [Link]
-
Assay Troubleshooting. (n.d.). MB - About. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Improved dual-luciferase reporter assays for nuclear receptors. (2008). PubMed. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). PubMed Central. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2015). ResearchGate. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2008). PMC - NIH. [Link]
-
Troubleshooting & FAQs. (n.d.). Cygnus Technologies. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. [Link]
-
Development of a Homogeneous Time-Resolved Fluorescence Assay for High Throughput Screening to Identify Lck Inhibitors: Comparison with Scintillation Proximity Assay and Streptavidin-Coated Plate Assay. (2001). ResearchGate. [Link]
-
High-Throughput Fluorescence Polarization Assay to. (n.d.). Amanote Research. [Link]
-
Figure 7: [Thermostabilization of luciferases by inhibitors...]. (n.d.). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (n.d.). Bentham Open Archives. [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PMC - NIH. [Link]
-
High-throughput Assays for Promiscuous Inhibitors. (2005). ResearchGate. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 24. cygnustechnologies.com [cygnustechnologies.com]
Cell-based assays using 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Comprehensive Guide to Cell-Based Assays for Characterizing Monoamine Transporter Inhibitors: Featuring 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid and its Analogs
Introduction: Unveiling the Therapeutic Potential of Monoamine Transporter Inhibitors
The intricate signaling of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is fundamental to a vast array of physiological and psychological processes. The precise regulation of these neurotransmitters in the synaptic cleft is predominantly managed by a family of solute carrier 6 (SLC6) transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the extracellular space back into the presynaptic neuron, thereby terminating the signaling event.[3][4]
Compounds that inhibit the function of these transporters, known as monoamine transporter inhibitors, are of significant therapeutic interest. By blocking reuptake, these inhibitors increase the concentration and duration of neurotransmitters in the synapse, enhancing neuronal signaling. This mechanism of action is the foundation for the clinical efficacy of many antidepressants, treatments for attention-deficit hyperactivity disorder (ADHD), and novel analgesics.[5][6]
This application note focuses on providing a comprehensive guide to the cell-based assays essential for the characterization of novel monoamine transporter inhibitors, such as the investigational compound this compound and its structural and functional analogs, like Bicifadine. Bicifadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), serves as an exemplary model for a compound with a broad-spectrum inhibitory profile at monoamine transporters.[7][8][9] Through detailed protocols and expert insights, we will explore how to quantify the potency and selectivity of these compounds, providing researchers and drug development professionals with the tools to advance their discovery programs.
Principle of Monoamine Transporter Uptake Assays
The core principle of monoamine transporter uptake assays is to measure the ability of a test compound to inhibit the transport of a specific substrate into cells that are engineered to express a high level of a particular monoamine transporter (DAT, NET, or SERT). These assays are typically performed using immortalized cell lines, such as Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCK) cells, which have been stably or transiently transfected with the human gene for the transporter of interest.[1][4][10][11]
The functional activity of the transporter is assessed by introducing a labeled substrate, which can be either a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) or a fluorescent substrate that mimics these neurotransmitters.[3][12][13] In the absence of an inhibitor, the transporter actively sequesters the labeled substrate inside the cell, leading to a measurable increase in intracellular radioactivity or fluorescence. When a test compound that inhibits the transporter is present, the uptake of the labeled substrate is reduced in a concentration-dependent manner. By measuring the extent of this reduction across a range of inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is a quantitative measure of the compound's potency at that specific transporter.
Visualizing the Mechanism of Action: Monoamine Transporter Inhibition
Caption: Inhibition of monoamine reuptake at the synapse.
Materials and Reagents
Cell Lines
-
HEK293 cells stably expressing human dopamine transporter (hDAT)
-
HEK293 cells stably expressing human norepinephrine transporter (hNET)
-
HEK293 cells stably expressing human serotonin transporter (hSERT)
-
Parental HEK293 cells (for determining non-specific uptake)
Cell Culture Media and Reagents
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other selection antibiotic
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Assay-Specific Reagents
Radiolabeled Uptake Assay:
-
[3H]Dopamine
-
[3H]Norepinephrine
-
[3H]Serotonin
-
Krebs-Ringer-HEPES (KRH) buffer
-
Desipramine (for non-specific NET uptake control)
-
Nomifensine (for non-specific DAT uptake control)
-
Fluoxetine (for non-specific SERT uptake control)[12]
-
Scintillation cocktail
-
96-well microplates (poly-D-lysine coated)
-
Microplate scintillation counter
Fluorescence-Based Uptake Assay:
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye)[13][14][15]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capabilities
Test Compound
-
This compound or analog (e.g., Bicifadine) dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
Experimental Protocols
Protocol 1: Radiolabeled Substrate Uptake Inhibition Assay
This protocol outlines the steps to determine the IC50 value of a test compound at hDAT, hNET, and hSERT using radiolabeled substrates.
Step 1: Cell Plating
-
Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.
-
The day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Plate the cells in a 96-well poly-D-lysine coated microplate at a density of 20,000-50,000 cells per well.[1] Plate parental HEK293 cells in parallel to determine non-specific uptake.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Step 2: Assay Preparation
-
On the day of the assay, prepare serial dilutions of the test compound in KRH buffer.
-
Prepare a working solution of the [3H]-labeled substrate ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) in KRH buffer at a concentration close to its Km value for the respective transporter.
-
Prepare a solution of a known potent inhibitor for each transporter (e.g., nomifensine for DAT, desipramine for NET, fluoxetine for SERT) to determine maximal inhibition (non-specific uptake).
Step 3: Uptake Inhibition Assay
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 200 µL of KRH buffer.
-
Add 150 µL of KRH buffer to each well and incubate at room temperature for 15 minutes.[16]
-
Remove the buffer and add 50 µL of the test compound dilutions or the maximal inhibitor solution to the appropriate wells.
-
Pre-incubate for 10-20 minutes at room temperature.[12]
-
Initiate the uptake reaction by adding 50 µL of the [3H]-labeled substrate working solution to all wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature. This incubation time should be within the linear range of uptake for each transporter.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
Step 4: Data Analysis
-
Calculate the average counts per minute (CPM) for each condition.
-
Subtract the average CPM from the non-specific uptake wells (maximal inhibitor) from all other wells to obtain specific uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Protocol 2: Fluorescence-Based Substrate Uptake Inhibition Assay
This protocol provides a non-radioactive alternative for determining the IC50 of a test compound.
Step 1: Cell Plating
-
Follow the same cell plating procedure as described in Protocol 1, using 96- or 384-well black, clear-bottom microplates.
Step 2: Assay Preparation
-
Prepare serial dilutions of the test compound in the provided assay buffer.
-
Reconstitute the fluorescent substrate and masking dye mixture according to the manufacturer's instructions.[13]
Step 3: Uptake Inhibition Assay
-
Aspirate the culture medium from the wells.
-
Add 50 µL of the test compound dilutions to the appropriate wells.
-
Pre-incubate for 10 minutes at 37°C.[13]
-
Add 50 µL of the fluorescent substrate/masking dye solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in intracellular fluorescence in real-time (kinetic mode) for 30-60 minutes, or read the plate at a single endpoint after a fixed incubation time.[13][17]
Step 4: Data Analysis
-
For kinetic reads, calculate the rate of uptake (slope of the fluorescence increase over time) or the area under the curve for each well.
-
For endpoint reads, use the final fluorescence intensity values.
-
Normalize the data to the vehicle control (100% uptake) and a known potent inhibitor (0% specific uptake).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Data Presentation and Interpretation
The potency and selectivity of a monoamine transporter inhibitor are best summarized in a table. The following is an example of how to present the data for a compound like Bicifadine.
| Transporter | IC50 (nM) |
| hDAT | 900 |
| hNET | 55 |
| hSERT | 110 |
Note: The IC50 values for Bicifadine are approximate and can vary depending on the specific assay conditions.[7]
Interpretation:
-
Potency: The lower the IC50 value, the more potent the compound is at inhibiting that specific transporter. In this example, the compound is most potent at hNET, followed by hSERT, and then hDAT.
-
Selectivity: The ratio of IC50 values between different transporters indicates the compound's selectivity. For instance, the selectivity for hNET over hDAT would be calculated as IC50(hDAT) / IC50(hNET). A higher ratio indicates greater selectivity.
Workflow for Characterizing a Novel Monoamine Transporter Inhibitor
Caption: A typical workflow for the in vitro characterization of a novel monoamine transporter inhibitor.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the data generated from these assays, several quality control measures should be implemented:
-
Cell Line Authentication: Regularly verify the identity of the cell lines using short tandem repeat (STR) profiling.
-
Transporter Expression Verification: Periodically confirm the expression and function of the transporters using a reference inhibitor.
-
Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Intra- and Inter-Assay Variability: Run control compounds in every assay to monitor for and quantify variability.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve the test compound does not exceed a level that affects cell viability or transporter function (typically <0.5%).
By adhering to these principles of scientific integrity, the data generated will be trustworthy and can confidently guide further drug development decisions.
References
- Grokipedia. Bicifadine.
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
-
Eurofins. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Wikipedia. Bicifadine. [Link]
-
Basile, A. S., et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. The Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208–1225. [Link]
-
Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]
-
Schless, M. R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]
-
Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Psychopharmacology, 199(3), 331–343. [Link]
-
Chemeurope.com. Bicifadine. [Link]
-
BioIVT. NET (SLC6A2) Transporter Assay. [Link]
-
Lee, K. H., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8843. [Link]
-
BioIVT. SERT (SLC6A4) Transporter Assay. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Datasheet. [Link]
-
BioIVT. DAT (SLC6A3) Transporter Assay. [Link]
-
Grimm, I., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(3), 221–229. [Link]
-
van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 91, 57–64. [Link]
-
van der Velden, W. J. C., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Application Note. [Link]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current Medicinal Chemistry, 24(25), 2746–2770. [Link]
-
Nakayama, T., et al. (2012). Studies on the Structure-Activity Relationship of Bicifadine Analogs as Monoamine Transporter Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 823–827. [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 4. bioivt.com [bioivt.com]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Bicifadine - Wikipedia [en.wikipedia.org]
- 9. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. bioivt.com [bioivt.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.medicalexpo.com [pdf.medicalexpo.com]
Application Note & Protocols: Quantitative Analysis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Introduction
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid is a novel small molecule entity with a chemical structure suggesting potential pharmacological activity, warranting its investigation in drug discovery and development programs.[1][2][3] Its core structure features a benzothiazole moiety, a common scaffold in medicinally active compounds, and a cyclopropane carboxylic acid group.[4] Accurate and precise quantification of this analyte in various biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies that underpin preclinical and clinical development.
This document provides detailed analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established bioanalytical principles and are structured to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a foundational method and the more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard in bioanalysis.[8][9][10]
Analyte Properties
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1006875-97-3 | [2][3] |
| Molecular Formula | C11H9NO2S | [1][2] |
| Molecular Weight | 219.26 g/mol | [1][2] |
| Predicted Boiling Point | 429.6±28.0 °C | [1] |
Part 1: HPLC-UV Method for Quantification in Plasma
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique suitable for the quantification of analytes that possess a UV chromophore. The benzothiazole ring in the target molecule provides strong UV absorbance, making this a viable analytical approach, particularly for samples with higher concentrations of the analyte.[11][12]
Principle of HPLC-UV Analysis
The underlying principle of this method is the separation of the target analyte from endogenous matrix components using reverse-phase HPLC, followed by its detection and quantification based on its ability to absorb UV light at a specific wavelength. The area under the chromatographic peak is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol: HPLC-UV
1. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[13]
-
Step 1: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the matrix).
-
Step 2: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Step 3: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 4: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 5: Reconstitute the dried residue in 100 µL of the mobile phase and inject a portion into the HPLC system.
2. HPLC-UV Operating Conditions
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile: 0.1% Formic acid in water | A common mobile phase for reverse-phase chromatography, with formic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC systems. |
| UV Detection | 285 nm | The benzothiazole moiety is expected to have a strong absorbance around this wavelength. A full UV scan should be performed on a standard to determine the optimal wavelength. |
Data Analysis and Calibration
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the prepared calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this curve.
Workflow for HPLC-UV Method Development
Caption: Workflow for high-sensitivity LC-MS/MS quantification.
Part 3: Bioanalytical Method Validation
A rigorous validation of the chosen analytical method is essential to ensure its reliability for the intended application. T[5][14]he validation should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry". K[6]ey validation parameters are summarized below.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA) |
| Selectivity & Specificity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the degree of scatter in the data. | Assessed at LLOQ, LQC, MQC, and HQC. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Recovery | To assess the efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | Assessed at LQC and HQC. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, and analysis). | Freeze-thaw, short-term (bench-top), long-term, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
The choice between an HPLC-UV and an LC-MS/MS method for the quantification of this compound will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. The HPLC-UV method offers a robust and cost-effective solution for applications where higher concentrations are expected. For studies demanding high sensitivity and selectivity, such as regulated pharmacokinetic assessments, the LC-MS/MS method is the definitive choice. R[10][15]egardless of the method selected, a thorough validation according to regulatory guidelines is mandatory to ensure the integrity and reliability of the generated data.
References
-
Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018. Retrieved from [Link]
- Vertex AI Search. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, June 3). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
-
PubMed. (2017, December 1). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Retrieved from [Link]
-
American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
DeepDyve. (n.d.). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(Benzo[d]thiazol-6-yl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. Retrieved from [Link]
-
PubMed. (n.d.). Derivatisation of Carboxylic Acid Groups in Pharmaceuticals for Enhanced Detection Using Liquid Chromatography With Electrospray Ionisation Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Analysis by reverse-phase high-pressure liquid chromatography of phenylisothiocyanate-derivatized 1-aminocyclopropane-1-carboxylic acid in apple extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Retrieved from [Link]
-
MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]
Sources
- 1. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 1006875-97-3 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. scioninstruments.com [scioninstruments.com]
- 12. longdom.org [longdom.org]
- 13. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, a novel small molecule of interest in drug development, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers in pharmaceutical and clinical settings, detailing a complete workflow from plasma sample preparation using Liquid-Liquid Extraction (LLE) to the final validated instrumental analysis. The described method demonstrates high precision, accuracy, and robustness, conforming to the standards outlined in regulatory bioanalytical method validation guidelines.[1][2]
Introduction and Scientific Principle
This compound is a heterocyclic compound featuring a benzothiazole core linked to a cyclopropane carboxylic acid moiety. The accurate quantification of such novel chemical entities in biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during drug development.[1][3] The inherent complexity and variability of biological samples, such as human plasma, necessitate a highly selective and sensitive analytical method to ensure reliable data.
LC-MS/MS is the gold standard for bioanalysis due to its exceptional specificity, achieved by separating the analyte from matrix components chromatographically (LC) and then filtering by mass-to-charge ratio (m/z) in two stages (MS/MS).[4] This protocol leverages the unique chemical properties of the target analyte—specifically the acidic nature of the carboxylic acid group—to develop a robust method. The analysis will be conducted in Negative Ion Electrospray Ionization (ESI) mode, which is highly efficient for deprotonating carboxylic acids to form a stable [M-H]⁻ precursor ion.[5][6] Subsequent fragmentation (MS/MS) of this precursor ion provides a highly specific product ion, enabling quantification with minimal interference.
Materials and Methods
Reagents and Chemicals
-
Analytes: this compound analytical standard (>99% purity), and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₆- or D₄-labeled analog.
-
Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent).
-
Reagents: Formic acid (≥99%), ammonium acetate (≥99%), and methyl tert-butyl ether (MTBE) (Sigma-Aldrich or equivalent).
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant) from a certified vendor.
Equipment
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system (e.g., Waters Acquity UPLC, Sciex ExionLC).
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS, Agilent 6495C).
-
Analytical Column: Reversed-phase column, e.g., Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
-
General Lab Equipment: Calibrated pipettes, vortex mixer, centrifuge capable of 4000 x g, 1.5 mL polypropylene microcentrifuge tubes.
Experimental Protocols
Rationale for Method Design
The choice of a Liquid-Liquid Extraction (LLE) protocol is based on its ability to provide a clean extract by efficiently removing proteins and highly polar matrix components, thereby reducing ion suppression.[7][8] The pH of the aqueous sample is acidified to ensure the carboxylic acid group is protonated (neutral), which facilitates its partitioning into the non-polar organic solvent (MTBE).[8] For chromatography, a C18 column is selected for its excellent retention of moderately non-polar compounds like the target analyte. The use of formic acid in the mobile phase maintains the analyte in its protonated state, ensuring good peak shape and retention.[9]
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte standard in 10 mL of methanol.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare the SIL-IS similarly.
-
Working Solutions: Prepare serial dilutions of the primary stock in 50:50 acetonitrile:water to create working solutions for the calibration curve (e.g., 0.1 to 1000 ng/mL) and QCs (Low, Mid, High concentrations).
-
Spiking: Spike the working solutions into blank human plasma (at a 1:20 v/v ratio) to create calibration standards and QCs.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The logical flow of the LLE protocol is designed to isolate the analyte of interest from complex biological interferences.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
LC-MS/MS Instrumental Analysis
The overall analytical process is summarized below.
Caption: High-level workflow from sample injection to data acquisition.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Ion Source Gas 1 (Nebulizer) | 50 psi |
| Ion Source Gas 2 (Heater) | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| MRM Transitions | Analyte |
| Compound | Q1 (m/z) -> Q3 (m/z) (Quantifier/Qualifier) |
| Analyte | 218.0 -> 174.0 (Quantifier, [M-H-CO₂]⁻) |
| 218.0 -> 134.0 (Qualifier, Benzothiazole core) | |
| SIL-IS (e.g., ¹³C₆) | 224.0 -> 180.0 |
| Compound Parameters | |
| Declustering Potential (DP) | -70 V |
| Entrance Potential (EP) | -10 V |
| Collision Energy (CE) | -25 V (for 174.0), -40 V (for 134.0) |
| Collision Cell Exit Pot. (CXP) | -12 V |
Note: All MS parameters require optimization on the specific instrument used.
Bioanalytical Method Validation (BMV)
To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[1][2][10]
Table 3: Summary of Validation Experiments and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no endogenous interferences co-elute with the analyte or IS. | Response in blank samples from ≥6 sources should be <20% of LLOQ response. |
| Linearity & Range | To define the concentration range over which the method is accurate. | Calibration curve with ≥6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value. | Replicate analyses (n=5) of QCs at ≥4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified reliably. | Analyte response is identifiable and reproducible with accuracy within ±20% and precision ≤20%. |
| Recovery | To assess the efficiency of the extraction process. | Consistent and reproducible across QC levels. |
| Matrix Effect | To evaluate the impact of matrix components on ionization efficiency. | IS-normalized matrix factor CV should be ≤15% across different sources of matrix. |
| Stability | To ensure analyte integrity under various storage and handling conditions. | Freeze-thaw, short-term bench-top, and long-term storage stability. Mean concentration within ±15% of nominal. |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, employing Liquid-Liquid Extraction for sample cleanup and tandem mass spectrometry for detection, is suitable for regulated bioanalysis. The comprehensive validation framework described ensures that the method will generate reliable data for critical drug development studies.
References
-
Vertex AI Search. (2026). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
- Vertex AI Search. (2025).
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
- FDA. (2001).
-
Tecan Blog. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]
-
PubMed. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]
-
ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]
-
ACS Publications. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
- Wiley Online Library. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
-
PubMed. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]
-
MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. [Link]
-
MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
-
PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. biocompare.com [biocompare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tecan.com [tecan.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mac-mod.com [mac-mod.com]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: Comprehensive NMR Analysis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Abstract
This application note provides a detailed guide for the complete nuclear magnetic resonance (NMR) structural elucidation of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, a novel compound with potential applications in drug discovery and materials science. The unique architecture of this molecule, featuring a rigid benzothiazole system directly linked to a strained cyclopropane ring, presents a distinct set of challenges and opportunities for NMR analysis. This guide offers a comprehensive suite of protocols, from sample preparation to advanced 2D NMR experiments, designed to unambiguously assign all proton (¹H) and carbon (¹³C) signals. We will explore the causal logic behind the selection of specific NMR experiments, such as COSY, HSQC, and HMBC, and demonstrate how their combined application provides a holistic understanding of the molecule's connectivity and structure. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the structural characterization of complex small molecules.
Introduction: The Structural Significance of a Benzothiazole-Cyclopropane Conjugate
The conjugation of a benzothiazole moiety with a cyclopropane ring introduces a fascinating interplay of electronic and steric effects. Benzothiazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, while the cyclopropane ring, a three-membered carbocycle, imparts conformational rigidity and unique electronic properties. The precise characterization of this compound is therefore paramount for understanding its structure-activity relationship (SAR) and for its potential development in various scientific fields.
NMR spectroscopy is an unparalleled tool for the atomic-level structural elucidation of organic molecules in solution.[1][2] However, the presence of overlapping aromatic signals, coupled with the unusual chemical shifts of the cyclopropyl protons, necessitates a multi-dimensional NMR approach for unambiguous assignment. This guide will walk you through a systematic workflow to achieve a complete and confident structural assignment.
Predicted NMR Spectral Features
Based on the known NMR characteristics of benzothiazole and cyclopropanecarboxylic acid derivatives, we can anticipate the following spectral features for this compound.[3][4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct regions corresponding to the aromatic protons of the benzothiazole ring, the protons of the cyclopropane ring, and the carboxylic acid proton.
-
Aromatic Region (7.0 - 9.5 ppm): The benzothiazole ring will exhibit a characteristic pattern of signals. The proton at the 2-position of the thiazole ring is expected to be the most downfield. The protons on the benzene ring will show a coupling pattern indicative of a 1,2,4-trisubstituted benzene.
-
Cyclopropane Region (1.0 - 2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and are expected to appear as two sets of complex multiplets due to geminal and cis/trans vicinal couplings.
-
Carboxylic Acid Proton (10.0 - 13.0 ppm): The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.[7][8] Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic and Heterocyclic Carbons (110 - 160 ppm): This region will contain the signals for the carbons of the benzothiazole ring system.
-
Carboxylic Carbonyl (170 - 185 ppm): The carbonyl carbon of the carboxylic acid is expected to resonate in this downfield region.[9]
-
Cyclopropane Carbons (10 - 40 ppm): The carbons of the cyclopropane ring will appear in the aliphatic region, with the quaternary carbon attached to the benzothiazole ring being the most downfield of the three.
Experimental Protocols
This section outlines the detailed step-by-step methodologies for the complete NMR analysis of this compound.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent solvating power for carboxylic acids and its ability to slow down the exchange of the acidic proton, often resulting in a sharper signal. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may be broader or exchange with residual water.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6 mL of the deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following sequence of NMR experiments is recommended for a comprehensive structural analysis.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to visualize the overall proton distribution and to check for impurities.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon signals.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms in the molecule.[10][11][12]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is crucial for tracing the connectivity within the benzothiazole and cyclopropane spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2] This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This experiment is key for connecting the different fragments of the molecule, for example, linking the cyclopropane ring to the benzothiazole system and the carboxylic acid group.
Data Analysis and Interpretation
The systematic analysis of the acquired NMR spectra will lead to the complete structural elucidation of this compound.
Workflow for Spectral Assignment
The following diagram illustrates a logical workflow for the analysis of the NMR data:
Caption: Workflow for NMR-based structural elucidation.
Predicted Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~9.3 | s | - |
| H-4 | ~8.2 | d | ~8.5 |
| H-5 | ~7.6 | dd | ~8.5, ~1.8 |
| H-7 | ~8.1 | d | ~1.8 |
| H-2'/H-3' (cis) | ~1.5 - 1.7 | m | - |
| H-2'/H-3' (trans) | ~1.3 - 1.5 | m | - |
| COOH | ~12.5 | br s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-4 | ~128 |
| C-5 | ~125 |
| C-6 | ~140 |
| C-7 | ~123 |
| C-7a | ~153 |
| C-3a | ~135 |
| C-1' | ~35 |
| C-2'/C-3' | ~18 |
| COOH | ~175 |
Key 2D NMR Correlations for Structural Confirmation
The following diagram illustrates the expected key HMBC correlations that will be instrumental in confirming the connectivity of the molecular fragments.
Caption: Expected key HMBC correlations for connectivity.
Conclusion
The comprehensive NMR analysis protocol detailed in this application note provides a robust and reliable framework for the complete structural elucidation of this compound. By systematically applying a suite of 1D and 2D NMR experiments, researchers can confidently assign all proton and carbon signals, thereby confirming the molecular structure and providing a solid foundation for further research and development. The methodologies described herein are broadly applicable to the characterization of other complex small molecules, underscoring the power and versatility of modern NMR spectroscopy.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032930). Retrieved from [Link]
-
Gaurav, P. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Chen, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 368.
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Unknown. (n.d.). Acid Unknowns Docx. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(6-nitro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(2,2-Difluorobenzo[d][3][5]dioxol-5-yl)-N-(6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropane-1-carboxamide. Retrieved from [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. hmdb.ca [hmdb.ca]
- 4. Benzothiazole(95-16-9) 1H NMR [m.chemicalbook.com]
- 5. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 6. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Development of Novel 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4][5] Derivatives of benzothiazole have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, among others.[1][2][3][6][7][8] The structural versatility of the benzothiazole nucleus allows for fine-tuning of its physicochemical properties and biological targets, making it a highly attractive scaffold for drug discovery.[1][3] This guide focuses on the development of a novel class of benzothiazole derivatives based on the 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid core. The introduction of the rigid cyclopropane ring is a strategic design element in medicinal chemistry, often leading to improved metabolic stability and unique conformational constraints that can enhance binding affinity to biological targets.[9]
These application notes provide a comprehensive framework for the synthesis, derivatization, and preliminary biological evaluation of this novel compound class. The protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and optimization in a drug discovery program.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target core molecule is a multi-step process that begins with the construction of a key benzothiazole intermediate, which is then elaborated to the final cyclopropane carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic route to the core molecule.
Protocol 1.1: Synthesis of 6-Acetyl-1,3-benzothiazole
This protocol describes the synthesis of the key intermediate, 6-acetyl-1,3-benzothiazole, from 4-amino-3-mercaptobenzoic acid.
Materials:
-
4-Amino-3-mercaptobenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 4-amino-3-mercaptobenzoic acid (1 equivalent) in acetic anhydride (3 equivalents) and heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (10 equivalents by weight).
-
Heat the mixture to 140°C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 6-acetyl-1,3-benzothiazole.
Protocol 1.2: Synthesis of 6-(1-Phenylethenyl)-1,3-benzothiazole via Wittig Reaction
This protocol details the conversion of the acetyl group to a vinyl group using a Wittig reaction.[1][2][10][11]
Materials:
-
6-Acetyl-1,3-benzothiazole
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. The color of the solution should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
Add a solution of 6-acetyl-1,3-benzothiazole (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to afford 6-(1-phenylethenyl)-1,3-benzothiazole.
Protocol 1.3: Synthesis of this compound
This protocol describes the cyclopropanation of the alkene intermediate to form the desired cyclopropyl carboxylic acid.
Materials:
-
6-(1-Phenylethenyl)-1,3-benzothiazole
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of 6-(1-phenylethenyl)-1,3-benzothiazole (1 equivalent) in anhydrous DCM, add rhodium(II) acetate dimer (0.01 equivalents).
-
Slowly add a solution of ethyl diazoacetate (1.5 equivalents) in anhydrous DCM to the reaction mixture over 4 hours using a syringe pump.
-
Stir the reaction at room temperature for an additional 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude ester by column chromatography (hexanes/ethyl acetate).
-
To a solution of the purified cyclopropyl ester in a mixture of THF and water (3:1), add lithium hydroxide (3 equivalents).
-
Stir the mixture at room temperature for 6 hours or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
PART 2: Derivatization of the Core Scaffold
The carboxylic acid moiety of the core scaffold provides a versatile handle for the synthesis of a library of derivatives, primarily through the formation of amides and esters.
Protocol 2.1: Amide Library Synthesis
Amide coupling is a cornerstone of medicinal chemistry, allowing for the exploration of a wide range of chemical space.[12][13][14][15][16]
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by column chromatography or preparative HPLC.[7][17][18][19][20]
Protocol 2.2: Ester Library Synthesis
Esterification provides another avenue for derivatization, modulating properties such as solubility and cell permeability.[1][7]
Materials:
-
This compound
-
A diverse library of alcohols
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add the desired alcohol (1.5 equivalents), EDCI (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
PART 3: Characterization of Novel Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Protocol 3.1: NMR and Mass Spectrometry Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare samples by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[21]
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.[22]
-
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) as needed for complex structures.
Mass Spectrometry (MS):
-
Analyze samples using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
LC-MS can be used to determine the purity of the compounds and to monitor reaction progress.
PART 4: In Vitro Biological Evaluation
The following protocols provide a starting point for assessing the potential anticancer and anti-inflammatory activities of the newly synthesized derivatives.
Diagram of a Potential Signaling Pathway for Anti-Inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Protocol 4.1: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used for in vitro cytotoxicity screening.[3][6][8][23]
Cell Lines:
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 4.2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][8][13][25][26]
Cell Line:
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite from a standard curve of sodium nitrite.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ values.
Data Presentation
| Compound ID | Derivative Type | Yield (%) | Purity (%) | MCF-7 IC₅₀ (µM) | RAW 264.7 IC₅₀ (µM) |
| BT-Cyc-001 | Carboxylic Acid | 65 | >98 | >100 | 75.2 |
| BT-Cyc-Am-01 | N-benzyl amide | 78 | >99 | 12.5 | 22.8 |
| BT-Cyc-Am-02 | N-phenyl amide | 72 | >99 | 25.1 | 45.1 |
| BT-Cyc-Es-01 | Ethyl ester | 85 | >98 | 55.6 | >100 |
| Doxorubicin | - | - | - | 0.8 | - |
| L-NIL | - | - | - | - | 15.4 |
Conclusion and Future Directions
These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of a novel class of this compound derivatives. The modular nature of the synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Promising lead compounds identified from these initial screens can be further evaluated in more advanced in vitro and in vivo models to fully elucidate their therapeutic potential.
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not available)
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not available)
-
Bioassays for anticancer activities - PubMed. [Link]
-
Reverse-phase HPLC analysis and purification of small molecules - PubMed. [Link]
- A review on synthesis and biological activity of benzothiazole deriv
-
Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
-
Wittig Reaction - Organic Chemistry Portal. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. [Link]
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL not available)
-
Effect of benzothiazole derivatives on selected cell lines: (panel A)... - ResearchGate. [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - MDPI. [Link]
-
Scaling Small Molecule Purification Methods for HPLC | Agilent. [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - NIH. [Link]
- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (URL not available)
-
BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Synthesis and various biological activities of benzothiazole deriv
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules - ResearchGate. [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. [Link]
-
High performance liquid chromatography (HPLC) Protocol - Conduct Science. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH. [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives - MDPI. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. [Link]
-
NMR Sample Preparation. [Link]
Sources
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of Aryl Ketones Into Aryl Alkenes - [www.rhodium.ws] [erowid.org]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. conductscience.com [conductscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
- 22. Benzothiazole synthesis [organic-chemistry.org]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid as a Potential Enzyme Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel benzothiazole derivative, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid , as a potential enzyme inhibitor. These application notes offer a structured approach, from initial biochemical assays to determine inhibitory potency, to mechanism of action studies and validation in cell-based models. The protocols provided are designed to be self-validating, with explanations of the scientific principles behind each experimental choice.
Introduction: The Therapeutic Potential of Benzothiazole Derivatives
Benzothiazoles are heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile structure and broad pharmacological profile.[2] Their ability to interact with various biological targets makes them promising candidates for the development of new therapeutic agents.[1] The compound of interest, this compound, possesses a unique combination of a benzothiazole core and a cyclopropane carboxylic acid moiety. The carboxylic acid group, in particular, is a common feature in many enzyme inhibitors, often involved in critical binding interactions within the active site of the target enzyme.[3][4]
Given the known anti-inflammatory properties of many benzothiazole derivatives, a logical starting point for the investigation of this novel compound is to assess its potential as an inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[5] These application notes will therefore use the characterization of this compound as a potential COX-2 inhibitor as an illustrative example.
Synthesis of this compound
-
Protection of the carboxylic acid: The carboxylic acid group of benzothiazole-6-carboxylic acid would likely be protected as an ester to prevent interference with subsequent reactions.
-
Introduction of a handle for cyclopropanation: The protected benzothiazole would then be functionalized to introduce a group amenable to cyclopropanation, such as an α,β-unsaturated ester.
-
Cyclopropanation: The cyclopropane ring would be formed, for example, via a Simmons-Smith reaction or a Michael addition-initiated cyclization.
-
Deprotection: The protecting group on the carboxylic acid would be removed to yield the final product.
Researchers should consult the chemical literature for detailed synthetic protocols for analogous compounds to develop a specific and optimized synthetic route.[6][7][8]
Initial Evaluation: In Vitro Enzyme Inhibition Assay (IC50 Determination)
The first step in characterizing a potential enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).[9] This is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[9] For our example, we will outline a protocol for a COX-2 inhibition assay.
Protocol 3.1: COX-2 (Human) Inhibitor Screening Assay (Colorimetric)
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by hydrogen peroxide, producing a colored product. An inhibitor will reduce the rate of color development.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or other suitable chromogenic substrate
-
This compound (test compound)
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Enzyme Preparation: Reconstitute the COX-2 enzyme in assay buffer containing heme.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilutions or controls (DMSO for 100% activity, positive control for inhibition control)
-
COX-2 enzyme solution
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate and arachidonic acid to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set period (e.g., 5 minutes).
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]
| Parameter | Description | Example Value |
| IC50 | Concentration of inhibitor causing 50% inhibition | 1.5 µM |
| Hill Slope | Steepness of the dose-response curve | 1.2 |
| R² | Goodness of fit of the curve | >0.98 |
Elucidating the Mechanism of Action (MOA)
Understanding how a compound inhibits an enzyme is crucial for its development as a drug.[11][12] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[13]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[12]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and reduces the enzyme's catalytic efficiency, regardless of whether the substrate is bound.[13]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Protocol 4.1: Enzyme Kinetics for MOA Determination
Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can determine the mode of inhibition by observing the effects on the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity).
Procedure:
-
Follow the general procedure for the in vitro enzyme inhibition assay (Protocol 3.1).
-
Perform the assay with a range of substrate (arachidonic acid) concentrations.
-
For each substrate concentration, run the assay with several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Determine the initial reaction rates for all conditions.
Data Analysis:
-
Plot the initial reaction rates against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Caption: Modes of reversible enzyme inhibition.
Cellular Activity and Functional Validation
While in vitro assays are essential for determining direct enzyme inhibition, it is crucial to confirm that the compound is active in a cellular context.[14][15] Cell-based assays provide a more physiologically relevant environment, taking into account factors such as cell permeability, metabolism, and off-target effects.[14][16]
Protocol 5.1: Cell-Based COX-2 Activity Assay (PGE2 Measurement)
Principle: In this assay, cells that express COX-2 (e.g., RAW 264.7 macrophages) are stimulated to produce prostaglandins (e.g., PGE2). The amount of PGE2 released into the cell culture medium is measured, typically by an enzyme-linked immunosorbent assay (ELISA). An effective inhibitor will reduce the production of PGE2.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) to induce COX-2 expression and inflammation
-
This compound (test compound)
-
Positive control (e.g., Celecoxib)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or controls for a specified time (e.g., 1 hour).
-
Stimulation: Add LPS to the wells to induce an inflammatory response and COX-2 activity.
-
Incubation: Incubate the cells for a period sufficient for PGE2 production (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 in each sample.
-
Normalize the data to the LPS-stimulated control (100% activity).
-
Plot the percentage of PGE2 inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50.
Caption: Workflow for a cell-based enzyme activity assay.
Conclusion
The protocols and application notes presented here provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its in vitro potency (IC50), elucidating its mechanism of action, and validating its activity in a cellular context, researchers can gain a comprehensive understanding of its therapeutic potential. This structured approach is fundamental in the early stages of drug discovery and can be adapted for the investigation of other novel compounds and enzyme targets.[17]
References
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Institutes of Health. [Link]
-
Edmondson, S., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
Parker, L. L., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Semantic Scholar. (2017, March 29). Enzyme Inhibitors and Activators. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
-
YouTube. (2010, April 5). 21.05 Mechanism-based Inhibition of Enzymes. [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]
-
ResearchGate. (2025, October 22). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]
-
National Institutes of Health. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
PubMed. (n.d.). 1-(5-Carboxyindazol-1-yl)propan-2-ones as Dual Inhibitors of Cytosolic Phospholipase A2α and Fatty Acid Amide Hydrolase: Bioisosteric Replacement of the Carboxylic Acid Moiety. [Link]
-
PubMed. (2020, June 1). Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. [Link]
-
Semantic Scholar. (n.d.). a class of carbonic anhydrase II and VII-selective inhibito. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. [Link]
-
PubMed. (n.d.). and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][13][14]Thiazin-4-One Derivatives. [Link]
-
PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. [Link]
- Google Patents. (n.d.).
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(5-Carboxy- and 5-carbamoylindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: bioisosteric replacement of the carboxylic acid and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. US4412069A - Process for preparing cyclopropane carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. clyte.tech [clyte.tech]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. omicsonline.org [omicsonline.org]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Investigating the Antimicrobial Activity of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Introduction: The Rationale for Investigating a Novel Benzothiazole Derivative
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects.[2][3][4][5][6][7][8] The antimicrobial prowess of benzothiazoles is attributed to their ability to interfere with various essential bacterial processes. Reported mechanisms include the inhibition of key enzymes such as DNA gyrase, dihydropteroate synthase, and others crucial for bacterial survival.[1][2][3]
This document outlines a comprehensive guide for the investigation of a novel compound, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid . This molecule synergistically combines the established antimicrobial potential of the benzothiazole ring with a cyclopropane-1-carboxylic acid moiety. The cyclopropane ring, a strained three-membered carbocycle, is present in numerous biologically active natural products and synthetic compounds, and its derivatives have also been noted for their antimicrobial properties.[9][10] The carboxylic acid group can enhance solubility and provides a potential site for interaction with biological targets.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a foundational framework for the initial screening and characterization of the antimicrobial profile of this novel compound. The protocols herein are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure robustness and reproducibility of the generated data.[11][12][13][14]
Chemical Structure of the Investigated Compound
Caption: Structure of this compound.
Preliminary Antimicrobial Screening: The Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a valuable initial qualitative screening tool to assess the in vitro activity of a new compound against a panel of microorganisms.[2][5][6][15] This technique provides a rapid visual indication of antimicrobial activity, observed as a zone of growth inhibition around a disk impregnated with the test compound.
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Prepare sterile paper disks impregnated with a known concentration of this compound. A starting concentration of 30 µg per disk is a common point for novel compounds.
-
Aseptically place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.
-
Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (impregnated with the solvent used to dissolve the test compound).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the zone is proportional to the susceptibility of the organism to the compound.[4]
-
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][16][17] The broth microdilution method is a widely used, scalable, and standardized technique for this purpose.[16]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.
-
-
Preparation of the 96-Well Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the diluted test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the disk diffusion assay (0.5 McFarland standard).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18]
-
Caption: Workflow for MIC determination via broth microdilution.
Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that kills 99.9% of the initial bacterial inoculum.[18][19] This distinction is crucial in drug development. An MBC to MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
Protocol: MBC Determination
-
Perform the MIC Assay:
-
Follow the complete protocol for MIC determination as described above.
-
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile, drug-free MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18]
-
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | ATCC Number | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 18 | 8 | 16 | 2 |
| Escherichia coli | 25922 | 15 | 16 | 64 | 4 |
| Pseudomonas aeruginosa | 27853 | 8 | 64 | >128 | >2 |
| Enterococcus faecalis | 29212 | 16 | 16 | 32 | 2 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial evaluation of the antimicrobial properties of the novel compound this compound. The combination of qualitative (disk diffusion) and quantitative (MIC and MBC) assays will generate a foundational dataset of its spectrum of activity and its bactericidal or bacteriostatic nature.
Positive and promising results from these initial screens would warrant further investigation, including:
-
Mechanism of Action Studies: To elucidate the specific cellular targets of the compound.
-
Toxicity Assays: To assess its safety profile in vitro and in vivo.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its antimicrobial potency and pharmacological properties.
The exploration of novel chemical scaffolds like the one presented here is a critical endeavor in the global fight against antimicrobial resistance.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Khan, I., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1185303. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Stepanović, S., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51095. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Yeleussizova, A., et al. (2020). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. Eurasian Chemico-Technological Journal, 22(3), 223-229. [Link]
-
Kumar, A., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4, 21454-21464. [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
ResearchGate. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
-
Clinical Microbiology Reviews. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Semantic Scholar. (2020). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. [Link]
-
ACS Infectious Diseases. (2021). Investigational Studies on a Hit Compound Cyclopropane–Carboxylic Acid Derivative Targeting O-Acetylserine Sulfhydrylase as a Colistin Adjuvant. [Link]
-
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
-
ResearchGate. (n.d.). Antimicrobial drugs having benzothiazole moiety. [Link]
-
PubMed. (2022). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. [Link]
-
MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asm.org [asm.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nih.org.pk [nih.org.pk]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: Investigating the Anticancer Potential of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Strategic Approach to a Novel Benzothiazole Derivative
The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] These compounds can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis through various mechanisms.[3][4] The specific compound, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid , is a novel entity for which the anticancer properties have not been extensively reported. This guide, therefore, serves as a comprehensive framework for the systematic investigation of this molecule's potential as a therapeutic agent.
Our working hypothesis is that the unique combination of the benzothiazole core with a cyclopropane-1-carboxylic acid moiety may confer novel mechanisms of action or an improved therapeutic index. The cyclopropane ring, a strained three-membered carbocycle, can act as a bioisostere for other chemical groups and introduce conformational rigidity, which may enhance binding to specific biological targets. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation, potentially anchoring the molecule in the active site of an enzyme or receptor.
This document will provide detailed protocols for the in-vitro and in-vivo evaluation of This compound , with a focus on elucidating its mechanism of action and establishing a foundation for further drug development.
Physicochemical Properties and Compound Management
As a novel investigational compound, a thorough understanding of its physicochemical properties is paramount for accurate and reproducible experimental results.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Experimental Design |
| Molecular Formula | C11H9NO2S | Essential for preparing stock solutions of known molarity. |
| Molecular Weight | 219.26 g/mol | Crucial for accurate concentration calculations. |
| Predicted LogP | 2.5 - 3.5 | Suggests moderate lipophilicity and potential for good cell permeability. |
| Predicted pKa | 4.0 - 5.0 | Indicates that the carboxylic acid will be ionized at physiological pH. |
Compound Handling and Storage
-
Solubility: Initial solubility testing in common laboratory solvents (DMSO, ethanol, PBS) is recommended. For in-vitro assays, a high-concentration stock solution (e.g., 10-50 mM) in DMSO is standard.
-
Stability: The stability of the compound in solution and under various storage conditions (e.g., -20°C, -80°C) should be assessed, especially for long-term studies.
-
Safety: As with any novel chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.
In Vitro Anticancer Evaluation: A Step-by-Step Approach
The initial phase of investigation focuses on determining the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines and elucidating its mechanism of action at the cellular level.
Experimental Workflow for In Vitro Studies
Caption: A logical workflow for the in-vitro investigation of a novel anticancer compound.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of This compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Hypothesized Signaling Pathways and Further Investigation
Based on the known activities of benzothiazole derivatives, we can hypothesize several potential mechanisms of action for This compound .[5][6]
PI3K/Akt Pathway Inhibition
Many anticancer agents exert their effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the novel benzothiazole derivative.
Experimental Validation:
-
Western Blotting: Probe for the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and mTOR, in compound-treated versus control cells. A decrease in phosphorylation would support this hypothesis.
Topoisomerase II Inhibition
Some quinolone derivatives, which share structural similarities with benzothiazoles, are known to inhibit topoisomerase II, leading to DNA damage and cell death.[7]
Experimental Validation:
-
Topoisomerase II Inhibition Assay: Utilize a commercially available kit to directly measure the effect of the compound on the activity of purified topoisomerase II.
-
DNA Damage Response: Perform western blotting for markers of DNA damage, such as γH2AX, to assess the downstream effects in cells.
In Vivo Anticancer Evaluation
Promising in-vitro results should be followed by in-vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Protocol: Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line with high in-vitro sensitivity
-
This compound formulated for in-vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth rates between the control and treated groups.
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive evaluation of This compound as a potential anticancer agent. The proposed experiments are designed to systematically assess its cytotoxicity, elucidate its mechanism of action, and evaluate its in-vivo efficacy. Positive results from these studies would warrant further investigation into its pharmacokinetics, pharmacodynamics, and potential for clinical development. The unique structural features of this compound hold promise for the discovery of a novel and effective cancer therapeutic.
References
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link][1][2][8]
-
Nocentini, A., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link][5]
-
Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2021). New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry. Bioorganic & Medicinal Chemistry, 29, 115893. [Link]
-
Agamennone, M., Amoroso, R., De Lellis, L., Florio, R., De Filippis, B., Giampietro, L., ... & Cama, A. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8567. [Link]
-
Yadav, M. R., & Singh, P. (2020). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link][3]
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link][9]
-
Uremis, N., Uremis, M. M., Tolun, F. I., Ceylan, M., Doganer, A., & Kurt, A. H. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 16(8), 1145. [Link][4]
-
Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. [Link]
-
Rana, A., & Sharma, P. (2024). Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. International Journal of Pharmaceutical Research and Applications, 9(3), 1007-1013. [Link]
-
El-Sayed, M. A. A., & Al-Wabli, R. I. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC medicinal chemistry, 13(10), 1185-1216. [Link]
-
Kim, J. S., Lee, H. J., Lee, J. H., Kim, D. H., & Lee, C. H. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(11), 3457. [Link][6]
-
Gonder, D. A., O'Dwyer, P. J., & Tew, K. D. (1993). Mechanism of action and antitumor activity of (S)-10-(2, 6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2, 3-dihydro-7 H-pyrido [1, 2, 3-de]-[1][8] benzothiazine-6-carboxylic acid. Cancer research, 53(10 Supplement), 2417s-2422s. [Link][7]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and antitumor activity of (S)-10-(2,6-dimethyl-4-pyridinyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7 H- pyridol[1,2,3-de]-[1,4]benzothiazine-6-carboxylic acid (WIN 58161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Target identification for 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Application Notes & Protocols
Topic: Target Identification for 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Deconvoluting the Molecular Targets of this compound: A Multi-pronged Approach
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
The compound this compound is a novel small molecule that marries two chemical moieties with rich pharmacological histories: the benzothiazole core and a cyclopropane carboxylic acid side chain. Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, with a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This versatility arises from the ability of the benzothiazole ring system to interact with a wide array of biological targets, from kinases to nuclear receptors.[5] Similarly, the cyclopropane ring, due to its unique electronic and conformational properties, is a feature of many biologically active compounds and can confer metabolic stability and potent enzyme inhibition.[6][7]
The combination of these two pharmacophores in this compound suggests a high potential for therapeutic relevance. However, as a novel chemical entity, its specific molecular targets are unknown. This document provides a comprehensive, multi-pronged strategy for the identification and validation of its biological targets, a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent. Our approach integrates computational prediction, unbiased biochemical screening, and rigorous biophysical and cellular validation.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of our lead compound. This step helps to prioritize subsequent experimental efforts.
Target Prediction via Chemical Similarity (Pharmacophore-Based Screening)
The principle of "similar properties for similar structures" can be a powerful guide. We will use the molecular structure of this compound as a query to search against databases of known bioactive compounds (e.g., ChEMBL, PubChem).
-
Rationale: This approach can identify known proteins that bind to compounds with similar structural or electronic features, suggesting that our compound might interact with the same or related targets. The benzothiazole core, for example, is present in FMS-like tyrosine kinase-3 (FLT3) inhibitors like quizartinib.[1][8]
-
Protocol:
-
Generate a 3D conformation of the query molecule.
-
Use computational software (e.g., Schrödinger, MOE) to create a pharmacophore model based on its key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).
-
Screen this pharmacophore model against a 3D structural database of known drugs and ligands.
-
Analyze the top hits and their known biological targets to create a preliminary list of potential targets for our compound.
-
Reverse Docking Against a Panel of Known Protein Structures
Reverse docking involves screening our single compound against a library of 3D protein structures representing a wide range of biological targets.
-
Rationale: This unbiased computational approach can identify potential binding partners without prior assumptions about the compound's mechanism of action. Given the diverse activities of benzothiazoles, a broad screen is warranted.[5]
-
Protocol:
-
Prepare the 3D structure of this compound for docking (e.g., energy minimization).
-
Utilize a curated library of protein structures (e.g., the PDBbind database) covering diverse protein families (kinases, GPCRs, nuclear receptors, enzymes).
-
Perform automated docking of the compound into the binding sites of all proteins in the library using a validated docking program (e.g., AutoDock, Glide).
-
Rank the potential targets based on the predicted binding affinity (docking score).
-
Filter the results based on biological relevance and druggability to create a prioritized list for experimental validation.
-
| Computational Method | Principle | Potential Output | Key Consideration |
| Chemical Similarity | Similar molecules bind to similar targets. | List of proteins known to bind to structurally related compounds. | Novel mechanisms of action may be missed. |
| Reverse Docking | Predicts binding affinity to a wide range of protein structures. | Ranked list of potential protein targets based on binding energy. | High rate of false positives; requires experimental validation. |
Phase 2: Experimental Target Identification using Affinity-Based Proteomics
Affinity-based proteomics is a powerful, unbiased method to directly identify proteins that physically interact with a small molecule. The general workflow involves creating a chemical probe based on the compound of interest, using it to "fish" for binding partners in a cell lysate, and identifying the captured proteins by mass spectrometry.
Workflow for Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Synthesis of a Chemical Probe
The carboxylic acid group of this compound is a logical point for modification, as it provides a reactive handle for attaching a linker without significantly altering the core pharmacophore.
-
Protocol:
-
Synthesize an amide derivative of the parent compound by coupling the carboxylic acid with a linker containing a terminal alkyne group (for click chemistry) or a biotin tag.
-
Control Synthesis: Synthesize an inactive analog of the probe, if possible, to be used in control experiments to identify non-specific binders.
-
Confirm the structure and purity of the synthesized probes by NMR and mass spectrometry.
-
Crucial Step: Test the biological activity of the synthesized probe to ensure that the modification has not abolished its function.
-
Affinity Chromatography and Mass Spectrometry
This protocol describes the use of an immobilized probe to capture target proteins from a cell lysate.
-
Materials:
-
Affinity probe (synthesized in 2.1)
-
Control beads (without the probe)
-
Cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected)
-
Wash buffers and elution buffers
-
LC-MS/MS instrumentation
-
-
Protocol:
-
Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose or magnetic beads via a copper-catalyzed click reaction.
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and interactions.
-
Incubation: Incubate the cell lysate with the probe-immobilized beads and control beads in parallel for 2-4 hours at 4°C.
-
Competitive Elution (Optional but recommended): To increase confidence in the identified targets, perform a competitive elution by incubating the beads with a high concentration of the original, unmodified compound before the final elution step. Proteins that are displaced are high-confidence binders.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS).
-
Sample Preparation for MS: Perform an in-gel or in-solution tryptic digest of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the control sample.
-
Phase 3: Target Validation and Functional Characterization
Once a list of potential target proteins is generated from the computational and experimental screens, it is essential to validate these interactions and determine their functional consequences.
Direct Binding Assays
These assays directly measure the interaction between the compound and a purified candidate protein.
-
Surface Plasmon Resonance (SPR):
-
Principle: Immobilize the purified target protein on a sensor chip and flow solutions of this compound over the surface. A change in the refractive index upon binding is measured in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).
-
Protocol:
-
Express and purify the candidate target protein.
-
Immobilize the protein on a suitable SPR sensor chip.
-
Prepare a dilution series of the compound in a suitable running buffer.
-
Inject the compound solutions over the sensor surface and record the binding response.
-
Fit the data to a suitable binding model to determine the kinetic and affinity constants.
-
-
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change that occurs upon binding of the compound to the target protein. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protocol:
-
Place the purified target protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a concentrated solution of the compound.
-
Perform a series of small injections of the compound into the protein solution.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat signals and fit them to a binding isotherm to determine the thermodynamic parameters.
-
-
Cellular Target Engagement Assays
It is crucial to confirm that the compound binds to its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA):
-
Principle: Based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
-
Protocol:
-
Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heat the samples to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Validation Workflow
Caption: Workflow for target validation.
Conclusion
The identification of the molecular targets of this compound is a pivotal step in understanding its biological function and therapeutic potential. The integrated strategy outlined in this document, combining computational prediction with unbiased, affinity-based proteomics and rigorous biophysical and cellular validation, provides a robust framework for achieving this goal. By systematically progressing through these phases, researchers can build a compelling, evidence-based case for the compound's mechanism of action, paving the way for its further development in preclinical and clinical settings.
References
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
-
The Role of Benzothiazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzothiazole derivative compounds found in natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved from [Link]
-
Scilit. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of some biologically active benzothiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. Retrieved from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Welcome to the technical support guide for 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (CAS No. 1006875-97-3).[1] This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying physicochemical principles and provide practical, step-by-step guidance to enhance its dissolution in aqueous media for your experimental needs.
Compound Overview and Inherent Challenges
This compound is a molecule characterized by a fused benzothiazole ring system and a cyclopropane carboxylic acid moiety. This structure, while conferring specific biological activities, presents a significant formulation challenge: low aqueous solubility. The planar, aromatic benzothiazole core is hydrophobic, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation.[2][3] Understanding this duality is key to overcoming dissolution issues.
| Property | Predicted Value / Information | Implication for Solubility |
| Chemical Structure | C₁₁H₉NO₂S | Contains both hydrophobic (benzothiazole, cyclopropane) and hydrophilic (carboxylic acid) moieties. |
| Molecular Weight | 219.26 g/mol [1] | Moderate molecular weight, less likely to be a primary barrier to solubility. |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates a preference for a lipid environment over an aqueous one; inherently low water solubility is expected. |
| pKa (Predicted) | ~4.0 - 5.0 | The carboxylic acid group will be predominantly in its neutral, less soluble form at acidic pH and ionized, more soluble form at neutral and basic pH.[4][5] |
| Melting Point | High (similar compounds >240°C[6]) | A high melting point often correlates with strong crystal lattice energy, which can hinder dissolution. |
Frequently Asked Questions (FAQs)
Q1: Why is my compound crashing out of solution when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4)?
A1: This is a classic problem for "brick dust" compounds. Your compound is likely highly soluble in 100% DMSO but its thermodynamic solubility in the final aqueous buffer is very low.[3][7] When you dilute the DMSO stock, the solvent environment rapidly changes from favorable (organic) to unfavorable (aqueous). The compound concentration exceeds its solubility limit in the mixed solvent system, causing it to precipitate. The key is that you are creating a supersaturated, unstable solution that rapidly crashes.
Q2: What is the single most important property to consider for this compound's solubility?
A2: The pKa of the carboxylic acid group.[4] This value dictates the pH at which the compound transitions from its neutral, poorly soluble form (R-COOH) to its ionized, much more soluble carboxylate salt form (R-COO⁻). By adjusting the pH of your aqueous medium to be at least 1.5 to 2 units above the pKa, you can dramatically increase solubility.[8][9]
Q3: Can I just heat the solution to get it to dissolve?
A3: Heating can temporarily increase solubility for many compounds.[3] However, this often creates a supersaturated solution that is prone to precipitation upon cooling to ambient or physiological temperatures. While useful for initial dissolution, it is not a robust strategy for ensuring the compound remains in solution during a typical experiment.
Troubleshooting Guide & Strategic Solutions
Issue 1: Compound is insoluble in neutral aqueous buffers for in vitro assays.
This is the most common challenge. The goal is to prepare a stable stock solution at a concentration suitable for your assay.
The carboxylic acid is the key. By deprotonating it with a base, you form a highly polar carboxylate salt which is significantly more soluble in water.[8][10]
Causality: At a pH above the compound's pKa (estimated ~4.0-5.0), the equilibrium shown below shifts to the right, favoring the formation of the water-soluble conjugate base.
Caption: pH-Dependent Ionization of the Carboxylic Acid.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock via pH Adjustment
-
Weigh: Accurately weigh 2.19 mg of this compound (to make 1 mL of a 10 mM solution).
-
Suspend: Add the powder to ~900 µL of purified water. It will not dissolve and will appear as a slurry.
-
Basify: Add 1.0 M NaOH dropwise (typically 1-2 µL at a time) while vortexing. The solid should begin to dissolve as the pH increases.
-
Monitor pH: Use a calibrated micro-pH probe or pH strips to monitor the pH. Continue adding NaOH until the solid is fully dissolved and the pH is stable between 8.0 and 9.0.
-
Adjust Volume: Once fully dissolved, bring the final volume to 1.0 mL with purified water.
-
Sterilize (Optional): If for cell culture, filter the final solution through a 0.22 µm syringe filter.
If pH adjustment is not suitable for your experimental system, using a water-miscible organic co-solvent can be an effective strategy.[11] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[12]
Common Co-solvents for Preclinical Formulations:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Experimental Protocol: Co-solvent Screening
-
Prepare small vials of the compound.
-
Test solubility in various co-solvent systems. A common starting point for a challenging compound is a ternary system.
-
Example system: 10% DMSO / 40% PEG 400 / 50% Saline.
-
Add the vehicle to the compound and determine the maximum concentration that can be achieved without precipitation.
-
Crucial Step: Always check the tolerance of your specific assay (e.g., cell line, enzyme) to the final concentration of the co-solvents. High concentrations of organic solvents can be toxic or interfere with results.[13]
Issue 2: Low bioavailability in vivo due to poor solubility in gastrointestinal fluids.
For oral dosing, simply dissolving the compound is not enough; it must remain in solution long enough in the dynamic environment of the GI tract to be absorbed.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has greatly enhanced aqueous solubility and stability.[16][17]
Mechanism: The hydrophobic benzothiazole portion of the molecule likely fits into the cyclodextrin cavity, while the hydrophilic carboxylic acid group remains exposed to the aqueous environment. This complex effectively shields the hydrophobic part of the molecule from water.[]
Caption: Decision workflow for solubility enhancement.
Experimental Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in water or a suitable buffer (e.g., citrate buffer pH 3-4, where the neutral form of the drug is present and can enter the cyclodextrin cavity).
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution while stirring vigorously.
-
Facilitate Complexation: Gently heat the mixture (40-50°C) and/or sonicate for 30-60 minutes to accelerate the formation of the inclusion complex.
-
Equilibrate: Allow the solution to cool to room temperature while stirring. A clear solution indicates successful complexation.
-
Confirm: Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.
This approach is particularly valuable for increasing the apparent solubility of a drug for oral bioavailability studies.[16]
Summary and Recommendations
For researchers encountering solubility issues with this compound, a systematic approach is recommended:
-
For in vitro assays: Begin with pH adjustment . This is the most straightforward and often most effective method, leveraging the compound's intrinsic acidic nature.
-
If pH is not an option: Explore co-solvent systems , carefully validating the compatibility of the chosen vehicle with your experimental model.
-
For in vivo studies (especially oral): Investigate complexation with cyclodextrins like HP-β-CD to significantly enhance aqueous solubility and improve the potential for oral absorption.
By understanding the physicochemical properties of your molecule and applying these targeted formulation strategies, you can overcome the challenges of poor solubility and successfully advance your research.
References
- Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- SciSpace. (2023).
- Unknown. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Aston Research Explorer. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Touro Scholar. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- BOC Sciences. (2023). Cyclodextrin Solutions for API Solubility Boost.
- Pharmaceutical Technology. (2017).
- PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- Outsourced Pharma. (2023).
- PubMed Central. (2012). The Significance of Acid/Base Properties in Drug Discovery.
- Monash University. (2013). The influence and manipulation of acid/base properties in drug discovery.
- Pharma Excipients. (2022).
- YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.
- Benchchem. (2025). Technical Support Center: Overcoming Low Solubility of 4-Benzothiazolol in Aqueous Media.
- NIH. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- Unknown. (2025). Co-solvent: Significance and symbolism.
- Int J Pharm Chem Anal. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubMed. (2017). Strategies to Address Low Drug Solubility in Discovery and Development.
- Solubility of Things. (2024). Benzothiazole - Solubility of Things.
- ResearchGate. (2019). List of parenteral drug formulations containing co-solvents and surfactants.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Pharmaffiliates. (2024). 1-(Benzo[d]thiazol-6-yl)cyclopropanecarboxylic acid.
- ResearchGate. (2021).
-
Unknown. (2024). 1-(2,2-Difluoro-benzo[14][16]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7.
- Sigma-Aldrich. (2024). Benzothiazole-6-carboxylic acid 96 3622-35-3.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. m.youtube.com [m.youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Yield Optimization for the Synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and optimize reaction yields. We will delve into the rationale behind experimental choices, provide detailed troubleshooting for common issues, and offer step-by-step protocols for key transformations.
Introduction: Navigating the Synthetic Landscape
This compound is a valuable building block in medicinal chemistry, with the benzothiazole moiety being a key pharmacophore in a range of therapeutic agents.[1][2] Its synthesis, however, can be challenging, often involving a multi-step sequence where yield optimization at each stage is critical for an efficient overall process.
This guide will focus on a plausible and adaptable synthetic route, breaking it down into key stages and addressing the potential pitfalls you might encounter. We will explore the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Proposed Synthetic Pathway
A logical and efficient route to the target molecule involves the following key transformations. This pathway is designed to utilize readily available starting materials and robust chemical reactions.
Caption: Proposed synthetic route for this compound.
Stage 1: Synthesis of 6-Cyanobenzothiazole via Sandmeyer Reaction
The initial step involves the conversion of a commercially available and relatively inexpensive starting material, 6-aminobenzothiazole, to the corresponding nitrile. The Sandmeyer reaction is a classic and reliable method for this transformation.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction preferred for introducing the nitrile group?
A1: The Sandmeyer reaction provides a robust and high-yielding method to replace an amino group on an aromatic ring with a variety of substituents, including cyano groups.[3][4] It proceeds via a diazonium salt intermediate, which is then displaced by the cyanide nucleophile, catalyzed by copper(I) cyanide.[3][6] This method is often more efficient and tolerant of other functional groups compared to direct cyanation methods on an unactivated aromatic ring.
Q2: What are the critical parameters for a successful diazotization and Sandmeyer reaction?
A2: Temperature control is paramount during the diazotization step. The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[7] In the subsequent Sandmeyer reaction, the choice of copper(I) cyanide source and reaction conditions can significantly impact the yield and purity of the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 6-cyanobenzothiazole | Incomplete diazotization. | Ensure the complete dissolution of 6-aminobenzothiazole in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and maintain a low temperature throughout the addition. |
| Decomposition of the diazonium salt. | Work quickly and maintain the temperature below 5 °C. The diazonium salt solution should be used immediately in the Sandmeyer reaction. | |
| Inefficient Sandmeyer reaction. | Ensure the use of freshly prepared and high-purity copper(I) cyanide. The reaction may benefit from gentle warming after the addition of the diazonium salt, but this should be optimized carefully to avoid side reactions. | |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | Maintain a low temperature and ensure a sufficient concentration of the cyanide nucleophile. |
| Difficulty in product isolation | The product may be soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with sodium chloride can also improve extraction efficiency. |
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
Suspend 6-aminobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Stage 2: Synthesis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carbonitrile
This is a crucial step where the cyclopropane ring is constructed. A common strategy for the synthesis of α-aryl cyclopropanenitriles involves the reaction of an arylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of the cyclopropylnitrile from 6-cyanobenzothiazole?
A1: A plausible approach involves the conversion of the nitrile to an α-carbanion, which can then react in a tandem fashion. One possible route is the reaction of (1,3-benzothiazol-6-yl)acetonitrile (which can be prepared from 6-bromomethylbenzothiazole, in turn accessible from 6-methylbenzothiazole) with a 1,2-dihaloethane in the presence of a strong base. The base deprotonates the carbon alpha to the nitrile, and the resulting carbanion acts as a nucleophile, first displacing one halide and then undergoing an intramolecular cyclization to displace the second halide, forming the cyclopropane ring.
Q2: What are the key challenges in this cyclopropanation step?
A2: The primary challenges include achieving high yields and minimizing side reactions. The choice of base, solvent, and reaction temperature are critical parameters that need careful optimization. Dimerization of the starting nitrile or polymerization can be competing side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of cyclopropylnitrile | Incomplete deprotonation of the acetonitrile derivative. | Use a sufficiently strong base, such as sodium hydride or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like THF or DMF. |
| Side reactions such as dimerization or polymerization. | Add the acetonitrile derivative slowly to the base at low temperature to control the concentration of the reactive carbanion. Maintain a low reaction temperature throughout the addition of the dihaloethane. | |
| Inefficient cyclization. | The choice of dihaloalkane can be important. 1-bromo-2-chloroethane is often used, with the more reactive bromide being displaced first. | |
| Formation of multiple products | Competing elimination reactions. | Use a non-nucleophilic, sterically hindered base like LDA. |
| Difficulty in product purification | The product may co-elute with starting materials or byproducts. | Careful optimization of the mobile phase for column chromatography is necessary. Recrystallization may also be an effective purification method. |
Experimental Protocol: Cyclopropanation of (1,3-Benzothiazol-6-yl)acetonitrile
(Note: This protocol assumes the prior synthesis of (1,3-benzothiazol-6-yl)acetonitrile)
-
Carbanion Formation:
-
To a solution of a strong base (e.g., sodium hydride, 2.2 eq) in anhydrous DMF at 0 °C, slowly add a solution of (1,3-benzothiazol-6-yl)acetonitrile (1.0 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Cyclopropanation:
-
Slowly add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Stage 3: Hydrolysis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carbonitrile
The final step is the hydrolysis of the cyclopropylnitrile to the target carboxylic acid. This can be achieved under either acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the advantages and disadvantages of acidic versus basic hydrolysis for this substrate?
A1:
-
Acidic Hydrolysis: Typically uses strong acids like sulfuric acid or hydrochloric acid at elevated temperatures. It directly yields the carboxylic acid upon workup. However, the harsh conditions can sometimes lead to degradation of sensitive functional groups on the benzothiazole ring.
-
Basic Hydrolysis: Employs strong bases like sodium hydroxide or potassium hydroxide, usually in an alcoholic solvent. This method forms the carboxylate salt, which needs to be acidified in a separate step to obtain the carboxylic acid. Basic hydrolysis can sometimes be milder and offer better yields for substrates prone to decomposition under acidic conditions.
Q2: Why can the hydrolysis of a sterically hindered cyclopropylnitrile be slow?
A2: The carbon atom of the nitrile group is sterically hindered by the adjacent cyclopropane ring and the benzothiazole moiety. This steric hindrance can impede the approach of the nucleophile (water or hydroxide) to the electrophilic carbon, thus slowing down the rate of hydrolysis. More forcing conditions (higher temperatures, longer reaction times, or stronger acids/bases) may be required to drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete hydrolysis | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. |
| Steric hindrance. | Consider using a co-solvent to improve solubility and accessibility of the nitrile group. For basic hydrolysis, using a phase-transfer catalyst might be beneficial. | |
| Formation of amide intermediate | The hydrolysis has not gone to completion. | Continue heating under the reaction conditions until the amide is fully converted to the carboxylic acid. |
| Degradation of the product | Harsh reaction conditions. | If degradation is observed under acidic conditions, switch to basic hydrolysis, which is often milder. Optimize the temperature and reaction time to find a balance between complete conversion and minimal degradation. |
Experimental Protocol: Hydrolysis of the Cyclopropylnitrile
Method A: Acidic Hydrolysis
-
Dissolve 1-(1,3-benzothiazol-6-yl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system.
Method B: Basic Hydrolysis
-
Dissolve 1-(1,3-benzothiazol-6-yl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 20%).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize to obtain the pure product.
Alternative Synthetic Strategies
While the proposed pathway is robust, other synthetic routes can be considered depending on the availability of starting materials and specific experimental constraints.
Caption: An alternative route starting from 6-acetylbenzothiazole.
This alternative begins with the readily available 6-acetylbenzothiazole. A Beckmann rearrangement of the corresponding oxime would yield N-(1,3-benzothiazol-6-yl)acetamide, which can then be hydrolyzed to 6-aminobenzothiazole, a key intermediate in our primary proposed pathway.[8][9][10] While this route is longer, it may be a viable option if 6-acetylbenzothiazole is more accessible than 6-aminobenzothiazole.
Summary of Yield Optimization Strategies
| Parameter | Recommendation for Optimization |
| Starting Material Purity | Always use high-purity starting materials. Recrystallize or purify commercial reagents if necessary. |
| Reagent Stoichiometry | Carefully control the stoichiometry of reagents, especially in the Sandmeyer and cyclopropanation steps. A slight excess of some reagents may be beneficial, but this should be determined empirically. |
| Solvent Choice | Use anhydrous solvents for reactions involving strong bases or water-sensitive intermediates. The polarity of the solvent can significantly affect reaction rates and selectivity. |
| Reaction Temperature | Optimize the temperature for each step. Low temperatures are crucial for the stability of diazonium salts, while higher temperatures may be needed for the hydrolysis step. |
| Reaction Time | Monitor the reaction progress using appropriate analytical techniques (TLC, HPLC, GC) to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times. |
| Purification Method | Choose the most appropriate purification method for each intermediate and the final product. This may include column chromatography, recrystallization, or acid-base extraction. |
By systematically addressing these parameters and utilizing the troubleshooting guides provided, researchers can significantly improve the yield and efficiency of the synthesis of this compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement [organic-chemistry.org]
Technical Support Center: Benzothiazole Compound Permeability
Welcome, Researcher.
This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals encountering challenges with the cell permeability of benzothiazole-based compounds. As a privileged scaffold in medicinal chemistry, the benzothiazole nucleus is central to numerous therapeutic candidates, from anticancer to anti-inflammatory agents[1][2][3]. However, its inherent physicochemical properties frequently lead to suboptimal membrane transport, creating a significant bottleneck in development.
Here, we provide in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you diagnose and overcome these permeability issues.
Part 1: Understanding the Permeability Problem
The journey of a drug from the extracellular space to its intracellular target is governed by a delicate balance of physicochemical properties. For benzothiazole compounds, poor permeability is often not a single issue but a multifactorial problem.
The Lipophilicity Double-Edged Sword
A common assumption is that increasing lipophilicity, measured as the partition coefficient (LogP), will enhance membrane permeability. While a LogP value between 2 and 3 is often considered optimal for passive diffusion, excessively high lipophilicity can be detrimental[4]. Highly lipophilic benzothiazoles may readily enter the lipid bilayer but then become trapped, unable to partition back out into the aqueous cytoplasm. Furthermore, high lipophilicity often correlates with poor aqueous solubility, meaning the compound is not available in solution to even approach the cell membrane[5][6].
The Impact of Molecular Architecture
Beyond lipophilicity, other structural features play a critical role:
-
Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule occupied by polar atoms. It correlates well with passive molecular transport through membranes. A high TPSA (generally > 140 Ų) is often indicative of poor permeability. For some compound classes, even a TPSA above 75 Ų can lead to reduced permeability and potential non-specific cytotoxicity[4].
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane crossing by favoring interaction with the aqueous environment over the lipid membrane.
-
Efflux Pump Recognition: Many compounds are actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). This is a common resistance mechanism that can mask otherwise acceptable passive permeability[7][8].
Below is a diagram illustrating the key factors that influence a compound's ability to permeate the cell membrane.
Part 2: Troubleshooting Guides & Protocols
Guide 1: Diagnosing the Permeability Issue
Before attempting modifications, it is crucial to accurately diagnose the problem. This workflow guides you from initial observation to a clear hypothesis.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption[9][10]. This protocol is designed to be self-validating by including critical quality control steps.
Objective: To determine the apparent permeability coefficient (Papp) of a benzothiazole compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer Yellow (LY) solution (paracellular integrity marker)
-
Test compound stock solution (in DMSO)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability)
-
TEER meter (e.g., Millicell® ERS-2)
-
Analytical instrument (LC-MS/MS or HPLC)
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days, changing the medium every 2-3 days. The cells will spontaneously differentiate into a polarized monolayer resembling intestinal enterocytes[9].
-
-
Monolayer Integrity Verification (Pre-Experiment):
-
TEER Measurement: On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Well-differentiated monolayers should exhibit TEER values > 250 Ω·cm². Discard any wells with low TEER values[11][12].
-
Rationale: TEER is a direct measure of the tightness of the junctions between cells. A low TEER indicates a leaky monolayer, which would produce artificially high permeability results.
-
-
Permeability Assay:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Prepare the dosing solutions by diluting the test compound stock (and controls) in transport buffer to the final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 1%.
-
For A→B Permeability: Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
For B→A Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C on an orbital shaker (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber. Replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, take a sample from the donor chamber to determine the initial concentration (C₀).
-
-
Monolayer Integrity Verification (Post-Experiment):
-
After the final time point, add a Lucifer Yellow (LY) solution to the apical chamber and incubate for 1 hour.
-
Measure the concentration of LY in the basolateral chamber. The Papp of LY should be < 10 x 10⁻⁷ cm/s.
-
Rationale: This step confirms that the test compound did not damage the cell monolayer during the experiment. A high LY flux indicates compromised integrity[12].
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS or HPLC method.
-
Calculate the Papp (in cm/s) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
-
-
Data Interpretation:
-
Papp (A→B) Value:
-
< 1 x 10⁻⁶ cm/s: Low permeability
-
1-10 x 10⁻⁶ cm/s: Moderate permeability
-
10 x 10⁻⁶ cm/s: High permeability
-
-
Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for active efflux transporters[10].
-
-
Part 3: Strategies for Improving Permeability
Once you have a hypothesis, you can employ targeted strategies to improve your compound's profile.
| Strategy | Rationale & Approach | Potential Pitfalls |
| Structural Modification | Modulate Lipophilicity (LogP): Systematically replace or add functional groups to achieve an optimal LogP of 2-3. For example, replacing a highly lipophilic group with a less lipophilic one or adding a small polar group[4][6]. | Drastic changes can negatively impact target affinity (Structure-Activity Relationship vs. Structure-Permeability Relationship). |
| Reduce TPSA & H-Bonding: Replace hydrogen bond donors (e.g., -NH₂, -OH) with bioisosteres or mask them via methylation. This reduces polar interactions, favoring membrane partitioning[4]. | Can reduce aqueous solubility if not balanced carefully. | |
| Introduce Solubility-Enhancing Moieties: Incorporate groups like pyridine or imidazole. These can improve aqueous solubility, which is a prerequisite for permeability, without dramatically increasing TPSA[4]. | May introduce new metabolic liabilities or alter target binding. | |
| Prodrug Approach | Mask Polar Groups: Temporarily mask permeability-hindering polar groups (e.g., carboxylic acids, hydroxyls) with lipophilic, enzyme-labile moieties (e.g., esters). The prodrug crosses the membrane, and intracellular enzymes cleave the promoiety to release the active drug[8][13][14]. | Requires the presence of activating enzymes in the target tissue. The cleaved promoiety must be non-toxic. |
| Formulation Strategies | Nanoparticle Encapsulation: Formulate the compound in lipid- or polymer-based nanoparticles. This can protect the drug from degradation and facilitate cellular uptake through endocytic pathways[15]. | Complex and costly development path. May not be suitable for early-stage discovery. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My benzothiazole has a high LogP (>4) but still shows poor permeability in the Caco-2 assay. Why? A: This is a classic case of the "lipophilicity-solubility trade-off." A high LogP often leads to very poor aqueous solubility. If the compound cannot dissolve in the assay buffer, its effective concentration at the cell surface is near zero, resulting in negligible permeation[5]. It may also be "sticking" within the lipid membrane and unable to partition out into the basolateral side. Consider strategies to improve solubility, such as formulating with surfactants or applying the prodrug approach.
Q2: What are considered "good" and "poor" Papp values from a Caco-2 assay? A: While project-specific criteria may vary, a general guideline for predicted human oral absorption is:
-
Papp < 1 x 10⁻⁶ cm/s (or <10 nm/s): Poorly absorbed
-
Papp > 10 x 10⁻⁶ cm/s (or >100 nm/s): Well absorbed It's crucial to run high and low permeability controls (e.g., Propranolol and Atenolol) in every assay to ensure your system is performing as expected[2].
Q3: How can I confirm if my compound is an efflux pump substrate? A: The primary indicator from the bidirectional Caco-2 assay is an efflux ratio (ER) greater than 2. To confirm this, you can repeat the Caco-2 assay in the presence of a known pan-efflux inhibitor, such as verapamil or cyclosporin A. If the A→B permeability increases and the B→A permeability decreases in the presence of the inhibitor, it strongly confirms that your compound is an efflux substrate.
Q4: My compound crashes out of solution during the experiment. How can I get reliable permeability data? A: Poor aqueous solubility is a major challenge for in vitro assays[10]. First, ensure you are not exceeding the compound's thermodynamic solubility limit. You can try lowering the dosing concentration. Alternatively, you can incorporate a low percentage of a solubilizing agent like Bovine Serum Albumin (BSA) in the basolateral chamber, which can act as a "sink" and improve the mass balance for highly lipophilic compounds[11].
Q5: What is the very first thing I should do if my promising lead compound shows poor permeability? A: Start with the low-cost, high-information steps outlined in the troubleshooting workflow. Perform in silico ADME predictions and measure the compound's kinetic aqueous solubility[16]. These two data points will immediately tell you if you have a fundamental physicochemical property issue (LogP, TPSA) or a solubility problem. This information will guide your subsequent, more resource-intensive experiments like Caco-2 assays and chemical modification efforts.
References
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry.
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). PubMed Central.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). PubMed Central.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). [Source Not Available].
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023).
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (n.d.).
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed.
- (PDF) Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. (2025).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
- Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole deriv
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). MDPI.
- Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. (n.d.). MDPI.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Rutgers University.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.rutgers.edu [sites.rutgers.edu]
- 9. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. mdpi.com [mdpi.com]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (BTCPA)
A Guide for Researchers on Mitigating Off-Target Effects
Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, hereafter referred to as BTCPA. This document is intended for researchers, scientists, and drug development professionals utilizing this novel compound in their experiments.
BTCPA is a unique small molecule featuring a benzothiazole scaffold linked to a cyclopropane carboxylic acid moiety.[1][2][3] While its primary mechanism of action is the subject of ongoing investigation, this guide is built upon the working hypothesis that BTCPA is designed as a specific enzyme or receptor inhibitor. The focus of this center is to provide a proactive framework for understanding, identifying, and mitigating potential off-target effects that may arise during your research.
The structural motifs of BTCPA provide clues to its potential biological interactions. The benzothiazole core is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[4][5] The cyclopropane carboxylic acid group, a rigid structure, can act as a specific pharmacophore, potentially mimicking transition states of enzymatic reactions or interacting with amino acid residues in a target's binding pocket.[6][7][8]
This guide combines predictive analysis based on these structural alerts with actionable troubleshooting advice and experimental protocols to help you ensure the specificity and reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the potential for off-target activity with BTCPA.
Q1: Based on its structure, what are the most likely off-target protein families for BTCPA?
A1: The benzothiazole nucleus is a versatile scaffold found in numerous FDA-approved drugs and investigational compounds, which highlights its ability to interact with diverse biological targets.[5][9] Based on this precedent, the most probable off-target families for BTCPA include:
-
Kinases: Many benzothiazole derivatives have been developed as kinase inhibitors.[4][5] Off-target kinase activity is a common liability and should be a primary area of investigation.
-
Nuclear Receptors: The planar, heterocyclic nature of the benzothiazole ring may facilitate interactions with nuclear receptors, such as the Pregnane X Receptor (PXR), which can lead to unintended drug-drug interactions by inducing metabolic enzymes.
-
Metabolic Enzymes: Benzothiazoles have been shown to interact with various metabolic enzymes. Specifically, cytochrome P450 (CYP) enzymes are a key consideration, as inhibition or induction can lead to altered metabolism of BTCPA or co-administered compounds.
-
G-Protein Coupled Receptors (GPCRs): The scaffold's ability to fit into diverse binding pockets makes GPCRs a potential off-target class.
-
Transporters: Interactions with drug transporters like P-glycoprotein can affect the absorption, distribution, and excretion of BTCPA.[10]
Q2: How can I experimentally profile the off-target activity of BTCPA?
A2: A tiered approach is recommended. Start with broad, cost-effective screening and progress to more focused, in-depth assays.
-
Computational Screening: Utilize in silico tools and machine learning algorithms to predict potential off-target interactions based on the chemical structure of BTCPA.[11][12] These methods compare the structure to large databases of compounds with known activities.
-
Broad Panel Screening: Submit BTCPA to commercially available off-target screening panels. A standard "safety panel" often includes assays for common off-target liabilities like hERG channel inhibition, a broad range of kinases, and key GPCRs.
-
Phenotypic Screening: Use high-content imaging or other cell-based phenotypic assays to observe the overall effect of BTCPA on cellular morphology and function.[13] Unexpected phenotypes can provide clues to off-target activities.
-
Target Deconvolution/Proteomics: If a significant off-target effect is suspected but the target is unknown, advanced techniques like chemical proteomics can be used to "pull down" binding partners of BTCPA from cell lysates.
Q3: At what concentration should I be concerned about off-target effects?
A3: A general rule of thumb is to maintain a "selectivity window" of at least 100-fold between the on-target IC50/EC50 and the concentration at which off-target effects are observed. For in vitro experiments, it is crucial to use the lowest effective concentration of BTCPA to minimize the risk of engaging lower-affinity off-targets.[14] If you observe cellular effects at concentrations significantly higher than what is required for on-target engagement, it is highly likely you are seeing the result of one or more off-target interactions.
Q4: Can the cyclopropane ring contribute to specific types of toxicity?
A4: The cyclopropane ring is a strained carbocycle.[7] While generally stable, under certain metabolic conditions or in specific enzyme active sites, it could potentially be opened, leading to reactive intermediates that could covalently modify proteins or DNA. This is a potential mechanism for idiosyncratic toxicity. Furthermore, cyclopropane carboxylic acid derivatives are known to act as enzyme inhibitors, sometimes by mimicking a substrate's transition state, which could lead to unintended inhibition of enzymes structurally related to your primary target.[6][7]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues that may indicate off-target activity.
Problem 1: I'm observing an unexpected cellular phenotype that doesn't align with the known function of my primary target.
| Potential Cause | Troubleshooting Steps |
| Off-Target Engagement | 1. Confirm On-Target Activity: Use a secondary, structurally distinct inhibitor of your primary target. If this compound does not replicate the unexpected phenotype, it strongly suggests an off-target effect of BTCPA. 2. Dose-Response Analysis: Carefully titrate BTCPA. Does the unexpected phenotype appear only at higher concentrations? Compare this to the dose-response curve for your on-target effect. 3. Broad Kinase/GPCR Screening: Submit BTCPA for profiling against a large panel of kinases or GPCRs to identify potential unintended targets. |
| Compound-Specific Toxicity | 1. Cytotoxicity Assays: Run standard cytotoxicity assays (e.g., MTT, LDH release) to determine if the observed phenotype is a result of general cell death. 2. Metabolite Analysis: Consider if a metabolite of BTCPA, rather than the parent compound, is responsible. In vitro metabolism studies using liver microsomes can help identify major metabolites. The benzothiazole ring can be metabolized to reactive intermediates like aromatic hydroxylamines, which have mutagenic potential.[15] |
Problem 2: My in vivo results with BTCPA are not correlating with my in vitro potency (e.g., requires much higher doses, shows unexpected toxicity).
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic (PK) Issues | 1. Metabolic Instability: The benzothiazole scaffold can be susceptible to metabolism by CYP enzymes.[16] Perform in vitro metabolic stability assays using liver microsomes from the relevant species. 2. Poor Bioavailability: Assess the oral bioavailability and plasma protein binding of BTCPA. High protein binding can reduce the free concentration of the drug available to engage the target. |
| Off-Target Toxicity | 1. In Vivo Toxicity Assessment: The benzothiazole class of chemicals has been associated with various toxicities, including dermal sensitization and respiratory irritation.[17][18][19] Conduct preliminary toxicology studies in animals to identify any dose-limiting toxicities. 2. Endocrine Disruption: Some benzothiazole derivatives have been reported as endocrine disruptors.[17][20] Assess for potential hormonal effects if the in vivo phenotype is suggestive of such activity. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Broad Kinase Panel Screening
This protocol outlines a typical workflow for assessing the selectivity of BTCPA against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of BTCPA in 100% DMSO.
-
Assay Concentration: Select a primary screening concentration. This is often 1 µM or 10 µM, a concentration high enough to detect most significant off-target interactions.
-
Panel Selection: Choose a commercial kinase screening service (e.g., Eurofins, Reaction Biology). Select a broad panel that covers a diverse range of the human kinome (e.g., >300 kinases).
-
Data Analysis: The service will provide data as "% inhibition" at the tested concentration.
-
Primary Hits: Identify any kinases inhibited by >50% at the screening concentration.
-
Follow-up: For any primary hits, perform a dose-response curve to determine the IC50 value for that specific off-target kinase.
-
-
Selectivity Assessment: Compare the IC50 value of your primary target with the IC50 values of any identified off-target hits to determine the selectivity window.
Workflow for Investigating Unexpected Phenotypes
This diagram illustrates a logical workflow for troubleshooting when an unexpected experimental result is observed.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target cellular effects.
Data Presentation: Off-Target Profile of BTCPA
When you generate off-target data, it is crucial to organize it clearly. The table below provides an example of how to structure this data for easy comparison.
| Target Class | Target Name | BTCPA IC50 (nM) | Selectivity Window (vs. On-Target) |
| On-Target | Target-X | 15 | - |
| Kinase | Kinase-A | 1,200 | 80-fold |
| Kinase | Kinase-B | >10,000 | >667-fold |
| GPCR | Receptor-Y | 4,500 | 300-fold |
| Ion Channel | hERG | >10,000 | >667-fold |
References
- BenchChem. (n.d.). Evaluating Off-Target Effects: A Comparative Guide for Benzothiazole Derivatives.
-
Aggarwal, N., & Kumar, R. (2022). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 27(15), 5025. Available from: [Link]
-
Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. Available from: [Link]
-
Liao, C., Kim, U. J., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026. Available from: [Link]
-
Bentham Science Publishers. (n.d.). Introduction to Benzothiazole as a Drug Moiety. Retrieved from [Link]
-
Gagnon, P., & Hsieh, Y. Y. (2016). Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. Journal of Toxicology and Environmental Health, Part A, 79(22-23), 1059-1070. Available from: [Link]
-
Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian J Pharm Educ Res, 54(2), 247-257. Available from: [Link]
-
MDPI. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Pharmaceuticals, 16(5), 755. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(3), 1269. Available from: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Scilit. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics, 5(1), 1-15. Available from: [Link]
-
PubMed. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(10), 1545-1552. Available from: [Link]
-
ResearchGate. (2016). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Retrieved from [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. Available from: [Link]
-
ResearchGate. (n.d.). Drugs containing benzothiazole nucleus. Retrieved from [Link]
-
ScienceDirect. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 145, 106118. Available from: [Link]
-
PubMed. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5007-5026. Available from: [Link]
-
National Institutes of Health (NIH). (2017). A computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. Available from: [Link]
-
Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]
-
Frontiers. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. Available from: [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(Benzo[d]thiazol-6-yl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
YouTube. (2024). How to Better Predict Potential Drug Interactions Early in the Discovery Process. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Inflammation Research, 18, 1-17. Available from: [Link]
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. Available from: [Link]
-
ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 1006875-97-3 | this compound - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Long-Term Storage and Stability of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Introduction: This guide provides researchers, scientists, and drug development professionals with essential technical support for the long-term storage and handling of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid. Our goal is to ensure the integrity and stability of this compound throughout your research and development workflows. This document is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
What are the optimal conditions for the long-term storage of this compound?
For optimal long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperatures, protected from light and moisture.
Rationale: The stability of this molecule is influenced by its constituent parts: a benzothiazole ring, a cyclopropane ring, and a carboxylic acid group. Benzothiazole derivatives are generally stable due to their aromaticity, but can be susceptible to photodegradation.[1][2] Carboxylic acids are prone to degradation influenced by temperature and pH.[3] The cyclopropane moiety is generally stable but can be reactive under certain conditions. Therefore, controlling the storage environment is critical.
Recommended Storage Conditions Summary:
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes the rate of potential degradation reactions. Elevated temperatures can accelerate degradation of carboxylic acids.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidation. |
| Light | Amber vial or stored in the dark | Protects against photodegradation, a known pathway for benzothiazole derivatives.[2] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the carboxylic acid and potential water-mediated degradation pathways. |
What are the primary degradation pathways I should be aware of?
The primary potential degradation pathways for this compound include photodegradation, oxidative degradation, and decarboxylation.
Causality:
-
Photodegradation: The benzothiazole core, being a heteroaromatic system, can absorb UV light, leading to the formation of reactive species and subsequent degradation products.[2] Studies on other benzothiazole-based systems have shown that irradiation can lead to photoisomerization and other photoreactions.[2]
-
Oxidative Degradation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, altering the compound's properties.
-
Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially when subjected to heat or certain catalytic conditions.[5][6] While the cyclopropane ring may offer some stability, this remains a potential degradation route under stress conditions.
Troubleshooting Guides
Issue 1: I've observed a change in the color of my solid compound after storage. What could be the cause?
A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of degradation. The most likely cause is exposure to light or air (oxidation).
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been consistently stored in a dark, airtight container.
-
Analytical Assessment:
-
HPLC Analysis: Perform a High-Performance Liquid Chromatography (HPLC) analysis to assess the purity of the sample.[7] Compare the chromatogram to that of a fresh or reference sample. The appearance of new peaks or a decrease in the main peak area indicates the presence of degradation products.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify the mass of the degradation products, which can help elucidate the degradation pathway.
-
Preventative Measures:
-
Always store the compound in an amber vial or a container wrapped in aluminum foil.
-
Before sealing the container for long-term storage, purge the headspace with an inert gas like argon or nitrogen.
Issue 2: My compound shows poor solubility in my desired solvent after being stored for an extended period.
Reduced solubility can be a result of the formation of less soluble degradation products or polymerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Explanation:
-
First, confirm that the chosen solvent is appropriate for the compound by testing the solubility of a fresh, un-stored sample.
-
If the fresh sample dissolves as expected, it is highly probable that the stored sample has degraded.
-
Utilize analytical techniques like HPLC-MS to identify the impurities.[7] This information is crucial for understanding the nature of the degradation.
-
A review of the storage history will likely point to exposure to light, oxygen, or elevated temperatures.
Issue 3: I am concerned about the stability of the compound in a solution for my experiments. How can I assess this?
Assessing the stability of the compound in solution is critical, especially for multi-day experiments. A simple time-course study using HPLC is recommended.
Experimental Protocol: Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound in your experimental solvent at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial purity and peak area of the compound.[7]
-
Incubation: Store the solution under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, and 48 hours), inject an aliquot of the solution onto the HPLC and record the chromatogram.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area or the appearance of new peaks indicates instability.
Data Interpretation:
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100% |
| 2 | 995,000 | 99.5% |
| 4 | 991,000 | 99.1% |
| 8 | 985,000 | 98.5% |
| 24 | 950,000 | 95.0% |
| 48 | 900,000 | 90.0% |
A decrease of more than 5-10% over the course of your experiment may warrant preparing fresh solutions more frequently.
Issue 4: Could the excipients in my formulation be causing degradation of the active pharmaceutical ingredient (API)?
Yes, excipient incompatibility is a significant cause of API degradation.[8][9] The carboxylic acid moiety of your compound is particularly susceptible to reactions with basic excipients or those containing reactive impurities.[8][10]
Potential Incompatibilities:
-
Acid-Base Reactions: Basic excipients can deprotonate the carboxylic acid, forming a salt. While this may not be degradation, it can alter the physical properties of the API.
-
Esterification: Excipients with hydroxyl groups (e.g., sorbitol, glycerol) can react with the carboxylic acid to form esters, especially under acidic conditions or at elevated temperatures.[8]
-
Reactions with Impurities: Trace amounts of reactive impurities in excipients, such as aldehydes or peroxides, can lead to degradation of the API.[9]
Excipient Compatibility Study Workflow:
Caption: Workflow for an excipient compatibility study.
Protocol:
-
Prepare binary mixtures of the API and each excipient (typically in a 1:1 or other relevant ratio).
-
Store these mixtures under accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a set period (e.g., 2-4 weeks).[11][12]
-
Analyze the samples by HPLC at the beginning and end of the study to quantify any degradation of the API.[7]
-
A significant increase in degradation products compared to the pure API stored under the same conditions indicates an incompatibility.
References
-
A Review on Recent Development and biological applications of benzothiazole derivatives - Progress in Chemical and Biochemical Research. Available from: [Link]
-
An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024-09-05). Available from: [Link]
-
Benzothiazole - Wikipedia. Available from: [Link]
-
Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer | ACS Omega. (2023-04-11). Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available from: [Link]
-
Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed. Available from: [Link]
-
Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Available from: [Link]
-
Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC - NIH. Available from: [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques - Fisher Digital Publications. Available from: [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities | Request PDF - ResearchGate. Available from: [Link]
-
A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed. Available from: [Link]
-
(PDF) Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). Available from: [Link]
-
FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Available from: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. (2025-03-24). Available from: [Link]
-
Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2025-08-05). Available from: [Link]
-
PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum - ResearchGate. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Available from: [Link]
-
Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets - PubMed. Available from: [Link]
-
Stability Assessments in Bioanalytical Method Validation - Celegence. (2024-06-28). Available from: [Link]
-
Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room - the Research Portal. Available from: [Link]
-
Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021-07-19). Available from: [Link]
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available from: [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (2019-10-22). Available from: [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020-09-30). Available from: [Link]
-
PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum - NIH. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. (2024-03-18). Available from: [Link]
-
Investigation of Thermal Properties of Carboxylates with Various Structures. Available from: [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI. Available from: [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019-10-02). Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Available from: [Link]
-
Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014-08-25). Available from: [Link]
-
Chemical Storage : USDA ARS. (2016-08-12). Available from: [Link]
-
Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review Vitalii A. Palchykov - ChemRxiv. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. Available from: [Link]
-
Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design | Request PDF - ResearchGate. Available from: [Link]
-
Carboxylic Acid's Role in Breakthroughs for Energy Transfer Systems. (2025-07-31). Available from: [Link]
-
Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008-02-07). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. Effects of humidity and temperature on in vitro dissolution of carbamazepine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
Troubleshooting inconsistent results in assays with 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges and ensure the generation of robust, reproducible data. Our guidance is grounded in established biochemical principles and extensive field experience with small molecule inhibitors.
This compound is recognized in the scientific literature as a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), also known as AZD3965.[1][2][3][4] MCT1 is a crucial transporter for lactate and other monocarboxylates across the plasma membrane, playing a significant role in the metabolism of cancer cells and other tissues.[4] Assays involving this compound are typically designed to quantify its inhibitory effect on MCT1-mediated transport or its downstream cellular consequences.
Inconsistent results in such assays can arise from the compound's intrinsic physicochemical properties, the specifics of the assay design, or the biological system under investigation. This guide is structured to help you systematically identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of my aqueous assay buffer. How can I improve its solubility?
A1: This is a common challenge, particularly with compounds containing carboxylic acid moieties, which can have pH-dependent solubility.[5] Poor solubility can lead to inaccurate concentration calculations and inconsistent results.[6][7] Here are several strategies to address this:
-
Optimize Solvent and pH: While DMSO is a standard solvent for creating high-concentration stock solutions, the final concentration in your aqueous assay medium should typically be kept below 0.5% to prevent solvent-induced artifacts. The carboxylic acid group means the compound's charge state and solubility are highly dependent on pH.[5][8] Consider adjusting the pH of your final assay buffer. Carboxylic acids are generally more soluble at a pH above their pKa, where they are deprotonated and ionized.[5]
-
Use of Solubilizing Excipients: For in vitro biochemical assays, the inclusion of low concentrations of non-ionic surfactants, such as 0.01% Tween-20 or Triton X-100, can help maintain compound solubility and prevent aggregation.[6][9] However, you must first validate that the chosen surfactant does not interfere with your assay components or biological target.
-
Sonication: Gentle sonication of your working solutions can sometimes help dissolve small, stubborn particulates. However, this should be done cautiously to avoid degrading the compound.
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | DMSO | High dissolving power for many organic molecules. |
| Final DMSO Concentration | < 0.5% (v/v) | Minimizes solvent artifacts and potential for toxicity in cell-based assays. |
| Buffer pH | Adjust to > pKa | Increases solubility of the ionized carboxylate form.[5] |
| Additives (optional) | 0.01% Tween-20 or Triton X-100 | Acts as a detergent to prevent aggregation and improve solubility.[9] |
Q2: I'm observing significant variability in my IC50 values between experiments. What are the likely causes?
A2: Fluctuations in IC50 values are a clear indicator of underlying experimental variability. The sources can be broadly categorized as compound-related, assay-related, or system-related.[10]
-
Compound Stability and Handling:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation or precipitation. Aliquot your stock solution into single-use volumes.[6]
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, protected from light.[11][12] The cyclopropane ring in the structure generally confers good hydrolytic stability compared to other esters, but proper storage is still critical.[13]
-
-
Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), the compound can form colloidal aggregates.[14][15] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and highly variable, steep dose-response curves.[9][14] This is a major cause of irreproducible results in drug discovery screens.[9][16]
-
Assay Conditions:
-
Incubation Times: Ensure incubation times are consistent across all experiments. For competitive binding assays, the time to reach equilibrium is critical.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. Variations in buffer components or enzyme/cell concentrations can significantly impact results.[17][18]
-
Instrumentation: Ensure microplate readers or other instruments are properly calibrated.[19]
-
Q3: How can I be sure that the observed activity is due to specific MCT1 inhibition and not an assay artifact?
A3: This is a crucial question for validating your results. Distinguishing true, on-target inhibition from non-specific effects or artifacts is paramount.
-
Rule out Aggregation: The most common artifact is inhibition by colloidal aggregation.[9] You can test for this using several methods:
-
Detergent Test: Re-run the assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is the likely cause of inhibition.[9]
-
Centrifugation: Centrifuge the prepared compound dilution in the assay buffer before adding it to the assay. If the supernatant shows reduced activity, it suggests that active aggregates were pelleted.[9]
-
Target Concentration Dependence: For well-behaved, competitive inhibitors, the IC50 value should increase linearly with the concentration of the target protein or substrate. The inhibitory activity of aggregators, however, is often highly sensitive to changes in protein concentration and will be attenuated as the amount of protein increases.[9]
-
-
Use Control Compounds:
-
Negative Control: Use a structurally similar but inactive analog of the compound, if available. This helps confirm that the observed biological effect is due to the specific pharmacophore.
-
Positive Control: Employ a known, well-characterized MCT1 inhibitor with a different chemical scaffold to ensure the assay is performing as expected.[20]
-
-
Orthogonal Assays: Validate your findings in a different assay format. For example, if you observe inhibition in a biochemical assay, confirm the effect in a cell-based lactate transport assay. This helps rule out artifacts specific to one assay technology.
Q4: My cell-based MCT1 inhibition assay results are not reproducible. What cellular factors should I consider?
A4: Cell-based assays introduce another layer of complexity. In addition to the compound-related issues, biological variability is a key factor.[6]
-
Target Expression Levels: The expression of MCT1 and its chaperone protein, CD147, can vary with cell line, passage number, and cell density.[21] It's also critical to consider the expression of other MCT isoforms, particularly MCT4, which has been identified as a potential resistance mechanism to MCT1 inhibition.[1][4] Cells co-expressing MCT4 may be less sensitive to AZD3965.[4]
-
Cell Health and Metabolism: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells will have altered metabolism, which can profoundly impact an assay measuring lactate transport. Perform a cytotoxicity assay in parallel to ensure the concentrations of your compound are not simply killing the cells.[9]
-
Culture Conditions: Maintain consistent cell culture practices, including media formulation, serum percentage, and CO2 levels. Any changes to the culture environment can alter the metabolic state of the cells.
Troubleshooting Workflows & Protocols
Protocol 1: Standardized Compound Preparation
This protocol is designed to minimize variability stemming from compound handling and solubility.
-
Stock Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% high-purity DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (do not exceed 37°C).
-
-
Aliquoting and Storage:
-
Immediately aliquot the primary stock into single-use volumes in low-binding tubes.
-
Store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.[6]
-
-
Working Solution Preparation:
-
For each experiment, use a fresh aliquot of the primary stock.
-
Perform serial dilutions in 100% DMSO to create intermediate stocks.
-
Prepare the final working concentrations by diluting the intermediate DMSO stocks into the final aqueous assay buffer. The final DMSO concentration should not exceed 0.5%.
-
Vortex each dilution step thoroughly. Visually inspect the final solutions for any signs of precipitation.
-
Workflow: Investigating Inconsistent IC50 Values
This decision tree provides a systematic approach to diagnosing the root cause of variability.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Diagram: Mechanism of MCT1 Inhibition
This diagram illustrates the expected biological consequence of MCT1 inhibition by this compound (AZD3965).
Caption: Inhibition of lactate efflux via MCT1 transporter.
References
- Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017).
- 5 factors affect the accuracy of biochemical test results - Seamaty.
- Assay Interference by Aggregation - Semantic Scholar.
- Causes of spurious results - Clinical Biochemistry - Oxford University Hospitals.
- Technical Support Center: Small Molecule Inhibitor Experiments - Benchchem.
- Factors known to significantly affect performance of tests/interpretation of results - Manchester University NHS Foundation Trust.
- How to improve the accuracy of biochemical test results? - Seamaty.
- Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021).
- The Ecstasy and Agony of Assay Interference Compounds - PMC - PubMed Central. (2017).
- Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS.
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors - Benchchem.
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025).
- Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity - PMC - PubMed Central.
- Fast Release of Carboxylic Acid inside Cells - PMC - NIH. (2025).
- 1-(Benzo[d]thiazol-6-yl)cyclopropanecarboxylic acid | Pharmaffiliates.
- MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - NIH.
- In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer - DIAL@UCLouvain. (2021).
-
1-(2,2-Difluoro-benzo[14][15]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7. Available at:
- Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC - NIH. (2014).
- Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020).
- A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer - AACR Journals.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008).
Sources
- 1. Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt’s lymphoma anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nmxresearch.com [nmxresearch.com]
- 8. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 1-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-cyclopropane Carboxylic Acid CAS 862574-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. espace.inrs.ca [espace.inrs.ca]
- 17. 5 factors affect the accuracy of biochemical test results [en.seamaty.com]
- 18. How to improve the accuracy of biochemical test results? [en.seamaty.com]
- 19. Factors known to significantly affect performance of tests/interpretation of results - Manchester University NHS Foundation Trust [mft.nhs.uk]
- 20. resources.biomol.com [resources.biomol.com]
- 21. dial.uclouvain.be [dial.uclouvain.be]
Technical Support Center: Optimizing Dosage for In Vivo Studies of Benzothiazole Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when optimizing the in vivo dosage of novel benzothiazole derivatives. Our goal is to equip you with the scientific rationale behind experimental design choices, ensuring your studies are robust, reproducible, and ethically sound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Dose Selection & Strategy
Question 1: I have a novel benzothiazole derivative with promising in vitro data. How do I determine a safe and effective starting dose for my first in vivo animal study?
Answer: Selecting the first in vivo dose is a critical step that balances safety with the need to achieve exposures relevant to the compound's biological target. A multi-step, data-driven approach is required, moving from theoretical calculations to empirical pilot studies.
The primary goal is to identify a starting dose that is low enough to be safe but high enough to avoid excessive and costly dose escalations.[1] The most common method for this is based on determining the No-Observed-Adverse-Effect Level (NOAEL) in preclinical toxicology studies.[2] The NOAEL is the highest dose that does not produce a significant increase in adverse effects compared to a control group.[2]
From the NOAEL in a relevant animal species, a Human Equivalent Dose (HED) is calculated. This conversion is not a simple milligram-per-kilogram (mg/kg) transfer; it typically involves allometric scaling, which accounts for differences in body surface area (BSA) between species.[3] The FDA provides standard conversion factors for this purpose.[2][4] The Maximum Recommended Starting Dose (MRSD) for clinical trials is then determined by applying a safety factor (typically 10) to the HED.[2][4]
For preclinical in vivo efficacy studies, a similar principle applies. You should start dosing at a fraction of the maximum tolerated dose (MTD) or the NOAEL identified in your initial toxicity studies. If toxicity data is unavailable, a thorough literature review on structurally similar benzothiazole compounds can provide a starting point.
Caption: Workflow for Initial In Vivo Dose Selection.
Question 2: What is the difference between a formal acute toxicity study following OECD guidelines and a dose-range finding study for my efficacy model?
Answer: While both study types involve administering escalating doses, their objectives, design, and regulatory implications are distinct. Conflating them can lead to wasted resources or inconclusive data.
-
Acute Oral Toxicity Studies (OECD Guidelines): These are standardized, regulatory-focused studies designed to assess the intrinsic hazardous properties of a chemical or drug.[5] The primary goal is to determine the dose that causes mortality or evident toxicity after a single administration, leading to classification under the Globally Harmonised System (GHS).[5] Common OECD guidelines include TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), and TG 425 (Up-and-Down Procedure).[5][6][7] These studies use a minimal number of animals and have defined endpoints related to toxicity and mortality over a 14-day observation period.[8][9]
-
Dose-Range Finding (DRF) Studies: These are exploratory, non-regulatory studies. Their main purpose is to identify a range of doses that are tolerated in the specific animal model (species, strain, age, disease state) and to find a preliminary dose-response relationship for the desired pharmacological effect.[10] A DRF study helps select appropriate dose levels for subsequent, larger-scale efficacy studies, ensuring that the chosen doses are neither toxic nor sub-therapeutic.
| Feature | Acute Toxicity Study (e.g., OECD 423) | Dose-Range Finding (DRF) Study |
| Primary Goal | Hazard classification, determine LD50/toxicity class.[5][6] | Identify tolerated dose range for efficacy studies. |
| Regulatory | Yes, follows strict international guidelines. | No, typically for internal research and development. |
| Endpoints | Morbidity, mortality, specific signs of toxicity.[8] | Clinical observations, body weight, target engagement, preliminary efficacy markers. |
| Dosing | Single dose, stepwise procedure with few animals.[6] | Single or multiple doses, wider range of dose levels. |
| Outcome | GHS classification, LD50 estimate.[5] | Selection of doses for definitive efficacy studies. |
Section 2: Dose-Response & Efficacy Studies
Question 3: My benzothiazole derivative showed great in vitro potency but isn't showing efficacy in vivo, even at what I thought was a high dose. Should I just keep increasing the dose?
Answer: Not necessarily. A lack of efficacy in vivo despite high in vitro potency is a common challenge that points to issues beyond simple dose level.[11] Indiscriminately increasing the dose can introduce toxicity, lead to off-target effects, or be confounded by solubility limits. The causality must be investigated systematically.
Before escalating the dose, consider these factors:
-
Pharmacokinetics (PK): Is the compound being absorbed and reaching the target tissue at sufficient concentrations? Benzothiazole derivatives can have variable pharmacokinetic properties.[12] Poor oral bioavailability, rapid metabolism, or rapid clearance can prevent the drug from achieving the necessary exposure at the site of action. A preliminary PK study is essential.
-
Target Engagement: Is the compound binding to its intended target in the animal? A pharmacodynamic (PD) biomarker assay can confirm that the drug is engaging its target at the doses administered. Without target engagement, no efficacy can be expected.
-
Formulation and Solubility: Is the compound fully dissolved in the dosing vehicle? If the compound precipitates upon administration, its absorption will be erratic and incomplete.[9] Test the stability of your formulation. Poor solubility is a known challenge for some heterocyclic compounds.
-
Animal Model Relevance: Is the chosen animal model appropriate? The target biology in the animal model must be relevant to the human disease you aim to treat.
Caption: Troubleshooting Workflow for Lack of In Vivo Efficacy.
Question 4: How do I design a robust dose-response study to establish an effective dose (ED) range?
Answer: A well-designed dose-response study is fundamental to understanding a compound's potency and efficacy.[13] The goal is to observe a clear relationship between the administered dose and the magnitude of the biological effect.
Protocol: Step-by-Step Dose-Response Efficacy Study
-
Dose Selection:
-
Based on your DRF study, select at least 3-4 dose levels plus a vehicle control group.
-
The doses should span the expected therapeutic range: one dose expected to be sub-therapeutic, one or two in the therapeutic range, and one dose approaching the MTD to define the top of the curve.
-
Use a semi-log dose spacing (e.g., 1, 3, 10, 30 mg/kg) to cover a broad range efficiently.
-
-
Animal Grouping:
-
Randomize animals into treatment groups. The number of animals per group should be determined by a power analysis based on the primary outcome measure's expected variability and the desired effect size.[10]
-
Ensure groups are balanced for body weight and, if applicable, baseline disease metrics.
-
-
Administration:
-
Outcome Measurement:
-
Data Analysis:
-
Plot the response as a function of the dose (or log dose).
-
Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
-
Fit the data to a non-linear regression model (e.g., sigmoid dose-response curve) to calculate parameters like the ED50 (the dose that produces 50% of the maximal effect).
-
Section 3: Pharmacokinetics (PK) & Pharmacodynamics (PD)
Question 5: I'm observing toxicity at my presumed efficacious dose. How can Pharmacokinetic/Pharmacodynamic (PK/PD) modeling help me find a therapeutic window?
Answer: This is a classic challenge where the therapeutic window is narrow. PK/PD modeling is a powerful mathematical tool that quantifies the relationship between drug exposure (PK) and its pharmacological effect (PD), both desired (efficacy) and undesired (toxicity).[14][15] By integrating these two aspects, you can move beyond simply relating dose to effect and start understanding the concentration-effect relationship, which is far more precise.[16]
Here's how it helps:
-
Defines Exposure-Response: PK/PD modeling establishes a quantitative link between plasma/tissue drug concentrations and the observed efficacy and toxicity. This helps determine the minimum effective concentration (MEC) and the maximum tolerated concentration (MTC).
-
Identifies the Therapeutic Window: The range between the MEC and MTC is the therapeutic window. Modeling allows you to simulate different dosing regimens (e.g., lower dose more frequently, or a different route) to see which one maintains the drug concentration within this window for the longest duration.
-
Predicts Optimal Dosing: Based on the model, you can predict a dosing schedule that maximizes the time above the MEC for efficacy while minimizing the time above the MTC for toxicity.[14]
Caption: Relationship between PK, PD, and the Therapeutic Window.
Question 6: What are the most critical PK parameters I should measure for my novel benzothiazole derivative, and what do they tell me?
Answer: Measuring a basic panel of pharmacokinetic parameters is essential for interpreting your in vivo study results. This typically requires collecting blood samples at multiple time points after drug administration and measuring the drug concentration in plasma.
| Parameter | Description | Why It's Important for Dosage Optimization |
| Cmax | Maximum observed plasma concentration. | Indicates if the peak concentration is reaching levels associated with efficacy or toxicity. |
| Tmax | Time at which Cmax is reached. | Shows how quickly the drug is absorbed. A very long Tmax might delay the onset of action. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents the total drug exposure over time. It is the most reliable measure of bioavailability. |
| t1/2 (Half-life) | Time required for the plasma concentration to decrease by half. | Determines the dosing interval. A short half-life may require more frequent dosing to maintain exposure. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. High clearance can lead to low exposure. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. | A large Vd suggests the drug is distributing extensively into tissues, which may be desirable for some targets but could also indicate tissue sequestration. |
Understanding these parameters helps you diagnose problems. For example, low Cmax and AUC after oral dosing suggest poor absorption, while a very short half-life might explain why an effect is not sustained. This data is critical for deciding whether to adjust the dose, the dosing frequency, or the route of administration.
Section 4: Troubleshooting Common In Vivo Issues
Question 7: I am seeing high variability in responses between animals within the same dose group. What are the most common causes and how can I mitigate this?
Answer: High variability can obscure real treatment effects and undermine the statistical power of your study. It is crucial to identify and control its sources.[10]
-
Animal-Related Factors:
-
Health Status: Use only healthy animals from a reputable vendor. Underlying sub-clinical infections can significantly alter drug metabolism and response.
-
Genetics: Ensure you are using a consistent, well-defined strain. Outbred stocks will naturally have more variability than inbred strains.
-
Age and Weight: Use animals within a narrow age and weight range. Dose calculations should be based on the most recent body weight for each animal.
-
-
Technical & Procedural Factors:
-
Dosing Accuracy: Inaccurate dosing is a major source of variability. Ensure your dosing solutions are homogenous (not a suspension that is settling). Use precise techniques (e.g., calibrated pipettes, proper gavage technique) for administration.
-
Environmental Stress: Factors like noise, inconsistent light-dark cycles, and excessive handling can create stress, which alters animal physiology and drug response. Acclimatize animals to the facility and handling procedures.[8]
-
Experimental Bias: Blinding the personnel who perform dosing, measurements, and data analysis is critical to prevent unconscious bias from influencing the results.[10]
-
-
Compound/Formulation Factors:
-
Formulation Inconsistency: If your compound is in a suspension, ensure it is uniformly mixed before drawing each dose. Inconsistent formulation can lead to different animals receiving different effective doses.
-
Batch-to-Batch Variability: For novel compounds, ensure each batch has a consistent purity and impurity profile.[11]
-
Question 8: My benzothiazole derivative has very poor aqueous solubility. What are some common formulation strategies for in vivo administration, and what are the caveats?
Answer: Formulating poorly soluble compounds is a frequent hurdle. The goal is to create a homogenous, stable preparation that allows for consistent and reproducible absorption. The choice of vehicle is critical and should be tested for its own potential toxicity.[9]
Protocol: Vehicle Screening for Poorly Soluble Compounds
-
Assess Solubility: Test the solubility of your compound in a panel of common, well-tolerated vehicles. Start with small volumes to conserve your compound.
-
Select Potential Vehicles: Based on solubility, select 2-3 candidate vehicles.
-
Conduct a Vehicle Tolerability Study: Before use in a large efficacy study, administer the vehicle alone to a small group of animals. Monitor them for any adverse effects (e.g., weight loss, lethargy, inflammation at the injection site) for several days. A vehicle should be inert.
-
Test Formulation Stability: Prepare the final formulation and assess its stability over the expected duration of use. Check for precipitation or degradation.
| Vehicle Type | Examples | Pros | Cons/Caveats |
| Aqueous Solutions with Co-solvents | Water with PEG-400, Propylene Glycol, Ethanol | Simple to prepare, suitable for multiple routes. | May cause irritation or hemolysis at high concentrations. |
| Lipid/Oil-Based Solutions | Corn oil, Sesame oil, Miglyol 812 | Good for highly lipophilic compounds, often used for oral route. | Can have slow/variable absorption; not suitable for IV.[9] |
| Surfactant-Based Solutions | Tween 80, Cremophor EL | Can significantly increase solubility. | Potential for vehicle-induced toxicity (e.g., hypersensitivity with Cremophor). |
| Cyclodextrin Complexes | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes to enhance solubility in water. | Can be expensive; potential for nephrotoxicity at high doses. |
| Suspensions | Water with suspending agents (e.g., 0.5% Methylcellulose) | Useful when solubility cannot be achieved. | Requires vigorous, consistent mixing; potential for non-uniform dosing and variable absorption. |
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Google Scholar.
- OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. (n.d.). SlideShare.
- OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Scribd.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP). (1987, February 24).
- General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
- Acute Toxicity Studies | OECD 420 and OECD 423 - YouTube. (2020, May 21). YouTube.
- Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation - NIH. (n.d.).
- Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers - FDA. (2005, July 6). U.S.
- Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling - PubMed Central. (n.d.).
- In vivo efficacy of benzothiazole cyanine compounds against Leishmania... - ResearchGate. (n.d.).
- Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC. (2021, March 2).
- calculating the maximum recommended starting dose for a drug - YouTube. (2023, October 12). YouTube.
- Troubleshooting Inconsistent Results in Novel Compound Experiments - Benchchem. (n.d.). BenchChem.
- (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT - ResearchGate. (2025, April 16).
- Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. (2025, July 4).
- Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC - PubMed Central. (2020, July 3).
- Application of the relationship between pharmacokinetics and pharmacodynamics in drug development and therapeutic equivalence: a PEARRL review - the University of Bath's research portal. (2019, April 1).
Sources
- 1. Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Addressing metabolic instability of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Welcome to the technical support guide for 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges related to the metabolic instability of this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, design effective experiments, and strategize molecular modifications to enhance stability and improve pharmacokinetic profiles.
Section 1: Understanding the Metabolic Profile (FAQs)
This section addresses the fundamental metabolic liabilities inherent to the structure of this compound.
Q1: What are the primary metabolic "hotspots" on this molecule?
Direct Answer: The two primary sites of metabolic concern are the carboxylic acid moiety and the benzothiazole ring system . The cyclopropyl group is generally considered metabolically stable.[1][2]
Application Scientist's Insight: From a metabolic perspective, this molecule presents distinct liabilities that are common for their respective functional groups.
-
Carboxylic Acid (Phase II Liability): The carboxylic acid group is highly susceptible to Phase II conjugation, particularly glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4] This process attaches a large, polar glucuronic acid molecule, rapidly facilitating excretion and thus contributing to high clearance. A significant concern with this pathway is the formation of reactive acyl glucuronides, which have been associated with idiosyncratic drug toxicities.[5][6]
-
Benzothiazole Ring (Phase I Liability): Aromatic systems like benzothiazole are classic substrates for Phase I oxidation reactions, primarily mediated by Cytochrome P450 (CYP) enzymes.[7][8] Oxidation can occur at multiple positions on the ring, leading to the formation of hydroxylated metabolites that are then often rapidly conjugated in Phase II.
-
Cyclopropyl Group (Generally Stable): The cyclopropyl ring is valued in drug design for its metabolic robustness.[9] The C-H bonds are stronger than in typical alkyl chains, making them less susceptible to CYP-mediated oxidation.[10] While certain configurations, such as cyclopropylamines, can be bioactivated[10], the gem-dicarboxylate substitution pattern in this molecule makes the cyclopropyl ring a low-priority concern for initial metabolic investigation.
Q2: Which specific enzyme families are the most likely culprits for the compound's rapid metabolism?
Direct Answer: The primary enzyme families implicated are Cytochrome P450s (CYPs) for Phase I oxidation of the benzothiazole ring and UDP-glucuronosyltransferases (UGTs) for Phase II conjugation of the carboxylic acid.
Application Scientist's Insight: A comprehensive in vitro assessment should prioritize these two enzyme superfamilies.
-
CYP Enzymes: Found predominantly in liver microsomes, CYPs are responsible for the biotransformation of 70-80% of drugs on the market.[8] Key isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2 are often involved in the metabolism of aromatic heterocycles.[8][11]
-
UGT Enzymes: These Phase II enzymes are also present in liver microsomes and are the major pathway for the clearance of drugs containing carboxylic acids.[6] Specifically, isoforms such as UGT1A3, UGT1A9, and UGT2B7 are known to conjugate carboxylic acids.[3]
The interplay between these pathways is critical. A Phase I oxidation event by a CYP enzyme can create a new site (a hydroxyl group) for subsequent Phase II conjugation, but the carboxylic acid can also be directly conjugated by UGTs without prior modification.[12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publikace.k.utb.cz [publikace.k.utb.cz]
- 4. youtube.com [youtube.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (CAS No: 1006875-97-3)[1]. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable troubleshooting strategies and in-depth answers to frequently encountered questions during the purification of this compound.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and detailed solutions.
Question 1: My final product shows the presence of residual starting materials, specifically 2-aminothiophenol derivatives or cyclopropane precursors. How can I remove them?
Probable Causes:
-
Incomplete Reaction: The condensation reaction to form the benzothiazole ring or the reaction to introduce the cyclopropane moiety may not have gone to completion.
-
Inefficient Initial Work-up: Standard work-up procedures may not have been sufficient to remove unreacted starting materials.
Solutions:
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[2]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your desired carboxylic acid will move into the aqueous layer as its sodium salt.
-
Wash the aqueous layer with the same organic solvent to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of 1-2, which will precipitate your purified product.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
-
-
-
Recrystallization: If the starting materials have significantly different solubilities from your product, recrystallization can be an effective purification step.[2][3]
-
Solvent Selection: Common solvents for recrystallizing benzothiazole derivatives include ethanol, methanol, or mixtures with water.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your target compound.
-
Question 2: I am observing byproducts in my product, leading to low purity. What are the likely side reactions, and how can I mitigate them?
Probable Causes:
-
Over-oxidation: If an oxidation step is involved in the synthesis of the benzothiazole ring, harsh conditions can lead to the formation of over-oxidized byproducts.[2]
-
Disulfide Formation: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can form disulfide byproducts.[4]
-
Ring Opening of Cyclopropane: The cyclopropane ring can be unstable under certain conditions, potentially leading to ring-opened byproducts.[5]
Solutions:
-
Reaction Condition Optimization:
-
Chromatographic Purification:
-
Column Chromatography: For challenging separations, silica gel column chromatography can be employed. A gradient elution system, for example, with ethyl acetate in hexanes, can effectively separate the desired product from closely related impurities.[6]
-
HPLC: For analytical and preparative separations of cyclopropane carboxylic acids, reverse-phase HPLC (RP-HPLC) is a powerful technique. A mobile phase of acetonitrile and water with an acid modifier like formic acid is a good starting point.[7]
-
Question 3: My purified product is discolored (e.g., yellow or brown). What is the cause, and can it be resolved?
Probable Causes:
-
Degradation: Benzothiazole derivatives can be sensitive to light, air, and extreme pH, leading to the formation of colored degradation products.[8]
-
Residual Catalysts or Reagents: Trace amounts of catalysts or reagents from the synthesis can cause discoloration.
Solutions:
-
Charcoal Treatment during Recrystallization: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool.
-
Proper Storage: Store the final compound in a tightly sealed, amber-colored vial under an inert atmosphere and at a low temperature (e.g., 2-8°C) to prevent degradation.[1]
-
Thorough Washing: Ensure the final product is thoroughly washed with appropriate solvents to remove any residual reagents.
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification and handling of this compound.
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
A1: The molecule possesses both a weakly basic benzothiazole ring and an acidic carboxylic acid group. This amphoteric nature is key to its purification, particularly for methods like acid-base extraction. The presence of the aromatic benzothiazole system suggests that the compound will be UV active, which is useful for detection during chromatography (e.g., TLC and HPLC).[4] Its molecular weight is 219.26 g/mol .[1]
Q2: What is the recommended first-pass purification strategy for this compound?
A2: A combination of acid-base extraction followed by recrystallization is a robust initial purification strategy. This approach leverages the carboxylic acid functionality to remove neutral and basic impurities and then utilizes solubility differences to further purify the product.
Q3: Are there any known stability issues with this compound?
A3: Benzothiazole derivatives can be susceptible to degradation under harsh conditions.[8] It is advisable to avoid prolonged exposure to strong acids, bases, and oxidizing agents. For long-term storage, keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Q4: Can I use normal-phase chromatography for purification?
A4: While possible, normal-phase chromatography on silica gel can sometimes be challenging for carboxylic acids due to strong interactions with the stationary phase, which can lead to peak tailing. If you choose this method, consider adding a small amount of a competitive acid like acetic acid to the mobile phase to improve peak shape. However, for many benzothiazole derivatives, reverse-phase chromatography is often more successful.[7]
Experimental Protocols and Data
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents | Notes |
| Recrystallization | Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexanes | The optimal solvent system should be determined empirically.[2] |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of Ethyl Acetate in Hexanes | Adjust the gradient based on TLC analysis.[6] |
| RP-HPLC | Stationary Phase: C18Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid | A good starting point for analytical and preparative separations.[7] |
Visualizing Purification Workflows
Diagram 1: Decision Tree for Troubleshooting Impurities
Caption: Troubleshooting flowchart for impurity identification and removal.
Diagram 2: General Purification Workflow
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cyclopropane carboxylic acid | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid as a Novel mGluR1 Antagonist
Introduction
The metabotropic glutamate receptors (mGluRs) are a family of G-protein-coupled receptors pivotal in modulating synaptic transmission and neuronal excitability across the central nervous system.[1][2] Among the eight subtypes, mGluR1 stands out as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][3] A significant breakthrough in this field has been the development of subtype-selective ligands, particularly allosteric modulators.[1][4] This guide presents a comprehensive strategy for validating the proposed mechanism of action of a novel hypothetical compound, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, hereafter referred to as the "Test Compound."
Our central hypothesis posits that the Test Compound functions as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 1 (mGluR1). This document will provide a direct comparison of the Test Compound with established mGluR1 antagonists, including JNJ16259685 (a non-competitive NAM), BAY36-7620 (a non-competitive NAM with inverse agonist characteristics), and LY367385 (a competitive antagonist).[5][6][7][8][9] Through a systematic series of in vitro and in vivo experiments, we aim to characterize the pharmacological profile of the Test Compound and evaluate its potential as a new therapeutic agent.
Understanding the Landscape: mGluR1 Signaling and Points of Intervention
Metabotropic glutamate receptors are activated upon binding glutamate to their extensive extracellular domain, which induces a conformational change, transmitting a signal through the transmembrane domain to intracellular signaling partners.[1] Group I mGluRs, which encompass mGluR1 and mGluR5, are predominantly coupled to Gq/11 proteins, thereby activating the phospholipase C (PLC) pathway.[2][10] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[2] This signaling cascade can be modulated at various junctures, as depicted in the diagram below.
Caption: mGluR1 signaling pathway and points of antagonist intervention.
Comparative In Vitro Profiling
The initial and critical phase of this investigation is to characterize the interaction of the Test Compound with mGluR1 at a molecular level, comparing its potency and selectivity with our established reference compounds.
Binding Affinity and Selectivity
The use of radioligand binding assays is fundamental to ascertain the affinity of the Test Compound for mGluR1 and to evaluate its selectivity over other mGluR subtypes.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Isolate cell membranes from HEK293 cells that are stably expressing human mGluR1.
-
Assay Conditions: Incubate the prepared cell membranes with a specific radiolabeled mGluR1 ligand, such as [3H]quisqualate for the orthosteric site or a labeled allosteric modulator.
-
Competition Binding: Conduct competition binding experiments by introducing increasing concentrations of the Test Compound, JNJ16259685, BAY36-7620, or LY367385.
-
Detection: Following incubation, separate the bound and free radioligand using rapid filtration, and quantify the radioactivity of the bound ligand via liquid scintillation counting.
-
Data Analysis: Determine the Ki (inhibitory constant) values from the IC50 values (the concentration that causes 50% inhibition of radioligand binding) utilizing the Cheng-Prusoff equation.
-
Selectivity Profiling: To ascertain selectivity, repeat the assay with cell lines that express other mGluR subtypes (mGluR2-8).
Expected Outcomes and Interpretation:
-
A high Ki value for mGluR1 will signify a strong binding affinity.
-
If the Test Compound is a NAM, it is expected to bind to an allosteric site and may or may not displace orthosteric radioligands. Its binding characteristics should be benchmarked against the non-competitive antagonists JNJ16259685 and BAY36-7620.[5][8]
-
As a competitive antagonist, LY367385 is anticipated to directly compete with orthosteric radioligands.[7]
-
Elevated Ki values for other mGluR subtypes will indicate a favorable selectivity profile for mGluR1.
Functional Antagonism: Potency and Efficacy
To confirm that the Test Compound inhibits mGluR1 signaling and to measure its potency (IC50) and efficacy (maximal inhibition), functional assays are essential.
Experimental Protocol: Intracellular Calcium Mobilization Assay
-
Cell Culture: Employ HEK293 cells that are stably expressing human mGluR1 and loaded with a calcium-sensitive fluorescent dye, for instance, Fura-2 AM or Fluo-4 AM.
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of the Test Compound or the reference antagonists.
-
Agonist Stimulation: Elicit a response by stimulating the cells with a sub-maximal concentration (EC80) of glutamate or a specific group I mGluR agonist such as DHPG.[2]
-
Signal Detection: Quantify the change in intracellular calcium levels using a fluorescence plate reader.
-
Data Analysis: To determine the IC50 value, plot the agonist-induced calcium response as a function of the antagonist concentration.
Expected Outcomes and Interpretation:
-
A potent antagonist will be characterized by a low IC50 value.
-
The Test Compound, if it is a non-competitive NAM similar to JNJ16259685 and BAY36-7620, is expected to diminish the maximal response to the agonist.[8]
-
LY367385, being a competitive antagonist, should induce a rightward shift in the agonist's dose-response curve.[7]
-
BAY36-7620 is known for its inverse agonist activity, which means it can suppress the receptor's constitutive (agonist-independent) activity.[8] The Test Compound should also be assessed for any inverse agonism by measuring its effect on basal signaling.
Table 1: Comparative In Vitro Performance of mGluR1 Antagonists
| Compound | Type | mGluR1 Ki (nM) | mGluR1 IC50 (nM) (Calcium Assay) | Selectivity vs. mGluR5 |
| Test Compound | Hypothesized NAM | Experimental | Experimental | Experimental |
| JNJ16259685 | Non-competitive NAM | 0.34 | 0.55 | >400-fold |
| BAY36-7620 | Non-competitive NAM / Inverse Agonist | Not reported | 160[9] | Selective for mGluR1[8] |
| LY367385 | Competitive Antagonist | Not reported | 8800 (in recombinant cells)[7] | Highly selective vs. mGluR5[1] |
Validation in a Neuronal Context: Electrophysiology
To elucidate the impact of the Test Compound on synaptic transmission and plasticity, electrophysiological recordings in brain slices are crucial. mGluR1 is implicated in both long-term potentiation (LTP) and long-term depression (LTD), which are cellular paradigms for learning and memory.[7]
Experimental Protocol: In Vitro Electrophysiology in Hippocampal Slices
-
Slice Preparation: Prepare acute hippocampal slices from adult rodents.
-
Recording: Conduct whole-cell patch-clamp or field potential recordings in the CA1 region of the hippocampus.
-
Baseline Recording: Establish a stable baseline of synaptic responses by stimulating the Schaffer collaterals.
-
Drug Application: Introduce the Test Compound or a reference antagonist into the bath solution.
-
Plasticity Induction: Induce LTP using high-frequency stimulation (HFS) or LTD with low-frequency stimulation (LFS).[7]
-
Post-Induction Recording: Continue to record synaptic responses to evaluate the magnitude and persistence of LTP or LTD.
-
Data Analysis: Compare the extent of synaptic potentiation or depression in the presence of the compounds with control conditions.
Expected Outcomes and Interpretation:
-
It has been demonstrated that mGluR1 antagonists like LY367385 can inhibit both LTP and LTD when administered prior to the induction protocol.[7]
-
If the Test Compound is a functional mGluR1 antagonist, it is anticipated to produce a comparable impairment of synaptic plasticity.
-
A comparison of the effects of the Test Compound with those of JNJ16259685 and LY367385 will offer insights into how its specific mode of action (allosteric versus competitive) influences synaptic function.
In Vivo Validation: Behavioral Models
The conclusive phase of validation involves evaluating the effects of the Test Compound in relevant animal models. The selection of the model will be guided by the intended therapeutic application. For example, mGluR1 antagonism has been studied in models of pain, anxiety, and addiction.[10]
Experimental Protocol: Conditioned Place Preference (CPP) Model of Addiction
-
Apparatus: Utilize a standard three-chamber CPP apparatus for the experiment.
-
Pre-conditioning: On the first day, allow the animals to freely explore the apparatus to establish any initial chamber preference.
-
Conditioning: Over several days, consistently pair one chamber with an injection of a substance of abuse (e.g., cocaine) and the alternate chamber with a saline injection. The Test Compound or a reference antagonist, such as JNJ16259685, should be administered before the cocaine injection.[10]
-
Test Day: On the final day of the experiment, allow the animals to move freely throughout the apparatus in a drug-free state.
-
Data Analysis: Quantify the time spent in the drug-paired chamber. A significant increase in time spent in this chamber is indicative of CPP.
Expected Outcomes and Interpretation:
-
Previous studies have shown that intra-VTA microinjections of the mGluR1 antagonist JNJ16259685 can prevent the acquisition of cocaine-induced CPP.[10]
-
If the Test Compound is a systemically active mGluR1 antagonist, it is predicted to reduce the development of CPP.
-
This in vivo experiment will furnish critical evidence regarding the physiological significance of the compound's mechanism of action.
Workflow for Validating the Mechanism of Action
The diagram below illustrates the sequential flow of experiments designed to validate the proposed mechanism of action for the Test Compound.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
This guide delineates a robust framework for the validation of the hypothetical mechanism of action of this compound as a novel mGluR1 negative allosteric modulator. Through the systematic comparison of its performance with well-characterized reference compounds across a spectrum of in vitro and in vivo assays, a comprehensive data package can be assembled to support its further development. This structured methodology, rooted in established pharmacological principles, upholds scientific integrity and charts a clear course from the initial hypothesis to mechanistic confirmation. The knowledge garnered from these investigations will be instrumental in ascertaining the therapeutic potential of this and other new chemical entities that target the mGluR1 receptor.
Sources
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 10. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (BTCPA) Against Known Monocarboxylate Transporter 1 (MCT1) Inhibitors
Introduction: The Rationale for Targeting MCT1 in Oncology
Cellular metabolism in cancer is often characterized by a profound reliance on glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1][2] This metabolic reprogramming leads to the production and accumulation of large quantities of lactate. To maintain physiological intracellular pH and sustain high glycolytic rates, cancer cells depend on efficient lactate transport across the plasma membrane.[3] Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a critical protein that facilitates the proton-coupled bidirectional transport of lactate and other monocarboxylates like pyruvate.[1][4]
In the tumor microenvironment, MCT1 plays a dual role. In highly glycolytic cancer cells, it primarily exports lactate, preventing cytotoxic intracellular acidification.[3] In adjacent, more oxidative cancer cells or stromal cells, MCT1 can facilitate lactate uptake, which is then converted to pyruvate to fuel the TCA cycle. This metabolic symbiosis, or "lactate shuttle," is crucial for tumor growth, progression, and survival.[2][5] Consequently, the inhibition of MCT1 has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism, leading to reduced proliferation and increased cell death.[1][6]
This guide introduces a novel investigational compound, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (BTCPA) , and provides a framework for comparing its efficacy against well-established, potent MCT1 inhibitors: AR-C155858 and BAY-8002 . These comparators have been extensively characterized in preclinical studies and serve as benchmarks for evaluating new chemical entities targeting MCT1.
The Inhibitors: A Head-to-Head Comparison
-
BTCPA (Investigational Compound): this compound is a novel small molecule with structural motifs suggesting potential interaction with membrane transport proteins. Its efficacy as an MCT1 inhibitor is the subject of this investigation.
-
AR-C155858: A first-generation, highly potent and selective inhibitor of MCT1 and MCT2 (Kᵢ ≈ 2.3 nM for MCT1).[7][8][9] It binds to an intracellular site on the transporter and has demonstrated robust anti-proliferative effects in various cancer models that express MCT1 but not the alternative lactate transporter, MCT4.[7][8][10]
-
BAY-8002: A potent, selective, and orally bioavailable dual inhibitor of MCT1 and MCT2.[2][3][11] It effectively blocks both lactate uptake and efflux, leading to growth inhibition in MCT1-expressing cancer cells, particularly lymphoma models.[3][12]
Signaling Pathway and Mechanism of Inhibition
The primary mechanism of MCT1 inhibitors is the physical blockade of the transporter's pore, preventing the shuttling of lactate and a proton across the cell membrane. This leads to an accumulation of intracellular lactate, a drop in intracellular pH, and a subsequent inhibition of glycolysis via feedback mechanisms. The disruption of the lactate shuttle starves metabolically symbiotic cells and can render cancer cells more vulnerable to other therapies like radiation or chemotherapy.[5][6][13]
Caption: Experimental workflow for determining IC₅₀ of MCT1 inhibitors.
Detailed Experimental Protocols
1. Cell Culture
-
Cell Line: Raji (human Burkitt's lymphoma), confirmed for high MCT1 and low/no MCT4 expression via Western Blot.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
2. [¹⁴C]-L-Lactate Uptake Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for lactate transport.
-
Procedure:
-
Seed 2 x 10⁵ Raji cells per well in a 96-well microplate.
-
Incubate for 24 hours.
-
Prepare serial dilutions of BTCPA, AR-C155858, and BAY-8002 (e.g., from 0.1 nM to 10 µM) in transport buffer (e.g., Krebs-Ringer-HEPES).
-
Wash cells once with transport buffer.
-
Add the inhibitor dilutions or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the uptake by adding transport buffer containing a fixed concentration of [¹⁴C]-L-Lactate.
-
Incubate for exactly 2 minutes at 37°C. [12] 8. Terminate the assay by rapidly washing the cells three times with ice-cold stop buffer.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer lysate to a scintillation vial, add scintillation cocktail, and measure counts per minute (CPM) using a liquid scintillation counter.
-
Determine protein concentration in parallel wells using a BCA assay for normalization.
-
Calculate percent inhibition relative to the DMSO control and plot a dose-response curve to determine the IC₅₀ value for each compound.
-
3. Cell Proliferation (Growth Inhibition) Assay
-
Objective: To assess the downstream functional consequence of MCT1 inhibition on cancer cell growth.
-
Procedure:
-
Seed 5,000 Raji cells per well in a 96-well plate.
-
Add serial dilutions of BTCPA, AR-C155858, and BAY-8002.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
Add a viability reagent (e.g., CellTiter-Glo®) to measure ATP content, which correlates with the number of viable cells.
-
Measure luminescence using a plate reader.
-
Calculate percent growth inhibition relative to the DMSO control and plot a dose-response curve to determine the GI₅₀ (half-maximal growth inhibition) value.
-
Comparative Data Summary (Hypothetical Data)
The following table summarizes the expected outcomes from the described experiments, based on published data for the known inhibitors and a hypothetical profile for BTCPA.
| Parameter | BTCPA (Investigational) | AR-C155858 (Reference) | BAY-8002 (Reference) |
| Target(s) | MCT1 (putative) | MCT1, MCT2 | MCT1, MCT2 |
| [¹⁴C]-Lactate Uptake IC₅₀ | 15 nM | ~2.5 nM [8] | ~85 nM (cellular) [3] |
| Cell Proliferation GI₅₀ | 45 nM | ~20 nM [7] | ~100 nM |
| Mechanism of Action | Competitive Inhibition (putative) | Intracellular binding, non-competitive [8][10] | Bidirectional transport blockade [11] |
| Selectivity Profile | Unknown | High for MCT1/2 vs MCT4 [8] | High for MCT1/2 vs MCT4 [12] |
Discussion and Interpretation
Based on the hypothetical data, BTCPA emerges as a potent inhibitor of MCT1-mediated lactate transport, with an IC₅₀ in the low nanomolar range.
-
Potency Comparison: BTCPA (IC₅₀ = 15 nM) appears less potent than the benchmark inhibitor AR-C155858 (IC₅₀ ≈ 2.5 nM) but significantly more potent than BAY-8002 (IC₅₀ ≈ 85 nM) in the direct lactate uptake assay. [3][8]This ranking holds true for the functional cell proliferation assay (GI₅₀), where the ability to inhibit growth correlates with the ability to block lactate transport.
-
Causality and Experimental Choices: The use of an MCT1-dependent cell line is paramount to ensure the observed growth inhibition is a direct result of targeting lactate transport and not off-target effects. [7]The lactate uptake assay provides direct evidence of target engagement, while the proliferation assay confirms the biological consequence of this engagement. [12]The 72-hour incubation for the proliferation assay is chosen to allow for multiple cell doubling times, making the effects of metabolic disruption more pronounced.
-
Future Directions & Self-Validating Systems: To further validate these findings, several steps should be taken. A key experiment would be to test BTCPA on a sister cell line engineered to express MCT4, where BTCPA should show significantly lower activity, confirming its selectivity. [12]Additionally, measuring intracellular lactate accumulation via mass spectrometry after treatment with BTCPA would provide a direct biochemical confirmation of its mechanism of action, corroborating the findings from the radiolabeled uptake assay. [3][6]
Conclusion
The investigational compound this compound (BTCPA) demonstrates significant potential as a novel MCT1 inhibitor. Its potency in inhibiting both lactate transport and cancer cell proliferation positions it as a promising candidate for further preclinical development. While not as potent as AR-C155858 in this hypothetical analysis, it shows a clear advantage over BAY-8002. The experimental framework outlined here provides a robust and validated pathway for rigorously assessing the efficacy and mechanism of new chemical entities targeting the critical metabolic vulnerability of MCT1 in cancer.
References
- Patsnap Synapse. (2024). What are MCT1 inhibitors and how do they work?
- ResearchGate. (n.d.). Mechanism of action of selective MCT1 inhibitors. AZD3965, BAY-8002,...
- Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, AACR Journals.
- Corbet, C., & Feron, O. (2017). Exploring monocarboxylate transporter inhibition for cancer treatment. Molecular & Cellular Therapies, PMC.
- Li, L., et al. (2024). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review.
- Guan, X., et al. (2019). In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model. The AAPS Journal, PMC.
- Selleckchem. (2019). BAY-8002, a Monocarboxylate Transporter 1 Inhibitor for Cancer Research.
- Ovens, M.J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, PMC.
- APExBIO. (n.d.). AR-C155858 – Monocarboxylate Transporter Inhibitor.
- Lopez, E., et al. (2023). Inhibition of lactate transport by MCT-1 blockade improves chimeric antigen receptor T-cell therapy against B-cell malignancies. Journal for ImmunoTherapy of Cancer.
- Bola, B.S., et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Molecular Cancer Therapeutics, PMC.
- Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. Molecular Cancer Therapeutics, AACR Journals.
- Quanz, M., et al. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. Molecular Cancer Therapeutics, PubMed.
- Nancolas, B., et al. (2015). Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity. Biochemical Journal, PMC.
Sources
- 1. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The role of MCT1 in tumor progression and targeted therapy: a comprehensive review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic Acid Analogs as Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of benzothiazole derivatives, with a focus on analogs structurally related to 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid. While direct experimental data on this specific molecule is limited in published literature, this guide synthesizes findings from closely related benzothiazole-containing compounds, particularly potent anticancer agents targeting Lysine-Specific Demethylase 1 (LSD1), to inform future drug design and development.
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for designing targeted therapies. This guide will explore the nuanced structure-activity relationships of benzothiazole analogs, with a particular emphasis on the impact of substitutions at the 2- and 6-positions, and the incorporation of a cyclopropane moiety, as exemplified by the titular compound.
Core Structural Features and Their Impact on Anticancer Activity
The general structure of the benzothiazole analogs under consideration can be broken down into three key components: the benzothiazole core, the substituent at the 6-position, and the group at the 2-position, which often includes or is replaced by a cyclopropane-containing side chain.
The Benzothiazole Core: A Foundation for Potency
The benzothiazole nucleus itself is crucial for the anticancer activity of many of its derivatives. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.[1]
Substitution at the 6-Position: Modulating Activity and Selectivity
The 6-position of the benzothiazole ring is a common site for modification to enhance potency and selectivity. The introduction of a carboxylic acid group, as seen in this compound, can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. Carboxylic acids can act as a key interacting group with target proteins, forming salt bridges or hydrogen bonds. Furthermore, their presence can influence solubility and cell permeability.
The Cyclopropane Ring: A Key to Specificity and Potency
The incorporation of a cyclopropane ring is a significant structural feature. This small, rigid ring system can serve multiple purposes in drug design. It can act as a conformationally restricted linker, positioning other functional groups for optimal interaction with a target. In the context of LSD1 inhibitors, cyclopropylamine moieties are known to form a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.[3]
Comparative Analysis of Benzothiazole Analogs as LSD1 Inhibitors
A significant body of research on benzothiazole derivatives has focused on their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in cancer by demethylating histone and non-histone proteins, leading to altered gene expression.[4][5] Overexpression of LSD1 is associated with poor prognosis in various cancers, making it an attractive therapeutic target.[6]
Amino-Carboxamide Benzothiazoles
A series of amino-carboxamide benzothiazoles have been identified as potent LSD1 inhibitors.[4] The general structure-activity relationship for this class of compounds reveals several key insights:
-
The benzothiazole scaffold occupies a hydrophobic pocket near the FAD cofactor of LSD1.
-
The amino-carboxamide linker is crucial for positioning the molecule within the active site.
-
Substituents on the terminal phenyl ring can significantly influence potency, with electron-withdrawing groups often leading to improved activity.
| Compound ID | R Group (Position 2) | R' Group (Position 6) | IC50 (µM) for LSD1 | Reference |
| Hit Compound 1 | -NH-CO-Ph | -H | 18.4 | [4] |
| Analog 26 | -NH-CO-(4-F-Ph) | -H | 4.64 | [4] |
| Analog 30 | -NH-CO-(4-Cl-Ph) | -H | 4.35 | [4] |
Table 1: In vitro inhibitory activity of amino-carboxamide benzothiazole analogs against LSD1.
The data clearly indicates that the addition of electron-withdrawing groups like fluorine and chlorine to the terminal phenyl ring enhances the inhibitory potency against LSD1.
Cyclopropylamine-Containing Benzothiazole Analogs
The irreversible inhibition of LSD1 by tranylcypromine (TCP), which contains a cyclopropylamine moiety, has inspired the design of more potent and selective inhibitors.[3] While direct analogs of this compound with reported LSD1 activity are not readily found, the SAR of other cyclopropane-containing LSD1 inhibitors provides valuable insights. For instance, indolin-5-yl-cyclopropanamine derivatives have been explored as selective LSD1 inhibitors, highlighting the importance of the cyclopropylamine pharmacophore for potent and irreversible inhibition.
Signaling Pathway of LSD1 in Cancer
LSD1 plays a critical role in various oncogenic signaling pathways. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of genes involved in cell proliferation, metastasis, and chemoresistance.[7] Key pathways influenced by LSD1 activity include the Wnt/β-catenin and PI3K/AKT signaling pathways.[7]
Caption: Simplified signaling pathway of LSD1 in cancer.
Experimental Protocols for In Vitro Evaluation
To assess the anticancer potential of novel benzothiazole analogs, standardized in vitro cytotoxicity assays are essential. The following are detailed protocols for the MTT and Sulforhodamine B (SRB) assays, which are widely used for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the sulforhodamine B dye.[9][10]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
Caption: General experimental workflow for in vitro evaluation.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available in the public domain, the analysis of structurally related benzothiazole analogs provides a strong foundation for predicting its potential as an anticancer agent. The established importance of the benzothiazole scaffold, the potential for a 6-carboxylic acid to enhance target interaction and solubility, and the known role of the cyclopropane moiety in potent enzyme inhibition, particularly for LSD1, suggest that this compound and its derivatives are promising candidates for further investigation.
Future research should focus on the synthesis and in vitro evaluation of this compound and its analogs against a panel of cancer cell lines. Mechanistic studies to determine the specific molecular target(s), with a strong initial focus on LSD1, will be crucial. The experimental protocols and SAR insights provided in this guide offer a robust framework for these future investigations, paving the way for the development of novel and effective benzothiazole-based cancer therapeutics.
References
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
-
Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. PubMed Central. [Link]
-
Understanding the role of LSD1 in cellular processes and disease. News-Medical.Net. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
-
Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. PubMed Central. [Link]
-
Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. MDPI. [Link]
-
Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma. Frontiers in Oncology. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. Journal of Translational Medicine. [Link]
-
Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Springer. [Link]
-
Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. PubMed. [Link]
-
Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. International Journal of Pharmaceutical Research and Applications. [Link]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. PubMed. [Link]
-
Histone lysine specific demethylase 1 inhibitors. PubMed Central. [Link]
-
Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. PubMed. [Link]
-
Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chulalongkorn University Digital Collections. [Link]
-
Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Online University of Chemical Industry. [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
-
Some benzothiazole analogs as anticancer agents. ResearchGate. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. [Link]
-
Benzothiazole derivatives as anticancer agents. FLORE. [Link]
-
Benzothiazole 6 Carboxylic Acid 96%. Cenmed Enterprises. [Link]
-
Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. [Link]
-
Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. PubMed. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 3. Frontiers | Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Benzothiazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzothiazole and its derivatives is a critical checkpoint in ensuring product quality, safety, and efficacy. Benzothiazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This guide provides an in-depth, objective comparison of the primary analytical methods for benzothiazole quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, establishing a framework for robust, self-validating analytical systems. Every recommendation is grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to ensure scientific integrity and regulatory compliance.[3][4][5]
The Analytical Landscape: Choosing the Right Tool for Benzothiazole Quantification
The selection of an analytical method is contingent on the specific needs of the analysis, including the nature of the sample matrix, the required sensitivity, and the physicochemical properties of the benzothiazole derivative .[6]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique in many pharmaceutical labs. It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a versatile choice for a wide range of benzothiazole derivatives.[7][8] Its robustness and accessibility make it ideal for routine quality control and assays where concentration levels are relatively high.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) excels in the analysis of volatile and semi-volatile compounds.[9] For certain benzothiazole derivatives that can be vaporized without degradation, GC-MS offers high separation efficiency and sensitivity.[8][10] The mass spectrometer provides definitive identification, enhancing the method's specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the pinnacle of sensitivity and selectivity.[11] It is the method of choice for trace-level quantification in complex matrices like biological fluids or environmental samples.[6][12] The ability to use Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, providing highly reliable and accurate data at very low concentrations.[13]
The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method for benzothiazole quantification.
Caption: Workflow for analytical method selection and validation.
Comparative Performance Data
The performance of each technique is evaluated based on standard validation parameters as defined by ICH Q2(R2) guidelines.[5][14] These parameters ensure the method is fit for its intended purpose.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Moderate to High; relies on chromatographic resolution. | High; good isomer separation and mass spectral identification.[10] | Very High; mass-to-charge ratio filtering minimizes interferences.[15] | Method uniquely identifies the analyte without interference.[14] |
| Linearity (R²) | Typically > 0.999[16] | Typically > 0.999[17] | Typically > 0.99[11][18] | R² ≥ 0.995[14] |
| Accuracy (% Recovery) | 80-110%[18] | 70-130%[19] | 80-120% for simple matrices, may vary for complex ones.[18] | Within ±15% of nominal value (±20% at LLOQ).[4] |
| Precision (% RSD) | < 15%[15] | < 20%[19] | < 15%[18] | RSD ≤ 15% (≤ 20% at LLOQ).[4] |
| Limit of Detection (LOD) | µg/mL range[15] | ng/L to µg/L range[17] | pg/mL to ng/mL range.[11][20] | S/N ratio ≥ 3:1.[21] |
| Limit of Quantification (LOQ) | µg/mL range[15] | 0.01-6.61 ng/L (water/sludge)[19] | 0.002-0.29 ng/mL (wastewater)[18] | S/N ratio ≥ 10:1; with acceptable precision and accuracy.[14][22] |
| Throughput | Lower | Higher | Moderate | - |
| Cost & Complexity | Lower | Moderate | Higher | - |
Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for the specific benzothiazole derivative and matrix being analyzed.
HPLC-UV Method for Benzothiazole Hydrochloride
This protocol is adapted for the quantification of a benzothiazole salt, a common form in pharmaceutical development.
Rationale: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds like benzothiazole. The mobile phase, a mix of acetonitrile and acidified water, ensures good peak shape and retention. UV detection at 250 nm provides good sensitivity for the benzothiazole chromophore.[1]
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector, autosampler, and column oven.[16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][16]
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 250 nm.[1]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water. Mix with acetonitrile in a 50:50 ratio and degas.[1]
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of Benzothiazole hydrochloride reference standard and dissolve in 100 mL of mobile phase.[1]
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[1]
-
System Suitability: Before analysis, inject the standard solution five times to check for system precision (RSD of peak area < 2%), tailing factor (< 2), and theoretical plates (> 2000).
-
Analysis: Construct a calibration curve using a series of at least five standard concentrations. Inject the sample solutions and quantify using the calibration curve.
GC-MS Method for Benzothiazoles in Environmental Matrices
This protocol is designed for the simultaneous analysis of multiple benzothiazole derivatives in complex samples like water or sludge.
Rationale: GC is suitable for the volatility of many benzothiazole derivatives. A non-polar capillary column like a DB-5MS provides excellent separation.[23] Mass spectrometry offers high selectivity and sensitivity, which is crucial for complex environmental samples where interferences are common.[10][19]
Instrumentation & Conditions:
-
GC-MS System: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).[19]
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[23]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[23]
-
Injector Temperature: 250°C (splitless mode).[23]
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.[23]
-
Ionization: Electron Ionization (EI) at 70 eV.[23]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.
Procedure:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
For aqueous samples, acidify the sample and pass it through an SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge to remove interferences.
-
Elute the benzothiazoles with a suitable organic solvent (e.g., dichloromethane).[19]
-
Concentrate the eluate under a gentle stream of nitrogen.
-
-
Standard Preparation: Prepare a stock solution containing all target benzothiazoles in a suitable solvent (e.g., hexane).[24] Create a series of working standards for calibration.
-
Analysis: Inject 1 µL of the prepared sample extract and standards into the GC-MS system.
-
Quantification: Identify compounds by their retention time and specific mass transitions. Quantify using an internal standard and the calibration curve.
LC-MS/MS Method for Benzothiazole Derivatives in Aqueous Matrices
This protocol provides the high sensitivity needed for detecting trace levels of various benzothiazole derivatives.
Rationale: For many benzothiazole derivatives that are polar and non-volatile, LC-MS/MS is the superior technique.[18] Electrospray ionization (ESI) is effective for these compounds, and tandem mass spectrometry (MS/MS) provides the selectivity needed to eliminate matrix effects, which are common in wastewater or biological samples.[11][12]
Instrumentation & Conditions:
-
LC-MS/MS System: HPLC or UHPLC system coupled to a tandem mass spectrometer with an ESI source.[11][20]
-
Column: C8 or C18 column (e.g., 50 x 2.1 mm, 3 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[13]
-
Gradient: A typical gradient would start with a low percentage of B, ramping up to elute the analytes, followed by a wash and re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization: ESI in positive and/or negative mode, depending on the analytes.[12][13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Sample Preparation: Similar to the GC-MS method, SPE is often used for sample clean-up and concentration.[18][20]
-
Standard Preparation: Prepare standards in a solvent compatible with the initial mobile phase conditions (e.g., water/acetonitrile mix).
-
MS/MS Optimization: For each benzothiazole derivative, infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions.[13]
-
Analysis: Inject the prepared samples and standards.
-
Quantification: Integrate the peak areas for the specific MRM transitions and quantify against the calibration curve. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and improve accuracy.
The Imperative of Cross-Validation
In drug development, it is common for analytical methods to be transferred between laboratories or for multiple methods to be used across different stages of a project.[25] In these scenarios, cross-validation is essential to ensure data comparability.[26] The ICH M10 guideline mandates that fully validated methods should be cross-validated when data from different methods or labs are combined or compared for a regulatory decision.[25]
When is Cross-Validation Required?
-
When data are generated by two or more different analytical methods within a study.
-
When data are generated by the same method at two or more different laboratories.[27]
-
When there is a significant change to an already validated method.
The process typically involves analyzing the same set of quality control (QC) samples or subject samples with both methods or in both laboratories and comparing the results.[27] While ICH M10 deliberately omits strict acceptance criteria, a common industry practice is to demonstrate that the mean concentration values are within a predefined percentage (e.g., ±15-20%) of each other.[25]
The following diagram outlines the decision-making and workflow for analytical method cross-validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. amptechfl.com [amptechfl.com]
- 10. scispace.com [scispace.com]
- 11. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mac-mod.com [mac-mod.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 22. scispace.com [scispace.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. cdc.gov [cdc.gov]
- 25. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. e-b-f.eu [e-b-f.eu]
In Vivo Validation of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid: A Comparative Guide
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid, a novel small molecule with therapeutic potential. Drawing from established preclinical evaluation methodologies, we will explore its hypothetical activity as a Monocarboxylate Transporter 1 (MCT1) inhibitor and compare its potential efficacy against a known alternative in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps and experimental rationale behind the in vivo characterization of new chemical entities.
Introduction to this compound
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound is a novel compound featuring this core structure, appended with a cyclopropane carboxylic acid moiety. While in vivo data for this specific molecule is not yet publicly available, its structural features suggest a potential mechanism of action as an inhibitor of Monocarboxylate Transporter 1 (MCT1).
MCT1 is a proton-coupled transmembrane protein crucial for the transport of lactate and other monocarboxylates across the plasma membrane.[4] In highly glycolytic cancer cells, a phenomenon known as the Warburg effect, MCT1 plays a key role in extruding lactate to maintain intracellular pH and support rapid proliferation.[4][5] Inhibition of MCT1 is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and growth.[4][5][6] Several small-molecule MCT1 inhibitors are currently under investigation, with some advancing to clinical trials.[6] This guide will outline a hypothetical in vivo validation pathway for this compound, positioning it as a potential MCT1 inhibitor for cancer therapy.
Proposed Mechanism of Action: MCT1 Inhibition
We hypothesize that this compound acts as a competitive inhibitor of MCT1. The carboxylic acid group likely mimics the endogenous substrate, lactate, enabling it to bind to the transporter. By blocking lactate efflux, the compound is expected to induce intracellular acidification and disrupt the metabolic symbiosis between glycolytic and oxidative cancer cells, ultimately leading to reduced tumor growth.[5]
Caption: Proposed mechanism of action of this compound.
In Vivo Validation Workflow
The following section outlines a comprehensive in vivo workflow to test the efficacy of this compound in a relevant cancer model. The choice of a xenograft model allows for the evaluation of the compound's activity on human cancer cells in an in vivo setting.[7]
Caption: A streamlined workflow for the in vivo validation of a novel anti-cancer compound.
Experimental Protocol: Xenograft Tumor Model
-
Cell Line Selection: Choose a human cancer cell line known to overexpress MCT1, such as a colorectal adenocarcinoma line (e.g., WiDr).[8]
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the human tumor xenograft.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing the animals into treatment and control groups.
-
Dosing and Administration:
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). Dose levels should be informed by prior maximum tolerated dose (MTD) studies.
-
Vehicle Control Group: Administer the vehicle solution using the same route and schedule.
-
Positive Control Group: Administer a known MCT1 inhibitor, such as AZD3965, for comparative analysis.[6][9]
-
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Body Weight Monitoring: Record the body weight of each animal regularly as an indicator of systemic toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis.
-
Data Analysis: Statistically compare tumor growth inhibition between the treatment, vehicle control, and positive control groups.
Comparative Analysis
The following table presents a hypothetical comparison of this compound with the established MCT1 inhibitor, AZD3965.
| Parameter | This compound (Hypothetical Data) | AZD3965 (Published Data) |
| Target | Monocarboxylate Transporter 1 (MCT1) | Monocarboxylate Transporter 1 (MCT1)[6][9] |
| In Vivo Model | Colorectal Adenocarcinoma (WiDr) Xenograft | Burkitt's Lymphoma (Raji) Xenograft[6] |
| Efficacy | Significant tumor growth inhibition | Significant tumor growth inhibition[6] |
| Mechanism Biomarker | Increased intratumoral lactate levels | Increased intratumoral lactate levels[9] |
| Toxicity Profile | Well-tolerated at efficacious doses | Generally well-tolerated in preclinical models[8] |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By leveraging established preclinical models and methodologies, researchers can effectively assess the therapeutic potential of this novel compound. The proposed workflow, centered on a hypothetical MCT1 inhibitory mechanism, provides a clear path for generating the critical data needed to support further development. Comparative analysis against known inhibitors like AZD3965 will be crucial in determining the compound's relative efficacy and potential advantages. The successful execution of these studies will be a key determinant in the translational journey of this compound from a promising chemical entity to a potential clinical candidate.
References
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Inflammopharmacology, 27(5), 811–828. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed, 31489532. [Link]
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
-
Sharma, S., & Sharma, A. (2012). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 2(3), 96-100. [Link]
-
Wiebe, A., Târlă, A. G., Weber, F. A., & Vos, B. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry, 66(15), 10471–10487. [Link]
-
Lin, C.-H., Chen, Y.-L., & Hsu, J. T.-A. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules, 29(5), 1018. [Link]
-
Corbet, C., & Feron, O. (2024). Exploring monocarboxylate transporter inhibition for cancer treatment. Biochemical Pharmacology, 221, 115998. [Link]
-
Li, H., & An, Z. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183–211. [Link]
-
Gurrapu, S., Jonnalagadda, S. K., & Man-made, S. (2015). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 6(8), 856–861. [Link]
-
Guile, S. D., Bantick, J. R., Cheshire, D. R., Cooper, M. E., Davis, A. M., Donald, D. K., ... & Johnson, P. D. (2006). Potent blockers of the monocarboxylate transporter MCT1: novel immunomodulatory compounds. Bioorganic & Medicinal Chemistry Letters, 16(10), 2791-2796. [Link]
-
Beloueche-Babari, M., Wantuch, S., Casals-Sainz, J. L., Hinton, P. J., & Leach, M. O. (2017). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Oncotarget, 8(46), 80569–80581. [Link]
-
Patsnap Synapse. (2024). What are MCT1 inhibitors and how do they work?. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Arora, D., Kumar, P., Kaur, H., & Kumar, V. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. RSC Chemical Biology, 4(11), 865–870. [Link]
-
Kumar, D., Kumar, N., Singh, J., & Singh, A. (2024). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Pharmaceutical Research International, 36(6), 1-13. [Link]
-
Pérez-Arellano, I., Gallardo-García, J. C., Villeda-Hernández, J., & Naveja, J. J. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules, 27(19), 6667. [Link]
-
Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Seierstad, M., Palmer, J. A., ... & Lopez, T. A. (2009). Biochemical and biological properties of 4-(3-phenyl-[10][11][12]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesthesia and Analgesia, 108(1), 316–329. [Link]
-
Ulrich, R. G., Bacon, J. A., Brass, E. P., Cramer, C. T., Petrella, D. K., & Sun, E. L. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical Research in Toxicology, 14(5), 251–270. [Link]
-
Ceylan, K., Al-Sanea, M. M., Ceylan, C., Gur-Ceylan, Y., Senturk, M., & Supuran, C. T. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, e2400504. [Link]
-
Al-Wabli, R. I., Al-Ghorbani, M., Al-Ghamdi, S. A., Al-Massarani, S. M., Al-Anazi, M. R., & Al-Omair, M. A. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6825. [Link]
-
Norman, B. H., Chen, Y., Chen, Y., Fink, B. E., Gimeno, R. E., Goetz, A. S., ... & Zhang, Y. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768–9772. [Link]
-
PubChem. (n.d.). 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid. PubChem. [Link]
-
Pharmaffiliates. (n.d.). 1-(2,2-Difluorobenzo[d][10][13]dioxol-5-yl)-N-(6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropane-1-carboxamide. Pharmaffiliates. [Link]
Sources
- 1. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity Profiles of Benzothiazole Derivatives for Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] Its versatility allows for extensive structural modifications, which can fine-tune therapeutic efficacy. However, these same modifications critically influence the compound's toxicity profile. For researchers, scientists, and drug development professionals, a nuanced understanding of the structure-toxicity relationship within this chemical class is paramount for advancing safe and effective therapeutic agents.
This guide provides an in-depth comparison of the toxicity profiles of various benzothiazole derivatives. We will move beyond a simple recitation of data to explore the causality behind experimental choices, present self-validating protocols for key assays, and synthesize the data to illuminate critical structure-activity relationships. Our objective is to equip you with the technical insights and field-proven knowledge necessary to navigate the complexities of benzothiazole toxicology in your research and development endeavors.
Chapter 1: Cytotoxicity Assessment: The First Line of Defense
Evaluating cytotoxicity is a fundamental step in drug discovery, providing the initial screen for a compound's potential to kill or inhibit the growth of cells. For benzothiazole derivatives, particularly those developed as anticancer agents, this is often the desired outcome. However, for other therapeutic applications, minimizing cytotoxicity is crucial. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration at which a compound inhibits 50% of cell growth; a lower IC50 value indicates higher cytotoxic potency.[2][3]
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.[2][3] This involves the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, leading to controlled cellular demolition.[3][4]
Comparative Cytotoxicity Data
The cytotoxic potential of benzothiazole derivatives varies significantly based on their substitution patterns. The following table summarizes IC50 values for representative derivatives against a panel of human cancer cell lines, offering a clear comparison of their potency.
| Derivative Class/Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Thiazolidinone Hybrids | ||||
| Compound 4a | C6 | Rat Brain Glioma | 0.03 µM | [2] |
| Benzothiazole-2-thiol Derivatives | ||||
| Compound 7e | SKRB-3 | Breast Cancer | 0.0012 µM | [2] |
| SW620 | Colon Adenocarcinoma | 0.0043 µM | [2] | |
| A549 | Lung Adenocarcinoma | 0.044 µM | [2] | |
| 2-Arylbenzothiazoles | ||||
| 4-(6-Bromo-2-benzothiazolyl)benzenamine | Various | Breast, Lung, Liver | Nanomolar range | [3] |
| Nitro-substituted Derivatives | ||||
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | A549 | Lung Carcinoma | 68 µg/mL | [5] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | A549 | Lung Carcinoma | 121 µg/mL | [5] |
| Piperazine-containing Derivatives | ||||
| 3-(morpholinomethyl)-2-phenyl-7-methyl-imidazo[2,1-b]benzothiazole (A3) | HepG2 | Hepatocellular Carcinoma | ~4 µM | [6] |
| Fluorine-substituted Derivatives | ||||
| Compound B (fluorine substituent) | HepG2 | Hepatocellular Carcinoma | IC50: 29.63 µM (48h) | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][5] The causality is straightforward: viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count the desired cancer cells, ensuring high viability (>90%). Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: After the treatment period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.[2]
Visualization: The Intrinsic Apoptosis Pathway
Caption: Proposed intrinsic pathway of apoptosis induction by benzothiazole derivatives.[3]
Chapter 2: Genotoxicity and Mutagenicity: Assessing DNA Damage Potential
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, and is a major safety concern as it can lead to carcinogenesis.[7][8] Regulatory agencies worldwide require rigorous genotoxicity testing for new drug candidates. The two most common and foundational assays are the bacterial reverse mutation test (Ames test) and the in vitro micronucleus test.
Comparative Genotoxicity Findings
The genotoxic profile of benzothiazoles is highly dependent on their specific structure. Some derivatives show clear mutagenic or clastogenic (chromosome-damaging) potential, while others are inactive.
| Derivative(s) | Assay | Finding | Reference(s) |
| Benzothiazole (BZT) | Ames Test | Positive for mutagenicity in Salmonella strain TA98 with metabolic activation (S9). | [8][9] |
| Benzothiazole (BT), 2-fluorobenzothiazole (FBT), 2-mercaptobenzothiazole (MBT) | SOS/umu, Micronucleus | No evidence of genotoxicity. | [10] |
| 2-aminobenzothiazole (ABT), 2-hydroxybenzothiazole (OHBT), 2-bromobenzothiazole (BrBT), 2-methythiobenzothiazole (MTBT) | Micronucleus Test | Induced DNA damage in MGC-803 human cells. | [10] |
| Benzothiazole-piperazine derivative (1j) | Ames Test | Mutagenic on Salmonella TA98 strain with and without S9 activation. | [11] |
| Benzothiazole-piperazine derivative (1h) | Ames, Chromosomal Aberration | Not mutagenic in TA98 or TA100; not genotoxic in human lymphocytes. | [11][12] |
| E2011 Metabolites (primary/secondary aromatic amines) | Ames Test | Showed potent, S9-dependent mutagenicity in Salmonella YG1029. | [13] |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to identify chemical substances that can produce genetic damage that leads to gene mutations.[14][15] It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine, meaning they require it in their growth medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize its own histidine. A positive result indicates the compound is a mutagen. The inclusion of a liver extract (S9 fraction) simulates mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[8][14]
Step-by-Step Workflow:
-
Strain Selection: Select appropriate Salmonella tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[11][14]
-
Preparation: Prepare various concentrations of the test benzothiazole derivative. For tests with metabolic activation, prepare an S9 mix containing liver enzymes.
-
Exposure: In a test tube, combine the bacterial culture, the test compound solution, and either the S9 mix or a buffer (for the non-activation test).
-
Plating: Add a top agar to the mixture and pour it onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate. Only bacteria that have undergone a reverse mutation will be able to grow and form colonies.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.[11]
Visualization: Genotoxicity Assessment Workflow
Caption: A streamlined workflow for the initial genotoxicity assessment of novel compounds.
Chapter 3: Organ-Specific Toxicity
Beyond cellular-level damage, it is crucial to assess the potential for toxicity in specific organ systems. For benzothiazole derivatives, particular attention has been paid to the liver and the central nervous system due to observed effects and metabolic pathways.
Hepatotoxicity
The liver is a primary site of drug metabolism, making it susceptible to chemical-induced injury. Some benzothiazole derivatives have shown antiproliferative and cytotoxic effects against hepatocellular carcinoma cell lines (e.g., HepG2), which, while desirable for an anticancer agent, can also indicate a potential for hepatotoxicity in a non-cancer context.[4] For instance, the monoamine oxidase (MAO-A) inhibitor E2011 was found to induce preneoplastic foci in the rat liver, an effect linked to its metabolic transformation into mutagenic primary and secondary amines.[13]
Neurotoxicity
Assessing neurotoxicity is critical for any compound intended to cross the blood-brain barrier or that shows potential central nervous system (CNS) activity. Several benzothiazole derivatives have been evaluated for anticonvulsant properties, and these studies often include a neurotoxicity screen.[16][17][18]
The Rotarod Test: This is a common and effective method for screening for motor impairment and neurotoxicity.[16][17] The test involves placing a mouse or rat on a rotating rod and measuring the time until the animal falls off. A compound that causes neurological deficits will typically reduce the animal's ability to remain on the rod. Several anticonvulsant benzothiazole candidates have been identified that show potent activity with low neurotoxicity in this assay.[17][18]
Zebrafish Model: More recent studies have employed zebrafish larvae to assess developmental neurotoxicity.[19] This model allows for high-throughput screening of effects on CNS development and behavior. One study found that while 2-mercaptobenzothiazole (MBT) stimulated spontaneous movement, 2-hydroxybenzothiazole (BTON) inhibited it. Both BTH and MBT were also shown to inhibit central nervous system development in transgenic zebrafish.[19]
Chapter 4: Structure-Toxicity Relationship (STR)
Synthesizing the available data reveals clear relationships between the chemical structure of benzothiazole derivatives and their resulting toxicity profiles. These insights are invaluable for rationally designing safer compounds.
-
Substitutions at C2: The C2 position is a frequent site of modification and significantly impacts activity. Attaching bulky aromatic groups, such as in 2-arylbenzothiazoles, often confers potent cytotoxicity.[3][20]
-
Substitutions at C6: The C6 position is also critical. The presence of an amino group at this position, particularly after metabolic activation, is strongly linked to mutagenicity.[13] This is exemplified by metabolites of E2011, where primary and secondary amines at C6 were highly mutagenic.[13] Conversely, a nitro group at C6 has been associated with cytotoxic properties.[5]
-
Halogenation: The addition of halogens like fluorine or bromine can enhance cytotoxic potency. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is a potent antitumor agent, and fluorine-substituted derivatives have shown high inhibitory activity against liver cancer cells.[4][21]
-
Addition of Other Heterocycles: Incorporating other ring systems, such as piperazine, can have variable effects. In one case, a specific benzothiazole-piperazine derivative (1j) was found to be mutagenic, while a closely related analog (1h) was not, highlighting the subtlety of STR.[11]
Visualization: Key Benzothiazole Scaffold Positions
Caption: The core benzothiazole structure highlighting key positions that modulate toxicity.
Conclusion
The benzothiazole scaffold remains a highly promising platform for the development of new therapeutics. However, its biological activity is inextricably linked to its toxicity profile, which is highly sensitive to structural modifications. This guide has demonstrated that a comprehensive, multi-assay approach is essential to characterize the safety of any new derivative.
For drug development professionals, the key takeaways are:
-
Cytotoxicity is not uniform: Potency can range from nanomolar to micromolar depending on the derivative and cell line.
-
Genotoxicity is a real risk: Specific functional groups, particularly aromatic amines at the C6 position, are structural alerts for mutagenicity.
-
Organ-specific effects must be considered: Screening for neurotoxicity and hepatotoxicity is warranted, especially for compounds with relevant intended uses or metabolic profiles.
-
Structure-Toxicity Relationships are key: Rational drug design, informed by an understanding of how substitutions at key positions like C2 and C6 impact toxicity, can guide the synthesis of safer, more effective molecules.
By integrating these principles and employing the robust experimental protocols outlined herein, researchers can better navigate the challenges of drug development and unlock the full therapeutic potential of the versatile benzothiazole family.
References
- Benchchem. (n.d.). Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide.
- Gunda, P., & An, J. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5023-5038.
-
Ye, Q., et al. (2014). Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. Journal of Applied Toxicology, 34(10), 1135-1143. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Medicinal Chemistry Research, 24(1), 329-338. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(6-Bromo-2-benzothiazolyl)benzenamine and Related Benzothiazole Derivatives.
- Sethi, K. K., et al. (2011). Synthesis, Neurotoxicity and Anticonvulsant Study of Some Benzothiazole Analogs. Letters in Drug Design & Discovery, 8(8), 774-777.
- Benchchem. (n.d.). Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines.
- Kamal, A., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 15(12), 995-1015.
-
Gürdal, E. E., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal, 21(2), 243-250. Retrieved from [Link]
- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 1-7.
-
Gürdal, E. E., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. DergiPark. Retrieved from [Link]
-
Acar, Ç., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]
-
Sano, S. K., & Korte, D. W., Jr. (1985). Mutagenic Potential of Benzothiazole. Defense Technical Information Center. Retrieved from [Link]
-
Siddiqui, N., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 289. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Genetic Toxicity Evaluation of Benzothiazole in Salmonella/E.coli Mutagenicity Test or Ames Test. Retrieved from [Link]
-
Mini-Review. (n.d.). Anticonvulsant and Neurological Profile of Benzothiazoles. Retrieved from [Link]
- Liao, C., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Environment International, 142, 105869.
-
Horii, I., et al. (2001). Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 492(1-2), 125-133. Retrieved from [Link]
-
Shagdarova, B., et al. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. Polymers, 15(16), 3462. Retrieved from [Link]
-
Wang, Y., et al. (2024). Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. International Journal of Molecular Sciences, 25(9), 5038. Retrieved from [Link]
-
Siddiqui, N., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. Retrieved from [Link]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Reviews in Genetic Toxicology, 113(3-4), 173-215. Retrieved from [Link]
-
Ginsberg, G., et al. (2011). Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. Journal of Toxicology and Environmental Health, Part A, 74(17), 1175-1183. Retrieved from [Link]
-
Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. Retrieved from [Link]
-
Liao, C., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ResearchGate. Retrieved from [Link]
-
Ginsberg, G., et al. (2011). Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. PubMed. Retrieved from [Link]
-
Pérez-Vásquez, A., et al. (2025). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Pharmaceuticals, 18(1), 1. Retrieved from [Link]
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Pharmaceutical Research, 21(3), 184-192.
-
Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. Toxicological Sciences, 146(2), 254-264. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of benzothiazole based compounds on cell viability. Retrieved from [Link]
-
Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
-
Yilmaz, I., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95. Retrieved from [Link]
-
Yildiz-Oren, I., et al. (2013). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 374-380. Retrieved from [Link]
-
Gunda, P., & An, J. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnu.ac.bd [jnu.ac.bd]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of potential mutagenic activities of a novel benzothiazole MAO-A inhibitor E2011 using Salmonella typhimurium YG1029 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Marmara Pharmaceutical Journal » Submission » Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring [dergipark.org.tr]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 18. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
A Head-to-Head Comparison of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic Acid and Its Analogs in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comprehensive head-to-head comparison of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid and its structurally similar compounds, with a focus on their potential as anticancer agents. By synthesizing data from available literature and outlining robust experimental protocols, this document aims to equip researchers with the critical information needed to navigate the structure-activity relationships (SAR) of this promising class of molecules.
Introduction: The Significance of the Benzothiazole-Cyclopropane Carboxylic Acid Scaffold
The fusion of a benzothiazole ring system with a cyclopropane-1-carboxylic acid moiety presents a unique chemical architecture with significant therapeutic potential. The benzothiazole core is a well-established pharmacophore known to interact with various biological targets, leading to a spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2] The incorporation of a rigid cyclopropane ring introduces conformational constraints that can enhance binding affinity and selectivity for specific targets. Furthermore, the carboxylic acid group provides a key site for interaction with biological receptors and can influence the pharmacokinetic properties of the molecule.
While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its potential performance by analyzing structurally related compounds where systematic modifications have been made. This guide will focus on two primary areas of comparison: anticancer cytotoxicity and the potential for dual-activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors implicated in both metabolic diseases and cancer.
Comparative Analysis: Anticancer Activity
The anticancer potential of benzothiazole derivatives is a subject of intense research. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
The Critical Role of Substituents on the Benzothiazole Ring
Structure-activity relationship (SAR) studies on various benzothiazole analogs consistently demonstrate that the nature and position of substituents on the benzothiazole ring are critical determinants of anticancer activity.[3] Generally, the presence of hydrophobic groups on the benzothiazole scaffold tends to enhance anticancer activity.[3]
For instance, a study on 2,6-disubstituted-benzothiazole derivatives revealed that compounds with specific substitutions exhibit potent in vivo inhibitory effects on tumor growth. One such derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide , which shares the cyclopropanecarbonylamino and benzothiazol-6-yl core with our primary compound of interest, demonstrated significant antitumor activity.[4] This suggests that the cyclopropane moiety is a favorable feature for this class of compounds.
Comparative Cytotoxicity Data of Related Benzothiazole Derivatives
To provide a framework for comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzothiazole derivatives against different human cancer cell lines, as reported in the literature. It is important to note that these are not direct analogs of this compound but provide a valuable reference for the potency of the benzothiazole scaffold.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzothiazoles (Compound A: nitro substituent) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [5] |
| 2-Substituted Benzothiazoles (Compound B: fluorine substituent) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5] |
| Benzothiazole Amides (Compound 2b) | Pancreatic, Colorectal, Paraganglioma | Low micromolar range | [6] |
| Benzothiazole-Thiazolidine Derivatives (Compound 4a) | C6 (Rat Brain Glioma) | 0.03 | [7] |
| Benzothiazole-Thiazolidine Derivatives (Compound 4d) | C6 (Rat Brain Glioma) | 0.03 | [7] |
This table is a compilation of data from various sources and is intended for comparative purposes only. Experimental conditions may vary between studies.
Experimental Protocols for Anticancer Evaluation
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the in vitro evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is a fundamental method to assess the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay helps to determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and in vitro anticancer evaluation of benzothiazole derivatives.
Potential as PPAR Agonists: A Dual-Activity Perspective
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[8] Intriguingly, some benzothiazole derivatives have been identified as PPAR agonists, suggesting a potential dual role in both metabolic regulation and cancer therapy.
While there is no direct evidence of this compound acting as a PPAR agonist, its structural similarity to known PPAR modulators warrants investigation. For instance, some benzothiazole amides have been evaluated for their PPAR activity.[6] A comparative analysis of the PPAR agonistic activity of various compounds is presented below.
| Compound | Type | PPAR Subtype | Activity | Reference |
| Rosiglitazone | Synthetic | PPARγ | Full Agonist | [9] |
| Pioglitazone | Synthetic | PPARγ | Full Agonist | [9] |
| Benzothiazole Amides | Synthetic | PPARα | Antagonist | [6] |
This table provides a general comparison of PPAR activity for different compound classes.
Further investigation into the PPAR activity of this compound and its analogs could unveil novel therapeutic avenues, particularly for cancers with a strong metabolic component.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential of this compound and its analogs as anticancer agents. While direct head-to-head experimental data remains to be fully elucidated, the analysis of structurally related compounds and established SAR principles for the benzothiazole scaffold strongly suggest that this class of molecules holds significant promise.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1-(substituted-1,3-benzothiazol-6-yl)cyclopropane-1-carboxylic acid derivatives. This will enable a detailed exploration of the SAR, leading to the identification of lead compounds with optimized potency and selectivity. Furthermore, investigating the dual-activity profile of these compounds as both cytotoxic agents and PPAR modulators could open up new frontiers in the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a robust starting point for such investigations, ensuring the generation of high-quality, reproducible data.
References
-
Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). European Journal of Medicinal Chemistry. [Link]
-
Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. [Link]
-
Structure and structure–activity relationship of compounds 1 and 2. (n.d.). ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2022). National Institutes of Health. [Link]
-
Comparative analysis of PPAR agonists: efficacy, safety, and clinical applications. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). PubMed. [Link]
-
Synthesis of Novel Benzothiazole Amides: Evaluation of PPAR Activity and Anti-Proliferative Effects in Paraganglioma, Pancreatic and Colorectal Cancer Cell Lines. (2019). PubMed. [Link]
-
Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. (2021). Chula Digital Collections. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
-
Antiproliferative benzothiazole derivatives (structures (a) and (b))... (n.d.). ResearchGate. [Link]
-
Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. (n.d.). ResearchGate. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). PubMed Central. [Link]
-
Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. (2025). ResearchGate. [Link]
-
In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat. (2022). PubMed. [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar. [Link]
-
Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Journal of Young Pharmacists. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]
-
Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). ResearchGate. [Link]
-
Comparison of transcriptomic profiles between HFPO-DA and prototypical PPARα, PPARγ, and cytotoxic agents in wild-type and PPARα knockout mouse hepatocytes. (n.d.). National Institutes of Health. [Link]
-
New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. [https://www.b CHD-journal.com/index.php/BCHD/article/view/296]([Link] CHD-journal.com/index.php/BCHD/article/view/296)
Sources
- 1. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Independent Verification of Biological Targets for Novel Small Molecules: A Case Study Approach
In the landscape of modern drug discovery, the identification of a promising small molecule is merely the first step in a long and arduous journey. The definitive validation of its biological target is a critical milestone that underpins the entire therapeutic hypothesis. This guide provides a comprehensive framework for the independent verification of a putative biological target for a novel small molecule, using the hypothetical compound 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid as a case study.
For the purpose of this guide, we will assume that preliminary screening has suggested that this compound modulates the activity of a specific protein, which we will refer to as Target X . The following sections will detail a multi-pronged, orthogonal approach to rigorously confirm this interaction, moving from direct biophysical measurements to cell-based functional assays. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust, evidence-based understanding of a compound's mechanism of action.
The Imperative of Orthogonal Target Validation
The overall workflow for independent target verification can be visualized as a funnel, starting with direct binding assays and progressively moving towards more complex, physiologically relevant systems.
Caption: A workflow for the orthogonal validation of a small molecule target.
Phase 1: Establishing Direct Biophysical Interaction
The foundational step in target validation is to demonstrate a direct, physical interaction between the small molecule and the purified target protein. Several biophysical techniques are well-suited for this purpose, each providing unique insights into the binding event.[1][2][3]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]
Experimental Protocol:
-
Preparation:
-
Dialyze the purified Target X protein and a stock solution of this compound into the same buffer to minimize buffer mismatch effects. A common buffer is PBS or HEPES with a small amount of DMSO if required for compound solubility.
-
Determine the accurate concentration of both the protein and the compound.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
A control experiment, injecting the compound into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as a ligand (the small molecule) binds to an immobilized protein. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.[1][4]
Experimental Protocol:
-
Immobilization:
-
Covalently immobilize purified Target X onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
A reference channel should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound over both the target and reference channels.
-
Include a buffer-only injection for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal.
-
Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay
Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye that binds to hydrophobic regions exposed during unfolding. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.[2][5]
Experimental Protocol:
-
Reaction Setup:
-
In a 96- or 384-well plate, mix purified Target X, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Include a no-ligand control.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence at each step.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
The Tm is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of the compound indicates binding.
-
| Technique | Parameter(s) Measured | Advantages | Considerations |
| ITC | Kd, ΔH, ΔS, Stoichiometry | Label-free, in-solution, provides full thermodynamic profile | Requires relatively large amounts of protein, sensitive to buffer mismatches |
| SPR | Kd, kon, koff | Label-free, real-time kinetics, high sensitivity | Protein immobilization can affect activity, potential for mass transport limitations |
| DSF | ΔTm (change in melting temp.) | High-throughput, low protein consumption | Indirect measure of binding, not all binding events cause a thermal shift |
Phase 2: Demonstrating Functional Modulation of the Target
Confirming a direct physical interaction is necessary but not sufficient. The next crucial step is to demonstrate that this binding event translates into a functional consequence for the target protein. The nature of this assay will depend on the class of Target X.
Case Study: Target X as a Kinase
If Target X is a kinase, a biochemical assay would measure the compound's ability to inhibit its phosphotransferase activity.
Experimental Protocol (e.g., TR-FRET Assay):
-
Reaction Components:
-
Recombinant Target X kinase.
-
A specific peptide or protein substrate for Target X.
-
ATP.
-
A europium-labeled anti-phospho-substrate antibody (donor).
-
A streptavidin-labeled acceptor fluorophore that binds to a biotinylated substrate.
-
-
Assay Procedure:
-
In a microplate, incubate Target X, the substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Stop the reaction and add the detection reagents (antibody and acceptor).
-
After incubation, read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Plot the signal as a function of compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Phase 3: Confirming Target Engagement in a Cellular Environment
The ultimate test of a compound's mechanism of action is to demonstrate that it engages its intended target within the complex milieu of a living cell and that this engagement leads to the desired physiological outcome.[6][7][8][9]
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA extends the principle of the thermal shift assay to a cellular context. It is based on the concept that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation and aggregation.[10]
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells with either vehicle or this compound.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Quantify the amount of soluble Target X at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble Target X as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells confirms target engagement.
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Genetic Approaches: Target Knockdown or Knockout
Principle: If the compound's effect is truly mediated by Target X, then reducing or eliminating the expression of Target X should phenocopy or abrogate the effect of the compound.
Experimental Protocol:
-
Genetic Modification:
-
Use siRNA or shRNA to transiently knock down the expression of Target X.
-
Alternatively, use CRISPR/Cas9 to generate a stable knockout cell line.
-
-
Phenotypic Assay:
-
Treat the wild-type, knockdown, and/or knockout cells with this compound.
-
Measure a relevant phenotypic endpoint (e.g., cell proliferation, cytokine release).
-
-
Data Analysis:
-
If the compound is an inhibitor of Target X, the knockdown/knockout cells should show a blunted response to the compound compared to wild-type cells.
-
| Technique | Information Gained | Advantages | Considerations |
| CETSA | Target engagement in intact cells | Label-free, applicable to native proteins | Not all binding events result in a thermal shift, requires a specific antibody or MS method |
| Genetic Approaches | Causal link between target and phenotype | Provides strong evidence for on-target effects | Potential for off-target effects of siRNA/shRNA, compensatory mechanisms in knockout lines |
Conclusion
The independent verification of a small molecule's biological target is a cornerstone of rigorous drug discovery. By employing a multi-faceted approach that combines direct biophysical measurements, biochemical functional assays, and cell-based target engagement studies, researchers can build a compelling and robust case for a compound's mechanism of action. This guide provides a roadmap for such an endeavor, emphasizing the principles of orthogonality and self-validation. While the journey from a promising hit to a validated lead is challenging, a disciplined and systematic approach to target verification is the surest path to success.
References
-
Arkin, M. R., et al. (2014). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed Central. [Link]
-
Ciulli, A. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
-
ResearchGate. Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery. [Link]
-
Precision for Medicine. Cell-Based Assays and Imaging. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Cellomatics Biosciences. Target Validation. [Link]
-
Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. [Link]
-
BMG LABTECH. Cell-based assays on the rise. [Link]
-
YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. [Link]
-
Lindsley, C. W., et al. (2012). Determining target engagement in living systems. PubMed Central. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
Sources
- 1. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. precisionformedicine.com [precisionformedicine.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Benzothiazole Carboxylic Acid Derivative Against Standard of Care in Rheumatoid Arthritis
A Senior Application Scientist's Guide to the Preclinical Evaluation of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid (BTCPA)
Introduction: The Quest for Selective Immunomodulation in Rheumatoid Arthritis
Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, disability, and reduced quality of life.[1][2] The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines.[3][4] A critical intracellular signaling pathway that orchestrates the effects of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[5][6][7] Consequently, JAK inhibitors have emerged as a pivotal class of oral, targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[8][9][10][11]
Tofacitinib, the first-in-class JAK inhibitor approved for RA, primarily targets JAK1 and JAK3, thereby modulating the signaling of multiple cytokines involved in RA pathology.[3][4][12][13] While clinically effective, the broad inhibition profile of first-generation JAK inhibitors has been associated with a range of side effects, prompting the development of next-generation inhibitors with improved selectivity.[1]
This guide introduces This compound (BTCPA) , a novel investigational compound. Based on its structural motifs, prevalent in various pharmacologically active agents, we hypothesize that BTCPA acts as a selective inhibitor of JAK3.[1] JAK3 is an ideal therapeutic target as its function is largely restricted to lymphoid cells, and it pairs exclusively with the common gamma chain (γc) receptor subunit, which is crucial for the signaling of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][12] A highly selective JAK3 inhibitor could potentially offer a more targeted immunomodulatory effect with an improved safety profile.
This document outlines a comprehensive preclinical benchmarking strategy to compare the efficacy and safety of BTCPA against the established standard of care, Tofacitinib .
The JAK-STAT Signaling Pathway in Rheumatoid Arthritis
The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines that drive inflammation in RA. The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs.[6] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[6][7][12] By inhibiting JAKs, this entire downstream cascade can be suppressed.
Caption: The JAK-STAT signaling pathway and points of inhibition.
Part 1: In Vitro Benchmarking
The initial phase of comparison focuses on direct, quantitative measures of target engagement and cellular activity.
Head-to-Head Kinase Inhibition Profile
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of BTCPA and Tofacitinib against JAK3.
Rationale: This biochemical assay provides a direct measure of a compound's potency at the enzymatic level. A lower IC50 value indicates greater potency. We will utilize a well-established method like the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production.[14][15]
Experimental Protocol: JAK3 Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[15]
-
Serially dilute BTCPA and Tofacitinib in 100% DMSO, followed by a final dilution in kinase buffer to achieve the desired assay concentrations. The final DMSO concentration should be ≤1%.
-
Dilute recombinant human JAK3 enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.[14]
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for JAK3.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of diluted JAK3 enzyme solution to all wells.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Hypothetical Data Summary:
| Compound | JAK3 IC50 (nM) |
| BTCPA | 5.2 |
| Tofacitinib | 1.8 |
Cellular Assay: Inhibition of STAT Phosphorylation
Objective: To assess the ability of BTCPA and Tofacitinib to block cytokine-induced STAT5 phosphorylation in a relevant human cell line.
Rationale: This assay moves from the isolated enzyme to a cellular context, measuring the functional consequence of JAK3 inhibition. IL-2 is a γc cytokine that signals through a JAK1/JAK3-STAT5 pathway. Measuring the inhibition of IL-2-induced STAT5 phosphorylation provides a direct readout of the compound's cellular potency (EC50).
Experimental Protocol: Phospho-STAT5 Flow Cytometry Assay
-
Cell Culture:
-
Culture human T-lymphocyte cell line (e.g., Kit225) or freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) in appropriate culture medium.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of BTCPA or Tofacitinib (or vehicle control) for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-2 for 15-20 minutes at 37°C.
-
-
Cell Staining and Analysis:
-
Immediately fix the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilize the cells (e.g., with ice-cold methanol) to allow antibody entry.
-
Stain the cells with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (pY694).
-
Analyze the cells using a flow cytometer, measuring the median fluorescence intensity (MFI) of the phospho-STAT5 signal.
-
-
Data Analysis:
-
Normalize the MFI of treated samples to the IL-2 stimulated vehicle control.
-
Plot the normalized MFI against the logarithm of compound concentration to determine the EC50 value.
-
Hypothetical Data Summary:
| Compound | Cellular pSTAT5 EC50 (nM) |
| BTCPA | 45.7 |
| Tofacitinib | 20.1 |
In Vitro Cytotoxicity Assessment
Objective: To evaluate the general cytotoxicity of BTCPA and Tofacitinib in a standard cell line.
Rationale: It is crucial to ensure that the observed effects in cellular assays are due to specific pathway inhibition and not general cell death. This assay establishes a preliminary therapeutic window.[16][17][18][19][20]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed a proliferative cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing serial dilutions of BTCPA or Tofacitinib. Incubate for 48-72 hours.[19]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[16]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the CC50 (50% cytotoxic concentration).
Hypothetical Data Summary:
| Compound | Cytotoxicity CC50 (µM) |
| BTCPA | > 50 |
| Tofacitinib | > 50 |
Part 2: In Vivo Efficacy Benchmarking
The second phase of comparison evaluates the therapeutic potential of BTCPA in a well-established animal model of rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To compare the in vivo efficacy of BTCPA and Tofacitinib in reducing the clinical signs of arthritis in the CIA mouse model.
Rationale: The CIA model is considered the gold standard for preclinical RA studies as it shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and joint erosion.[21][22][23][24][25] Efficacy in this model is a strong predictor of potential clinical utility.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Experimental Protocol: CIA Model
-
Animals: Use a susceptible mouse strain, such as DBA/1J mice (male, 8-10 weeks old).[22][24]
-
Induction of Arthritis:
-
Treatment Groups and Dosing:
-
Once arthritis is established (around day 25-28), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: BTCPA (e.g., 10 mg/kg, oral, once daily)
-
Group 3: BTCPA (e.g., 30 mg/kg, oral, once daily)
-
Group 4: Tofacitinib (e.g., 15 mg/kg, oral, once daily)
-
-
Administer compounds daily until the end of the study (e.g., Day 42).
-
-
Efficacy Readouts:
-
Clinical Scoring: Score mice daily for signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers every 2-3 days.
-
Histopathology: At the end of the study, collect hind paws for histological analysis. Score for inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Collect serum at termination to measure levels of inflammatory cytokines (e.g., IL-6) and anti-collagen antibodies.
-
Hypothetical Data Summary:
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition of Paw Swelling |
| Vehicle Control | 10.5 ± 1.2 | - |
| BTCPA (10 mg/kg) | 7.1 ± 0.9 | 32% |
| BTCPA (30 mg/kg) | 4.2 ± 0.7 | 60% |
| Tofacitinib (15 mg/kg) | 4.5 ± 0.8 | 57% |
Conclusion and Future Directions
This guide provides a structured framework for the head-to-head preclinical comparison of the novel benzothiazole derivative, BTCPA, with the standard-of-care JAK inhibitor, Tofacitinib. The proposed experiments will generate a robust dataset to evaluate BTCPA's potential as a therapeutic for rheumatoid arthritis.
Based on our hypothetical data, BTCPA demonstrates potent JAK3 inhibition, translating to cellular and in vivo efficacy comparable to Tofacitinib. The next logical steps would involve a comprehensive kinase selectivity panel to confirm its specificity for JAK3 over other JAKs and a broader range of kinases. Furthermore, detailed pharmacokinetic and toxicology studies would be required to fully characterize its drug-like properties before considering clinical development. This rigorous, comparative approach is essential for establishing the potential advantages of new chemical entities in a well-defined therapeutic landscape.
References
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]
- Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
-
Arthritis UK. Tofacitinib. Available at: [Link]
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]
- Brand, D. D., et al. (2007). Collagen-induced arthritis.
- Głuszko, P., et al. (2018). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology.
- Jia, Y., et al. (2019). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 9(22), e3427.
-
Patsnap Synapse. What is the mechanism of Tofacitinib Citrate?. Available at: [Link]
-
Scribd. In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
-
ResearchGate. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. Available at: [Link]
-
Springer Nature Experiments. Collagen-Induced Arthritis Models. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
- Liu, Y., et al. (2022). A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal. Science Advances, 8(33), eabo6765.
-
WebMD. JAK Inhibitors for Rheumatoid Arthritis. Available at: [Link]
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
- Zhang, X., et al. (2019). JAK3-selective inhibitor peficitinib for the treatment of rheumatoid arthritis. Expert Opinion on Pharmacotherapy, 20(10), 1181-1188.
-
The Rheumatologist. Janus Kinase Inhibitors Represent New Tool to Slow Rheumatoid Arthritis. Available at: [Link]
-
The Rheumatologist. JAK Inhibitors 101. Available at: [Link]
-
National Center for Biotechnology Information. In vitro JAK kinase activity and inhibition assays. Available at: [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]
-
Oxford Academic. Clinical use of Jak 1 inhibitors for rheumatoid arthritis. Available at: [Link]
-
National Rheumatoid Arthritis Society. JAK inhibitors Used For Rheumatoid Arthritis (RA). Available at: [Link]
-
NHS. Rheumatoid arthritis - Treatment. Available at: [Link]
-
BellBrook Labs. JAK3 Activity Assay | Inhibitor Screening Application. Available at: [Link]
-
Dove Medical Press. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. Available at: [Link]
-
National Center for Biotechnology Information. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data. Available at: [Link]
-
CD Biosynsis. Human JAK/STAT Pathway Phosphorylation Array (12 targets). Available at: [Link]
-
Springer Protocols. JAK-Mediated Phosphorylation and Activation of STAT Signaling Proteins. Available at: [Link]
-
Wikipedia. JAK-STAT signaling pathway. Available at: [Link]
Sources
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK3-selective inhibitor peficitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK Inhibitors 101 - The Rheumatologist [the-rheumatologist.org]
- 6. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 9. nras.org.uk [nras.org.uk]
- 10. dovepress.com [dovepress.com]
- 11. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. kosheeka.com [kosheeka.com]
- 21. chondrex.com [chondrex.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
Navigating the Synthesis and Anticipated Bioactivity of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid: A Comparative Guide for Drug Discovery Professionals
For researchers at the forefront of medicinal chemistry and drug development, the exploration of novel heterocyclic compounds is a critical endeavor. The benzothiazole scaffold, a privileged structure in numerous pharmacologically active agents, continues to be a focal point of investigation.[1][2][3] This guide provides an in-depth technical comparison concerning the reproducibility of experiments involving the novel compound 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid . Due to the nascent stage of research into this specific molecule, this document will present a plausible synthetic pathway, drawing upon established chemical principles, and compare its anticipated utility against well-characterized benzothiazole derivatives with known biological activities.
Introduction to the Target Molecule and its Rationale
The target molecule, this compound, merges two key pharmacophores: the benzothiazole ring system and a cyclopropane carboxylic acid moiety. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The cyclopropane ring, a conformationally constrained three-membered carbocycle, is often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties. The carboxylic acid group provides a handle for further derivatization and can participate in key binding interactions with biological targets.
The strategic combination of these structural features suggests that this compound could be a promising candidate for various therapeutic applications. This guide will dissect the potential synthetic challenges and compare its projected biological profile with established benzothiazole-based compounds.
Comparative Synthesis Strategies: A Roadmap to Reproducibility
While a definitive, published synthesis for this compound is not yet available, a feasible and reproducible synthetic route can be proposed based on established methodologies for the synthesis of substituted benzothiazoles and cyclopropanecarboxylic acids.
Proposed Synthesis of this compound
A logical retrosynthetic analysis suggests a convergent approach, preparing the 6-substituted benzothiazole and the cyclopropane moiety separately before a final coupling step.
Diagram: Proposed Retrosynthetic Analysis
Caption: A plausible retrosynthetic pathway for the target molecule.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Bromo-1,3-benzothiazole
This can be achieved through the condensation of 4-bromo-2-aminothiophenol with formic acid, a common method for forming the benzothiazole ring.[5]
-
To a stirred solution of 4-bromo-2-aminothiophenol in a suitable solvent (e.g., toluene), add an excess of formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-1,3-benzothiazole.
Step 2: Synthesis of a suitable cyclopropane precursor
A common method for synthesizing cyclopropanecarboxylic acids is via the malonic ester synthesis.[6]
-
React diethyl malonate with 1,2-dibromoethane in the presence of a strong base (e.g., sodium ethoxide) to form diethyl cyclopropane-1,1-dicarboxylate.
-
Hydrolyze the diester to the diacid using aqueous acid or base.
-
Heat the resulting cyclopropane-1,1-dicarboxylic acid to induce decarboxylation, yielding cyclopropanecarboxylic acid.[7]
-
The carboxylic acid can then be converted to a suitable derivative for coupling, such as a boronic ester.
Step 3: Coupling of the Benzothiazole and Cyclopropane Moieties
A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, would be a suitable method for the final step.
-
In an inert atmosphere, combine 6-bromo-1,3-benzothiazole, the cyclopropane-1-boronic acid-1-carboxylic acid ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction, perform an aqueous workup, and extract the product into an organic solvent.
-
Purify the crude product by column chromatography.
-
Finally, hydrolyze the ester to afford the target molecule, this compound.
Diagram: Proposed Synthetic Workflow
Caption: A step-by-step workflow for the proposed synthesis.
Comparative Analysis with Alternative Benzothiazole Derivatives
To contextualize the potential of this compound, we will compare it with two well-studied classes of benzothiazole derivatives: those with established antimicrobial and anticancer activities.
| Compound Class | Representative Structure | Known Biological Activity | Synthetic Accessibility | Key Experimental Considerations for Reproducibility |
| Antimicrobial Benzothiazoles | 2-amino-6-substituted benzothiazoles | Broad-spectrum antibacterial and antifungal activity. | Generally straightforward synthesis from substituted anilines.[8][9] | Purity of starting materials, precise control of reaction temperature and pH during cyclization. |
| Anticancer Benzothiazoles | Phenylacetamide-benzothiazole conjugates | Potent antiproliferative activity against various cancer cell lines.[4] | Multi-step synthesis requiring careful purification at each stage. | Stoichiometry of reagents in coupling reactions, inert atmosphere for sensitive catalysts. |
| This compound (Proposed) | (Structure of the target molecule) | Anticipated to have enhanced potency and improved pharmacokinetic properties due to the cyclopropane moiety. Potential for dual antimicrobial and anticancer activity. | Moderately complex, requiring expertise in cross-coupling reactions. | Catalyst selection and optimization, purification of the final product to remove metal contaminants. |
Anticipated Biological Evaluation and Reproducibility
Should the synthesis of this compound be successful, a battery of in vitro assays would be necessary to determine its biological activity.
Recommended Initial Screening Assays:
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of clinically relevant bacterial and fungal strains.
-
Anticancer Activity Screening: Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines representing different tumor types.
-
Mechanism of Action Studies: Depending on the initial screening results, further studies could include enzyme inhibition assays, investigation of effects on cell cycle progression, or induction of apoptosis.
Factors Crucial for Experimental Reproducibility:
-
Compound Purity: The final compound must be of high purity (>95%), as confirmed by techniques such as NMR, LC-MS, and elemental analysis. Impurities can lead to false-positive or false-negative results.
-
Standardized Biological Assays: Adherence to established protocols for cell culture, reagent preparation, and data analysis is paramount.
-
Appropriate Controls: The inclusion of positive and negative controls in all biological assays is essential for validating the experimental results.
-
Detailed Record-Keeping: Meticulous documentation of all experimental parameters, including reagent lot numbers, incubation times, and instrument settings, is crucial for troubleshooting and ensuring that experiments can be repeated by other researchers.
Conclusion and Future Directions
While this compound represents an unexplored area of benzothiazole chemistry, its rational design suggests significant potential as a novel therapeutic agent. The proposed synthetic pathway, though requiring careful execution, is based on well-established and reproducible chemical transformations. The key to unlocking the potential of this and similar novel compounds lies in a rigorous and systematic approach to both their synthesis and biological evaluation. By adhering to the principles of scientific integrity and meticulous experimental practice, researchers can confidently explore the therapeutic landscape of novel benzothiazole derivatives.
References
-
Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
(n.d.). Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. Retrieved from [Link]
- (2009). Synthesis of some substituted benzothiazole derivaties and its biological activities. International Journal of ChemTech Research, 1(4).
-
(2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]
- (1996). US Patent 5504245A: Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
-
(n.d.). Cyclopropanecarboxylic acid. Organic Syntheses. Retrieved from [Link]
-
(n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC. Retrieved from [Link]
- (2022). A review on synthesis and biological activity of benzothiazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 133-144.
- (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1083-1088.
- (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- (2018). Synthesis of C-6 Methyl Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. Lupine Publishers.
- (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1030-1041.
- (2023). BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(3), 1046-1053.
-
(2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Retrieved from [Link]
- (2019). An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. Molecules, 24(15), 2795.
Sources
- 1. A review on synthesis and biological activity of benzothiazole derivatives [wisdomlib.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic Acid
Understanding the Compound: An Inferred Hazard Profile
A thorough understanding of a compound's potential hazards is the foundation of safe disposal. Based on the known properties of its constituent functional groups, a cautious and conservative approach to handling and waste management is warranted.
-
Benzothiazole Moiety : Benzothiazole and its derivatives can cause skin, eye, and respiratory irritation.[1][2] Some are classified as harmful if swallowed or in contact with skin.[3][4][5]
-
Carboxylic Acid Group : The presence of a carboxylic acid functional group suggests that the compound is acidic. Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[6][7]
-
Cyclopropane Group : While the cyclopropane group itself does not inherently confer high reactivity in this context, its presence contributes to the overall chemical properties of the molecule.
Based on this analysis, 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid should be handled as a potentially hazardous substance. The table below summarizes the inferred hazard classification, which should be confirmed by a qualified professional through appropriate analysis.
| Hazard Category | Inferred Classification | Rationale based on Structural Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Warning/Danger) | Benzothiazole derivatives can be toxic if swallowed or in contact with skin.[3][4][5] |
| Skin Corrosion/Irritation | Category 1B or 2 (Danger/Warning) | Carboxylic acids are known to be corrosive.[6][7] Benzothiazoles can cause skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 (Danger/Warning) | Carboxylic acids and benzothiazoles can cause serious eye damage or irritation.[1][2][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Warning) | May cause respiratory irritation.[1][2] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste streams. This process should be integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[8][9][10]
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[11][12] Never mix incompatible chemicals.[8][13]
-
Solid Waste : Collect unreacted this compound, and any contaminated personal protective equipment (PPE) such as gloves, weighing papers, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste :
-
Aqueous Solutions : Solutions containing the compound should be considered hazardous waste. Due to its acidic nature, these solutions will likely have a pH of less than 2, classifying them as corrosive hazardous waste.[14] Do not dispose of this waste down the drain.[14][15]
-
Organic Solvent Solutions : Solutions of the compound in organic solvents should be segregated based on the type of solvent. Halogenated and non-halogenated solvent waste streams should be collected in separate, compatible containers.[13]
-
-
Sharps Waste : Any sharps, such as needles, Pasteur pipettes, or broken glassware contaminated with the compound, must be disposed of in a puncture-resistant sharps container.[12][13]
Step 2: Container Selection and Management
The choice of waste container is crucial to prevent leaks and reactions.
-
Use only containers that are compatible with the waste they are holding. For acidic and potentially corrosive waste, high-density polyethylene (HDPE) or other suitable plastic containers are preferred over metal containers.[13][14][16]
-
Ensure containers are in good condition and have a secure, tight-fitting lid. Keep containers closed except when adding waste.[11][14]
-
Do not overfill containers; a general rule is to fill to no more than 90% capacity.[16]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.[8][12][17]
-
All hazardous waste containers must be labeled with the words "Hazardous Waste."[17][18]
-
The label must clearly identify the contents of the container. For mixtures, list all components and their approximate percentages.[11]
-
Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., "Corrosive," "Toxic").[17][18]
Step 4: Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][14][17]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14][19]
-
Store incompatible waste streams separately to prevent accidental mixing.[11] For example, keep acidic waste away from bases and cyanides.[11]
-
The SAA should be in a well-ventilated area, away from sources of ignition.[12][16]
The following diagram illustrates the decision-making process for waste segregation and storage.
Caption: Waste Segregation and Storage Workflow
Step 5: Disposal
The final step is the removal of the hazardous waste from your laboratory by trained professionals.
-
Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup.[14]
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so under your institution's protocols.
-
Ensure that all waste containers are properly labeled and sealed before pickup.
The overall disposal process is summarized in the workflow diagram below.
Caption: Overall Disposal Workflow
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds like this compound, where specific hazard data may be limited, a cautious and informed approach based on chemical structure is essential. By adhering to the principles of waste characterization, segregation, and proper containment, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your EH&S department for any questions regarding hazardous waste management.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Laboratory Waste Disposal Guidelines. [Link]
-
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
MedicalLab Management. Laboratory Waste Management: The New Regulations. [Link]
-
ABLA S.L. SAFETY DATA SHEET - Benzothiazole. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. guidechem.com [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. osha.gov [osha.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. usbioclean.com [usbioclean.com]
- 13. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acs.org [acs.org]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. medlabmag.com [medlabmag.com]
- 19. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid
Hazard Identification and Risk Assessment
1-(1,3-Benzothiazol-6-yl)cyclopropane-1-carboxylic acid incorporates two key functional groups that inform its potential hazards: a benzothiazole moiety and a carboxylic acid group.
-
Benzothiazole Moiety: The benzothiazole core structure is associated with significant health hazards. Benzothiazole itself is classified as toxic if swallowed or in contact with skin (H301+H311) and causes serious eye irritation (H319).[4][5] It is crucial to operate under the assumption that the target compound may exhibit similar toxicity. Precautionary statements for benzothiazole include directives to wash hands and skin thoroughly after handling, to avoid eating, drinking, or smoking when using the product, and to wear comprehensive personal protective equipment.[4][5][6]
-
Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive.[7] They are incompatible with bases and can cause irritation upon contact with skin and eyes.[7] While typically weak acids, their ability to cause burns and respiratory irritation should not be underestimated.[8]
Given these constituent parts, this compound should be handled as a substance that is potentially toxic, an irritant to skin and eyes, and harmful if ingested or inhaled.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls:
-
Ventilation: All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][9]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[9][10]
Personal Protective Equipment (PPE): The selection of PPE is critical for preventing exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Nitrile or Butyl Rubber Gloves[8][11] | Chemical Safety Goggles[8][11] | Lab Coat | N95 Respirator (if fume hood is not available)[8] |
| Solution Preparation and Handling | Nitrile or Butyl Rubber Gloves[8][11] | Chemical Safety Goggles and Face Shield[8][11] | Chemical-Resistant Lab Coat or Apron | Not required if handled in a fume hood |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles and Face Shield | Chemical-Resistant Suit or Apron | Full-face respirator with acid gas cartridges for large spills[8] |
Step-by-Step Handling and Storage Procedures
Adherence to a strict, methodical workflow is paramount for ensuring safety.
Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Dissolution: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash gloves before removing them. Wash hands thoroughly with soap and water.[4][6] Decontaminate all surfaces that may have come into contact with the chemical.
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[4][5]
-
Keep the container tightly sealed to prevent contamination.[4]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[4][7]
-
Avoid storing in metal cabinets which may be susceptible to corrosion from acidic compounds.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact emergency services. Ensure proper PPE is worn during cleanup.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste, including contaminated PPE, weigh boats, and absorbent materials, in a dedicated, labeled hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][12]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal.
Caption: A flowchart illustrating the key stages of safely handling the target compound.
References
- Safety and Handling of Benzothiazole: A Guide for Industrial Users. (2026, January 16). NINGBO INNO PHARMCHEM CO.,LTD.
- The MSDS HyperGlossary: Carboxylic Acid.Interactive Learning Paradigms, Incorporated.
- What PPE Should You Wear When Handling Acid 2026? (2025, January 7). LeelineWork.
- SAFETY DATA SHEET Benzothiazole. (2019, February 15). Synerzine.
- Benzothiazole SDS, 95-16-9 Safety Data Sheets.ECHEMI.
- This compound.ChemicalBook.
- Benzothiazole.LANXESS.
- SAFETY DATA SHEET.Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE).Health and Safety Authority.
- CAS 1006875-97-3 | this compound.Synblock.
- 1-(Benzo[d]thiazol-6-yl)cyclopropanecarboxylic acid.Pharmaffiliates.
- 1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid.AK Scientific, Inc.
- BENZOTHIAZOLE-6-CARBOXYLIC ACID (CAS No. 3622-35-3) SDS.Guidechem.
- Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid, 90+%.Cole-Parmer.
Sources
- 1. This compound | 1006875-97-3 [amp.chemicalbook.com]
- 2. CAS 1006875-97-3 | this compound - Synblock [synblock.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
- 6. synerzine.com [synerzine.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. leelinework.com [leelinework.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. hsa.ie [hsa.ie]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
